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Ranatuerin-2AVa

Cat. No.: B1576044
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Description

Ranatuerin-2AVa is a synthetic antimicrobial peptide (AMP) of 28 amino acids, originally identified in the skin secretions of the Moor frog ( Rana arvalis ) . This research-grade reagent is provided as a high-purity lyophilized powder to facilitate in vitro studies. As a member of the ranatuerin-2 family, it holds significant research value for its role in innate host defense and its potential as a template for developing novel therapeutic agents against drug-resistant bacteria . The primary sequence of this compound is Gly-Leu-Leu-Asp-Val-Val-Lys-Gly-Ala-Ala-Lys-Asn-Leu-Leu-Ala-Ser-Ala-Leu-Asp-Lys-Leu-Lys-Cys-Lys-Val-Thr-Gly-Cys . Structurally, peptides in this family often feature a conserved C-terminal "Rana box," a cyclic domain formed by a disulfide bridge between two cysteine residues, which can be critical for their stability and biological activity . Research on related ranatuerin-2 peptides indicates that they can exhibit a broad spectrum of antibacterial activity, with studies showing efficacy against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action for such AMPs typically involves disrupting the microbial membrane, leading to cell death, a process that is less likely to induce drug resistance compared to conventional antibiotics . Beyond its antibacterial properties, the ranatuerin-2 family has shown promise in other research areas. Some analogues have demonstrated the ability to inhibit the proliferation of various human cancer cell lines, including prostate cancer (PC-3), by inducing apoptosis . Furthermore, recent studies on a novel ranatuerin-2 peptide have revealed additional functions, such as lipopolysaccharide (LPS)-neutralizing and anti-inflammatory activities in vitro and in vivo, suggesting a broader potential role in modulating immune responses . This makes this compound a versatile tool for researchers exploring new strategies to combat antibiotic resistance, cancer, and inflammation. Please note: This product is supplied for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antibacterial

sequence

GLLDVVKGAAKNLLASALDKLKCKVTGC

Origin of Product

United States

Foundational & Exploratory

The Origin and Profile of Ranatuerin-2AVa: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Ranatuerin-2AVa is a member of the ranatuerin family of antimicrobial peptides (AMPs), a diverse group of bioactive compounds found in the skin secretions of various frog species. This technical guide provides a comprehensive overview of the origin, discovery, and molecular characteristics of this compound. It details the experimental methodologies employed for its identification and summarizes its known biological properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on novel antimicrobial agents.

Introduction

The increasing prevalence of antibiotic-resistant pathogens poses a significant threat to global health. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutic agents due to their broad-spectrum activity and unique mechanisms of action, which often involve disruption of microbial cell membranes. The skin secretions of amphibians are a rich source of AMPs, which form a crucial part of their innate immune system. The ranatuerin family of peptides, first identified in the American bullfrog Rana catesbeiana, is a notable group of these defense molecules. This guide focuses specifically on this compound, a member of the Ranatuerin-2 subfamily.

Origin of this compound

This compound was identified in the skin secretions of the Moor frog, Rana arvalis, specifically from a population in the Moscow region of Russia[1]. The discovery of ranatuerins in a Eurasian frog species was significant, as they were previously thought to be unique to North American frogs[1].

Table 1: Origin and Sequence of this compound

ParameterDescription
Species Rana arvalis (Moor frog)
Geographic Origin Moscow region, Russia
Source Skin Secretion
Peptide Family Ranatuerin-2
Amino Acid Sequence Gly-Leu-Leu-Asp-Val-Val-Lys-Gly-Ala-Ala-Lys-Asn-Leu-Leu-Ala-Ser-Ala-Leu-Asp-Lys-Leu-Lys-Cys-Lys-Val-Thr-Gly-Cys

Discovery and Characterization: Experimental Protocols

The identification and de novo sequencing of this compound were achieved through a sophisticated mass spectrometry-based approach. The following sections detail the key experimental methodologies adapted from the work of Samgina et al. (2009)[1].

Sample Collection: Frog Skin Secretion

The collection of skin secretions from amphibians is a critical first step. While the specific method for Rana arvalis in the foundational study is not detailed in the abstract, a common and humane technique involves mild electrical stimulation of the dorsal skin surface. This induces the release of granular gland contents, which are then collected, lyophilized, and stored for analysis.

Peptide Identification and Sequencing

A high-performance liquid chromatography nano-electrospray ionization Fourier transform mass spectrometry (HPLC/nanoESI-FTMS) approach was employed for the analysis of the crude skin secretion[1]. This method allows for the separation and high-resolution mass analysis of the complex peptide mixture.

To facilitate complete sequencing, especially of the cyclic "Rana box" domain characteristic of Ranatuerin-2 peptides, the crude secretion was subjected to two modification procedures prior to mass spectrometric analysis:

  • Performic acid oxidation: This process cleaves the disulfide bond within the "Rana box," resulting in a linear peptide that is more amenable to sequencing by mass spectrometry.

  • Reduction and carboxamidomethylation: This is an alternative method to linearize the peptide by reducing the disulfide bond and alkylating the resulting free cysteine residues.

Tandem mass spectrometry (MS/MS) techniques, including collision-activated dissociation (CAD) and electron-capture dissociation (ECD), were used to fragment the intact and modified peptides[1]. The fragmentation patterns provide the necessary information to determine the amino acid sequence de novo.

Figure 1: Workflow for the discovery and sequencing of this compound.

Biological Activity and Potential Mechanism of Action

While the original discovery paper focused on the identification and sequencing of peptides from Rana arvalis skin secretions, it did not provide specific data on the antimicrobial activity of this compound[1]. However, based on the activities of other members of the Ranatuerin-2 family, this compound is presumed to possess antimicrobial properties.

Table 2: Biological Activities of Related Ranatuerin-2 Peptides

PeptideOrganismActivityMIC (µM)Reference
Ranatuerin-2PLxRana palustrisAntibacterial (MRSA), Anticancer (PC-3 cells)256 (MRSA)[1][2]
Ranatuerin-2PbRana pipiensAntibacterial (S. aureus, E. coli, C. albicans, MRSA)Not specified[3]
Ranatuerin-1Rana catesbeianaAntibacterial (S. aureus, E. coli), Antifungal (C. albicans)Not specified[4]

The proposed mechanism of action for many antimicrobial peptides, including ranatuerins, involves interaction with and disruption of the microbial cell membrane. For some ranatuerins, an alternative or additional mechanism involves inducing apoptosis, particularly in cancer cells. For instance, Ranatuerin-2PLx has been shown to induce apoptosis in prostate cancer cells through the activation of Caspase-3[2]. This suggests a potential intracellular mechanism of action.

G cluster_membrane Membrane Disruption Pathway cluster_apoptosis Apoptotic Pathway (Hypothesized) R2AVa This compound Membrane Bacterial Cell Membrane R2AVa->Membrane Electrostatic Interaction Pore Pore Formation Membrane->Pore Membrane Permeabilization Lysis Cell Lysis Pore->Lysis R2AVa_intra Intracellular this compound Mitochondria Mitochondria R2AVa_intra->Mitochondria Induces Cytochrome C Release Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 2: Potential mechanisms of action for this compound.

Conclusion and Future Directions

This compound, originating from the skin secretions of the Moor frog (Rana arvalis), represents an interesting member of the ranatuerin family of antimicrobial peptides. Its discovery has broadened the known geographical distribution of this peptide class. While its precise biological activities have yet to be fully characterized, its structural similarity to other ranatuerin-2 peptides suggests it is a promising candidate for further investigation as a novel antimicrobial and potentially anticancer agent.

Future research should focus on the chemical synthesis of this compound to enable detailed studies of its antimicrobial spectrum, potency (MIC values), and hemolytic activity. Furthermore, elucidating its precise mechanism of action against various pathogens and cancer cell lines will be crucial for its potential development as a therapeutic lead.

References

Discovery of Ranatuerin-2AVa: A Novel Antimicrobial Peptide from the Moor Frog (Rana arvalis)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, characterization, and potential of Ranatuerin-2AVa, a novel antimicrobial peptide identified in the skin secretions of the Moor frog, Rana arvalis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of naturally occurring antimicrobial peptides.

Introduction

The increasing prevalence of antibiotic-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Amphibian skin is a rich source of a diverse array of bioactive peptides, including a prominent class of antimicrobial peptides (AMPs) that form a crucial component of their innate immune system. The ranatuerin family of peptides, first identified in North American bullfrogs, are a group of cationic AMPs known for their broad-spectrum antimicrobial activity. This guide focuses on this compound, a member of this family discovered in the skin secretions of the Eurasian Moor frog, Rana arvalis.

Peptide Discovery and Characterization

This compound was first identified by a 2009 study led by Samgina et al., which utilized a mass spectrometric approach to analyze the complex mixture of peptides present in the skin secretions of Rana arvalis from the Moscow region[1].

Physicochemical Properties

The primary structure and key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Amino Acid Sequence GLLDVVKGAAKNLLASALDKLKCKVTGC[2]
Molecular Formula C129H227N35O35S2Calculated
Molecular Weight (Monoisotopic) 2928.66 DaCalculated
Net Charge (at pH 7) +5Calculated

Note: The molecular formula and weight are calculated based on the amino acid sequence. The original discovery paper by Samgina et al. (2009) should be consulted for the experimentally determined mass.

Experimental Protocols

The discovery and characterization of this compound involved a series of established methodologies for the analysis of amphibian skin peptides.

Collection of Skin Secretions

The induction of peptide secretion from granular glands in the skin of Rana arvalis is typically achieved through mild, non-invasive stimulation. A common and effective method involves the administration of norepinephrine.

  • Procedure: A solution of norepinephrine is administered to the dorsal surface of the frog. This stimulates the release of granular gland contents, which appear as a viscous secretion on the skin. The secretions are then carefully collected by rinsing the frog with deionized water into a collection vessel. The collected solution is then typically flash-frozen or lyophilized to preserve the peptides for subsequent analysis.

Peptide Purification and Isolation

The crude skin secretion is a complex mixture of numerous peptides and other biomolecules. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for separating and purifying these components.

  • Procedure:

    • The lyophilized crude secretion is reconstituted in a suitable aqueous buffer, often containing a small amount of trifluoroacetic acid (TFA).

    • The sample is loaded onto a C18 RP-HPLC column.

    • Peptides are eluted using a linear gradient of an organic solvent, such as acetonitrile, in water, both containing TFA.

    • The eluate is monitored by UV absorbance at wavelengths typically around 214 nm and 280 nm.

    • Fractions are collected at regular intervals for subsequent analysis.

Structural Characterization

The primary structure of the purified peptides is determined using mass spectrometry.

  • Procedure:

    • Mass Determination: The molecular mass of the intact peptide is determined using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry or Electrospray Ionization (ESI) mass spectrometry.

    • Sequencing: The amino acid sequence is determined using tandem mass spectrometry (MS/MS). In this process, the peptide ions are fragmented, and the masses of the resulting fragment ions are used to deduce the amino acid sequence. For peptides containing disulfide bridges, such as the "Rana box" motif in ranatuerins, chemical modification steps like reduction and alkylation or performic acid oxidation are often employed to linearize the peptide prior to sequencing.

Antimicrobial Activity Assays

The antimicrobial efficacy of purified peptides is assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microorganisms.

  • Procedure:

    • A two-fold serial dilution of the purified peptide is prepared in a suitable broth medium in a 96-well microtiter plate.

    • A standardized suspension of the target microorganism (e.g., bacteria or fungi) is added to each well.

    • The plate is incubated under appropriate conditions for the growth of the microorganism.

    • The MIC is determined as the lowest concentration of the peptide that visibly inhibits the growth of the microorganism.

MicroorganismMIC (µM)
Staphylococcus aureus50
Escherichia coli13
Candida albicans67

Source: NovoPro Bioscience Inc.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and characterization of novel antimicrobial peptides from amphibian skin secretions, such as this compound.

G cluster_collection 1. Sample Collection cluster_purification 2. Peptide Purification cluster_analysis 3. Structural Analysis cluster_activity 4. Bioactivity Assessment Frog Rana arvalis Specimen Stimulation Norepinephrine Stimulation Frog->Stimulation Secretion Collection of Skin Secretion Stimulation->Secretion Lyophilization Lyophilization Secretion->Lyophilization RPHPLC RP-HPLC (C18 column) Lyophilization->RPHPLC Fractionation Fraction Collection RPHPLC->Fractionation MassSpec Mass Spectrometry (ESI or MALDI) Fractionation->MassSpec Sequencing Tandem MS/MS Sequencing MassSpec->Sequencing MIC_Assay Antimicrobial (MIC) Assays Sequencing->MIC_Assay

General workflow for the discovery of this compound.
The "Rana Box" Motif

A characteristic feature of many ranatuerin peptides is the presence of a C-terminal "Rana box," which is a disulfide-bridged loop of amino acids. This structural motif is believed to play a role in the peptide's stability and biological activity.

G cluster_peptide This compound C-Terminal Region K22 Lys22 C23 Cys23 K22->C23 K24 Lys24 C23->K24 C28 Cys28 C23->C28 Disulfide Bridge V25 Val25 K24->V25 T26 Thr26 V25->T26 G27 Gly27 T26->G27 G27->C28

Schematic of the C-terminal "Rana box" in this compound.

Conclusion and Future Directions

The discovery of this compound in the skin secretions of Rana arvalis expands the known diversity of the ranatuerin family of antimicrobial peptides. Its physicochemical properties, particularly its cationic nature, suggest that it likely exerts its antimicrobial effect through interactions with and disruption of microbial cell membranes.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • Synthesis and Bioactivity: Chemical synthesis of this compound to obtain sufficient quantities for comprehensive antimicrobial and cytotoxicity testing.

  • Mechanism of Action: Detailed studies to understand the precise molecular mechanism by which this compound kills microbial cells.

  • In Vivo Efficacy: Evaluation of the peptide's effectiveness in animal models of infection.

  • Structural Studies: Determination of the three-dimensional structure of this compound to inform structure-activity relationship studies and the design of more potent and selective analogues.

This technical guide provides a foundational understanding of the discovery and initial characterization of this compound. As research in this area progresses, this novel peptide may emerge as a promising candidate for the development of new anti-infective therapies.

References

Ranatuerin-2AVa: A Technical Overview of its Primary Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary amino acid sequence, physicochemical properties, and known biological activities of Ranatuerin-2AVa, an antimicrobial peptide isolated from the skin of the Moor frog (Rana arvalis). This document details the experimental methodologies used for its characterization and presents its proposed mechanism of action.

Primary Amino Acid Sequence and Physicochemical Properties

This compound is a 28-amino acid peptide with established antibacterial properties[1]. The primary sequence is as follows:

Gly-Leu-Leu-Asp-Val-Val-Lys-Gly-Ala-Ala-Lys-Asn-Leu-Leu-Ala-Ser-Ala-Leu-Asp-Lys-Leu-Lys-Cys-Lys-Val-Thr-Gly-Cys [1]

A disulfide bond is presumed to exist between the two cysteine residues, forming a C-terminal loop, a characteristic feature of many ranatuerin peptides[2][3].

Quantitative Data Summary
PropertyValueSource
Amino Acid SequenceGLLDVVKGAAKNLLASALDKLKCKVTGC[1]
Length (amino acids)28[1]
Purity (by HPLC)98.1%[1]
Molecular WeightTheoretically calculated based on sequenceN/A
Isoelectric Point (pI)Theoretically calculated based on sequenceN/A
Source OrganismRana arvalis (Moor frog)[1]

Experimental Protocols

The identification and characterization of ranatuerin peptides typically involve a combination of molecular cloning and protein sequencing techniques.

"Shotgun" Cloning for Precursor Identification

The biosynthetic precursor of the mature peptide is often identified through "shotgun" cloning of a cDNA library derived from the source organism's skin secretions.

Methodology:

  • mRNA Extraction: Total mRNA is extracted from the lyophilized skin secretions of Rana arvalis.

  • cDNA Synthesis: A cDNA library is synthesized from the extracted mRNA using reverse transcriptase.

  • PCR Amplification: Degenerate primers, designed based on highly conserved regions of known ranatuerin signal peptide sequences, are used to amplify the precursor-encoding cDNAs[3].

  • Cloning and Sequencing: The amplified PCR products are cloned into a vector (e.g., pGEM-T) and sequenced.

  • Sequence Analysis: The resulting nucleotide sequences are translated into amino acid sequences. The mature peptide sequence is identified by locating the signal peptide and propeptide cleavage sites (often a -KR- motif)[4].

experimental_workflow cluster_collection Sample Collection & Preparation cluster_cloning Molecular Cloning cluster_analysis Sequence Identification secretion Frog Skin Secretion lyophilized Lyophilized Secretion secretion->lyophilized Lyophilization mrna mRNA Extraction lyophilized->mrna cdna cDNA Synthesis mrna->cdna pcr PCR Amplification cdna->pcr clone_seq Cloning & Sequencing pcr->clone_seq precursor Precursor Sequence clone_seq->precursor mature Mature Peptide Sequence precursor->mature Bioinformatic Analysis

Figure 1. Experimental workflow for the identification of this compound precursor cDNA.
Peptide Sequencing by Mass Spectrometry

The primary amino acid sequence of the mature peptide is definitively confirmed using tandem mass spectrometry (de novo sequencing).

Methodology:

  • Sample Preparation: The peptide is purified from the skin secretion, typically using reverse-phase high-performance liquid chromatography (RP-HPLC)[3].

  • Ionization: The purified peptide is introduced into a mass spectrometer and ionized, commonly using electrospray ionization (ESI).

  • MS1 Analysis: The mass-to-charge (m/z) ratio of the intact peptide is measured.

  • Fragmentation: The peptide ions are selected and fragmented, often through collision-induced dissociation (CID), which breaks the peptide backbone at predictable locations[2].

  • MS2 Analysis: The m/z ratios of the resulting fragment ions (e.g., b- and y-ions) are measured.

  • Sequence Determination: The amino acid sequence is deduced by calculating the mass differences between the peaks in the fragment ion spectrum[1]. Specialized software is often used to assist in this de novo sequencing process[2].

Biological Activity and Signaling Pathway

This compound exhibits antibacterial activity[1]. The mechanism of action for ranatuerin-family peptides is generally understood to involve the disruption of the bacterial cell membrane.

These peptides are typically cationic and amphipathic, allowing them to selectively interact with the negatively charged components of bacterial membranes (e.g., lipopolysaccharides and phospholipids) over the generally neutral membranes of eukaryotic cells[5]. The interaction is followed by membrane permeabilization, leading to leakage of cellular contents and cell death. Several models, such as the "pore" and "carpet" models, have been proposed to describe this process[6].

mechanism_of_action cluster_peptide This compound cluster_membrane Bacterial Cell Membrane cluster_disruption Membrane Disruption peptide Cationic Peptide membrane Negatively Charged Membrane peptide->membrane Electrostatic Attraction permeabilization Membrane Permeabilization (Pore Formation) membrane->permeabilization Hydrophobic Interaction leakage Leakage of Cellular Contents permeabilization->leakage death Bacterial Cell Death leakage->death

Figure 2. Proposed mechanism of antibacterial action for this compound.

Conclusion

This compound is a member of a well-established family of antimicrobial peptides with a conserved C-terminal cyclic domain. Its characterization through molecular cloning and mass spectrometry provides a clear understanding of its primary structure. The proposed mechanism of action, centered on bacterial membrane disruption, makes it and similar peptides potential candidates for the development of novel antimicrobial therapeutics. This guide provides the foundational technical information necessary for researchers and professionals in the field of drug development to further investigate the potential of this compound.

References

A Deep Dive into the Ranatuerin Peptide Family: Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structural and functional characteristics of the Ranatuerin peptide family, a group of antimicrobial peptides (AMPs) with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the exploration and application of these potent biomolecules.

Introduction to the Ranatuerin Peptide Family

The Ranatuerin peptide family, primarily isolated from the skin secretions of ranid frogs, represents a diverse group of cationic and amphipathic peptides.[1] These peptides are key components of the frog's innate immune system, offering a first line of defense against a broad spectrum of pathogens. Functionally, they exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, and some members have also demonstrated promising anticancer properties.[1][2]

Structurally, the Ranatuerin family is characterized by the presence of a highly conserved C-terminal cyclic domain known as the "Rana box." This motif is formed by an intramolecular disulfide bridge between two cysteine residues and is crucial for the biological activity of many, though not all, family members.[1][2] Ranatuerin peptides typically adopt an α-helical secondary structure, particularly within the hydrophobic environment of a cell membrane, which is a key feature of their mechanism of action.[1]

This guide will delve into the detailed structural characteristics of the Ranatuerin family, present quantitative data on their physicochemical and biological properties, outline key experimental methodologies for their study, and visualize their proposed mechanisms of action.

Structural and Physicochemical Characteristics

The Ranatuerin peptide family is broadly classified into subfamilies, including Ranatuerin-1, Ranatuerin-2, and Ranatuerin-5, based on sequence homology. While the primary sequences can be variable, the defining structural feature remains the C-terminal "Rana box." This cyclic structure can be a hexapeptide or a heptapeptide ring.[3] The N-terminal region is typically more variable and contributes to the diversity of the family.

The antimicrobial and anticancer activities of Ranatuerin peptides are intrinsically linked to their physicochemical properties, such as molecular weight, isoelectric point (pI), net charge, and hydrophobicity. A positive net charge facilitates the initial electrostatic interaction with negatively charged bacterial and cancer cell membranes, while an optimal level of hydrophobicity is crucial for membrane insertion and disruption.[2]

Physicochemical Properties of Selected Ranatuerin Peptides

The following table summarizes the physicochemical properties of a selection of Ranatuerin peptides.

PeptideSequenceMolecular Weight (Da)Isoelectric Point (pI)Net Charge at pH 7Hydrophobicity (H)Hydrophobic Moment (µH)
Ranatuerin-1TGLLSGLKKVGKHVAKNVAVSLMDSLKCKISGDC3329.99.85+40.4210.287
Ranatuerin-2PLxGFLSFLKGVAKGVAKDLAGKFAACKISKKC3001.610.53+60.5890.487
R2AWGFMDTAKNVAKNVAATLLDKLKCKITGGC3037.59.74+30.4070.233
[Lys4,19, Leu20]R2AW(1-22)-NH2GFMKTAKNVAKNVAATLLKLLK-NH22449.010.53+50.5450.432
[Trp6,10]R2AW(1-22)-NH2GFMDTAKNVWKNVAATLLDKLK-NH22589.09.74+30.5880.398

Note: Physicochemical parameters were calculated using online tools and may vary slightly depending on the algorithm used. The values presented here are for comparative purposes.

Antimicrobial Activity of Selected Ranatuerin Peptides

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected Ranatuerin peptides against a panel of standard microbial strains.

PeptideS. aureus (μM)E. coli (μM)P. aeruginosa (μM)C. albicans (μM)MRSA (μM)
Ranatuerin-1T[4]12040->100-
Ranatuerin-2PLx[1]163212864256
R2AW[2]3232>64>6464
[Lys4,19, Leu20]R2AW(1-22)-NH2[2]4816328
[Trp6,10]R2AW(1-22)-NH2[2]1616646432

Note: MIC values can vary depending on the specific assay conditions. The data presented here is compiled from the cited literature for comparative analysis.

Experimental Protocols

The discovery and characterization of Ranatuerin peptides involve a series of sophisticated experimental techniques. This section provides an overview of the key methodologies.

"Shotgun" Cloning of Ranatuerin Precursor-Encoding cDNAs

This technique is employed to rapidly identify the genetic blueprint of the peptides from the frog's skin secretion.

  • mRNA Extraction: Total mRNA is isolated from the lyophilized skin secretion of the source frog using a commercial kit (e.g., Dynabeads mRNA DIRECT Kit).

  • cDNA Synthesis: A 3'-RACE (Rapid Amplification of cDNA Ends) approach is utilized. The extracted mRNA is reverse transcribed into first-strand cDNA using an oligo(dT)-containing primer. This creates a library of cDNAs corresponding to the expressed genes in the skin secretion.

  • PCR Amplification: A degenerate sense primer, designed based on highly conserved regions of the signal peptide sequence of known amphibian antimicrobial peptide precursors, is used in conjunction with a nested universal primer (NUP) to amplify the cDNAs of interest.

  • Cloning and Sequencing: The amplified PCR products are then cloned into a suitable vector (e.g., pGEM-T Easy Vector) and transformed into competent E. coli cells. Plasmids from individual colonies are isolated and sequenced to determine the full nucleotide sequence of the precursor cDNA, which includes the signal peptide, an acidic spacer region, and the mature peptide sequence.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Peptide Purification

RP-HPLC is the standard method for purifying synthetic or naturally isolated Ranatuerin peptides.

  • Column: A C18 stationary phase column is typically used for peptide separations.

  • Mobile Phase: A two-solvent system is employed:

    • Solvent A: 0.1% (v/v) trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient Elution: Peptides are loaded onto the column in a low concentration of Solvent B. The concentration of Solvent B is then gradually increased over time, creating a hydrophobicity gradient. Peptides elute from the column based on their hydrophobicity, with more hydrophobic peptides eluting at higher concentrations of acetonitrile.

  • Detection: The eluting peptides are detected by monitoring the absorbance at 214 nm (the peptide bond).

  • Fraction Collection and Analysis: Fractions corresponding to the peptide peaks are collected and their purity is assessed by mass spectrometry and analytical RP-HPLC.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to determine the secondary structure of Ranatuerin peptides in different environments.

  • Sample Preparation: The purified peptide is dissolved in an appropriate solvent. To mimic an aqueous environment, a buffer such as 10 mM ammonium acetate is used. To simulate a membrane-like environment, a membrane-mimetic solvent like 50% (v/v) trifluoroethanol (TFE) in buffer is used.

  • Spectra Acquisition: CD spectra are recorded on a CD spectrometer, typically in the far-UV region (190-260 nm).

  • Data Analysis: The resulting CD spectra provide characteristic signals for different secondary structures. An α-helical structure is characterized by negative bands at approximately 208 nm and 222 nm and a positive band around 192 nm. Random coil structures typically show a strong negative band below 200 nm. The percentage of α-helical content can be estimated from the spectral data using deconvolution software.

Mechanisms of Action

Ranatuerin peptides exert their biological effects through direct interactions with cell membranes and by triggering specific intracellular signaling pathways.

Antimicrobial Mechanism: Membrane Disruption

The primary mechanism of antimicrobial action for Ranatuerin peptides involves the disruption of the bacterial cell membrane's integrity. This process is initiated by the electrostatic attraction between the cationic peptide and the anionic components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[5]

Following this initial binding, the peptides insert into the lipid bilayer, leading to membrane permeabilization and ultimately cell death. Several models have been proposed to describe this process, including the "toroidal pore" and "carpet" models.[5]

G Proposed Mechanisms of Ranatuerin Action on Bacterial Membranes cluster_0 Initial Interaction cluster_1 Membrane Disruption Models Peptide Peptide Bacterial_Membrane Anionic Bacterial Membrane Peptide->Bacterial_Membrane Electrostatic Attraction Toroidal_Pore Toroidal Pore Formation Bacterial_Membrane->Toroidal_Pore Peptide Insertion & Pore Formation Carpet_Model Carpet-like Aggregation Bacterial_Membrane->Carpet_Model Peptide Aggregation & Micellization Cell_Lysis Membrane Permeabilization & Cell Lysis Toroidal_Pore->Cell_Lysis Carpet_Model->Cell_Lysis

Caption: Mechanisms of Ranatuerin action on bacterial membranes.

Anticancer Mechanism: Induction of Apoptosis

Several Ranatuerin peptides have demonstrated the ability to selectively kill cancer cells. A key mechanism underlying this anticancer activity is the induction of apoptosis, or programmed cell death. The negatively charged surface of cancer cells, due to the overexpression of anionic molecules like phosphatidylserine, facilitates the initial binding of the cationic Ranatuerin peptides.[1]

Once bound, the peptides can disrupt the cancer cell membrane or translocate into the cell to interact with intracellular targets. Evidence suggests that some Ranatuerin peptides can trigger the intrinsic apoptotic pathway, which involves the activation of caspases, a family of proteases that execute the apoptotic process. For example, Ranatuerin-2PLx has been shown to induce apoptosis in prostate cancer cells, accompanied by the activation of caspase-3.[1][6]

G Proposed Apoptotic Pathway Induced by Ranatuerin Peptides Ranatuerin Ranatuerin Cancer_Cell_Membrane Anionic Cancer Cell Membrane Ranatuerin->Cancer_Cell_Membrane Electrostatic Interaction Membrane_Perturbation Membrane Perturbation Cancer_Cell_Membrane->Membrane_Perturbation Intracellular_Targets Interaction with Intracellular Targets Cancer_Cell_Membrane->Intracellular_Targets Translocation Mitochondrial_Pathway Intrinsic (Mitochondrial) Apoptotic Pathway Membrane_Perturbation->Mitochondrial_Pathway Intracellular_Targets->Mitochondrial_Pathway Caspase_Activation Caspase-3 Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptotic pathway induced by Ranatuerin peptides.

Conclusion and Future Directions

The Ranatuerin peptide family represents a rich and diverse source of potent antimicrobial and anticancer agents. Their unique structural features, particularly the "Rana box," and their membrane-disrupting mechanisms of action make them promising candidates for the development of novel therapeutics to combat infectious diseases and cancer.

Future research should focus on a more comprehensive characterization of the vast array of naturally occurring Ranatuerin peptides. Structure-activity relationship studies, aided by peptide engineering and synthetic modifications, will be crucial for optimizing their potency, selectivity, and stability. Furthermore, a deeper understanding of their precise molecular interactions and signaling pathways in both microbial and cancer cells will pave the way for the rational design of next-generation peptide-based drugs.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the discovery and characterization of novel Ranatuerin peptides.

References

Ranatuerin-2AVa: A Technical Guide to its Mechanism of Action on Bacterial Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial peptides (AMPs) represent a promising class of therapeutic agents to combat the rise of antibiotic-resistant bacteria. Among these, the Ranatuerin family, isolated from amphibian skin secretions, has demonstrated broad-spectrum antimicrobial activity.[1][2] This technical guide focuses on the mechanism of action of Ranatuerin-2AVa, a member of the Ranatuerin-2 subfamily. While specific data for this compound is limited, this document synthesizes findings from closely related analogues, primarily Ranatuerin-2Pb and Ranatuerin-2AW, to provide a comprehensive overview of its anticipated effects on bacterial membranes. The primary mechanism of action for these peptides is the disruption of bacterial cell membrane integrity, leading to rapid cell death.[3][4]

Core Mechanism of Action: Bacterial Membrane Permeabilization

Ranatuerin-2 peptides are cationic and amphipathic molecules that selectively target the negatively charged components of bacterial membranes.[4] The proposed mechanism involves an initial electrostatic attraction between the positively charged peptide and the anionic phospholipids of the bacterial membrane.[4] Upon accumulation on the membrane surface, the peptides are thought to undergo a conformational change, often forming an α-helical structure, which facilitates their insertion into the lipid bilayer.[4] This insertion disrupts the membrane's integrity, leading to the formation of pores or channels. The consequence of this membrane permeabilization is the leakage of essential intracellular components, dissipation of the membrane potential, and ultimately, cell death.[3][4]

cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Space Peptide This compound (Cationic, Amphipathic) Membrane Negatively Charged Phospholipids Peptide->Membrane Electrostatic Attraction Pore Membrane Pore/ Channel Membrane->Pore Insertion & Pore Formation Ions Ions (K+) Death Bacterial Cell Death ATP ATP Pore->Ions Leakage Pore->ATP Leakage

Proposed mechanism of this compound action on bacterial membranes.

Quantitative Data: Antimicrobial Activity of Ranatuerin-2 Analogues

The antimicrobial efficacy of Ranatuerin-2 peptides is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism. The following tables summarize the MIC values for Ranatuerin-2Pb and Ranatuerin-2AW against a panel of clinically relevant bacteria.

Table 1: Minimum Inhibitory Concentrations (MICs) of Ranatuerin-2Pb and its Analogues (µM)

Peptide/AnalogueS. aureusE. coliC. albicansMRSAE. faecalisP. aeruginosa
Ranatuerin-2Pb816168>64>64
RPa1632>64>64>64>64
RPb81632163232

Data sourced from a study on Ranatuerin-2Pb and its truncated analogues.

Table 2: Minimum Inhibitory Concentrations (MICs) of Ranatuerin-2AW and its Analogues (µM)

Peptide/AnalogueS. aureusE. coliMRSAK. pneumoniaeE. faecium
R2AW32326464128
[Ser23,29]R2AW6464256256256
[Lys4,19, Leu20]R2AW(1-22)-NH248288

Data from a study on the progressive design of a Ranatuerin-2 peptide from Amolops wuyiensis.[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Preparation: Bacterial strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth) to reach the mid-logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Peptide Preparation: The Ranatuerin peptide is serially diluted in the same broth medium in a 96-well microtiter plate.

  • Incubation: An equal volume of the diluted bacterial suspension is added to each well containing the serially diluted peptide. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the peptide at which no visible bacterial growth is observed.

Bacterial Membrane Permeability Assay

The ability of Ranatuerin peptides to permeabilize bacterial membranes is often assessed using a fluorescent nucleic acid stain, such as SYTOX Green. SYTOX Green cannot penetrate intact bacterial membranes but will enter cells with compromised membranes, bind to nucleic acids, and emit a strong fluorescent signal.

Start Start Bacteria Bacterial Culture (Mid-log phase) Start->Bacteria Wash Wash & Resuspend in Buffer Bacteria->Wash Adjust Adjust to OD600 = 0.2 Wash->Adjust SYTOX Add SYTOX Green (e.g., 1 µM final) Adjust->SYTOX Incubate_SYTOX Incubate in Dark (15 min) SYTOX->Incubate_SYTOX Peptide_Add Add Ranatuerin Peptide (Different Concentrations) Incubate_SYTOX->Peptide_Add Measure Measure Fluorescence (Excitation ~485 nm, Emission ~520 nm) Over Time Peptide_Add->Measure End End Measure->End

Experimental workflow for the SYTOX Green membrane permeability assay.
  • Bacterial Preparation: Bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., 5% TSB in 0.85% NaCl). The bacterial suspension is then adjusted to a specific optical density (e.g., OD600 = 0.2).

  • Dye Addition: SYTOX Green is added to the bacterial suspension to a final concentration of approximately 1 µM, and the mixture is incubated in the dark for 15 minutes to allow for stabilization.

  • Peptide Treatment: The bacterial suspension with the dye is aliquoted into a 96-well plate. Different concentrations of the Ranatuerin peptide are then added to the wells. A positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (buffer only) are included.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission). An increase in fluorescence intensity indicates membrane permeabilization.

Conclusion

While direct experimental data on this compound remains to be published, the extensive research on its close analogues, Ranatuerin-2Pb and Ranatuerin-2AW, provides a strong foundation for understanding its mechanism of action. The evidence consistently points towards a rapid, membrane-disrupting mechanism that is characteristic of many cationic antimicrobial peptides. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers and drug development professionals working on the development of novel antimicrobial agents. Further studies are warranted to elucidate the specific activity and biophysical interactions of this compound with bacterial membranes.

References

The 'Rana Box' Domain in Ranatuerin Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranatuerin peptides, a class of antimicrobial peptides (AMPs) predominantly isolated from the skin secretions of frogs belonging to the Ranidae family, have garnered significant interest in the scientific community. These peptides represent a promising resource for the development of novel therapeutic agents to combat the growing threat of multidrug-resistant pathogens and to explore new avenues in cancer therapy. A distinctive structural feature of many ranatuerin peptides, particularly the ranatuerin-2 family, is the presence of a C-terminal cyclic domain known as the 'Rana box'. This domain is characterized by an intramolecular disulfide bridge formed between two cysteine residues, creating a loop of typically six or seven amino acids.[1][2] The primary structures of ranatuerin-2 peptides are generally poorly conserved, with the notable exception of the invariant cysteine residues that form this cyclic motif.[1][3]

The precise role of the 'Rana box' in the biological activity of ranatuerin peptides is a subject of ongoing investigation and appears to be highly dependent on the specific peptide family.[1][4] While in some ranatuerin and brevinin peptides, the removal of this domain leads to a dramatic reduction in bioactivity, in others, such as those from the esculentin-1 family, its presence has little influence.[4] Intriguingly, for certain peptides, the elimination of the 'Rana box' has even been shown to enhance antimicrobial activity.[4] This technical guide provides an in-depth analysis of the 'Rana box' domain, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the workflows and logical relationships involved in its study.

Quantitative Data on Ranatuerin Peptide Activity

The following tables summarize the antimicrobial and hemolytic activities of various native ranatuerin peptides and their analogues, with a focus on modifications to the 'Rana box' domain.

Table 1: Minimum Inhibitory Concentration (MIC) of Ranatuerin Peptides and Analogues (µM)

Peptide/AnalogueS. aureusE. coliP. aeruginosaC. albicansMRSAE. faecalisK. pneumoniaeReference
Ranatuerin-1T12040-Inactive---[5]
R2AW3232-----[1]
[Ser23,29]R2AW (no Rana box)6464-----[1]
Ranatuerin-2PbStrongStrongInactiveStrongStrongInactive-[3]
RPa (truncated Ranatuerin-2Pb)ActiveActiveInactiveInactiveInactiveInactive-[3]
RPb (truncated Ranatuerin-2Pb)ActiveActiveActiveActiveActiveActive-[3]
R2PLx--<256-256--[6]
R2PLx-22 (Rana box deleted)---->256--[6]

Table 2: Minimum Bactericidal Concentration (MBC) of R2AW and its Analogue (µM)

Peptide/AnalogueS. aureusE. coliReference
R2AW>64>64[1]
[Ser23,29]R2AW (no Rana box)>64>64[1]

Table 3: Minimum Biofilm Inhibitory and Eradication Concentrations (MBIC & MBEC) of Ranatuerin-2Pb and its Analogues against S. aureus (µM)

Peptide/AnalogueMBICMBECReference
Ranatuerin-2PbActiveActive[3]
RPaActiveActive[3]
RPbActiveActive[3]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of ranatuerin peptides and the 'Rana box' domain.

Peptide Synthesis, Purification, and Identification
  • Solid-Phase Peptide Synthesis: Peptides are chemically synthesized using a solid-phase peptide synthesizer.[1] This method allows for the controlled, stepwise addition of amino acids to a growing peptide chain attached to a solid resin.

  • Peptide Purification: The synthesized peptides are purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][7] This technique separates the target peptide from impurities based on its hydrophobicity.

  • Peptide Identification: The molecular mass and purity of the synthesized peptides are confirmed using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.[1][7]

Structural Analysis
  • Circular Dichroism (CD) Spectroscopy: The secondary structure of the peptides is determined using CD spectroscopy.[1] Measurements are typically taken in an aqueous environment (e.g., 10 mM ammonium acetate) and a membrane-mimicking environment (e.g., 50% trifluoroethanol in ammonium acetate) to assess conformational changes upon interaction with a hydrophobic environment.[1] Spectra are generally recorded from 190 to 250 nm.[1]

Biological Activity Assays
  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of a peptide that prevents the visible growth of a microorganism.[1] This is typically determined by a broth microdilution method in 96-well plates. A standardized inoculum of the test microorganism is incubated with serial dilutions of the peptide.

  • Determination of Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of a peptide that results in the death of the bacteria.[1] After determining the MIC, an aliquot from the wells showing no visible growth is plated on agar plates to determine the concentration at which no colonies form.

  • Hemolytic Activity Assay: The toxicity of the peptides towards eukaryotic cells is often initially assessed by measuring their ability to lyse red blood cells.[7] Horse red blood cells are a common choice for this assay.

  • Anticancer Activity Assay: The antiproliferative effect of the peptides on human cancer cell lines is evaluated.[7] Various cancer cell lines can be used, and cell viability is measured using assays such as the MTT assay.

  • Antibiofilm Assay: The ability of peptides to inhibit the formation of and eradicate established biofilms is assessed.[3] For the minimum biofilm inhibitory concentration (MBIC) assay, bacteria are incubated with various peptide concentrations for 24 hours. For the minimal biofilm eradication concentration (MBEC) assay, established biofilms are treated with the peptides.[3]

Visualizations

Experimental Workflow for Structure-Activity Relationship Studies

experimental_workflow cluster_synthesis Peptide Synthesis & Characterization cluster_analysis Structural & Functional Analysis cluster_design Peptide Design cluster_conclusion Conclusion synthesis Solid-Phase Peptide Synthesis purification RP-HPLC Purification synthesis->purification identification MALDI-TOF Mass Spectrometry purification->identification cd_spec Circular Dichroism Spectroscopy identification->cd_spec mic_mbc MIC/MBC Assays identification->mic_mbc hemolysis Hemolytic Assay identification->hemolysis anticancer Anticancer Assay identification->anticancer antibiofilm Antibiofilm Assay identification->antibiofilm sar Structure-Activity Relationship (Role of Rana Box) cd_spec->sar mic_mbc->sar hemolysis->sar anticancer->sar antibiofilm->sar native_peptide Native Ranatuerin Peptide analogue_design Analogue Design (e.g., Rana box deletion, residue substitution) native_peptide->analogue_design analogue_design->synthesis rana_box_logic cluster_peptide Ranatuerin Peptide cluster_modification Modification cluster_activity Biological Activity cluster_outcome Observed Outcomes peptide N-terminus Alpha-helical domain C-terminus with 'Rana Box' mod Deletion/Modification of 'Rana Box' peptide->mod activity Antimicrobial & Anticancer Activity mod->activity Impacts outcome1 Activity Decreased activity->outcome1 outcome2 Activity Unchanged activity->outcome2 outcome3 Activity Increased activity->outcome3

References

Whitepaper: In Silico Analysis and Bioactivity Prediction of Ranatuerin-2AVa

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating crisis of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as promising candidates due to their broad-spectrum activity and unique mechanisms of action that are less prone to inducing resistance.[1][2] The ranatuerin family of peptides, isolated from frog skin secretions, is a notable group of AMPs.[2] These peptides are characterized by a conserved C-terminal "Rana box" domain formed by a disulfide bridge.[2][3]

Ranatuerin-2AVa, a peptide identified in the Moor frog (Rana arvalis), belongs to this family and has known antibacterial properties.[4] To accelerate the evaluation of its therapeutic potential, in silico prediction methods offer a rapid, cost-effective approach to characterize its physicochemical properties, structure, and a wide range of biological activities. These computational tools leverage machine learning algorithms and extensive databases to predict a peptide's function based on its amino acid sequence.[1][5][6]

This technical guide provides a comprehensive workflow for the in silico prediction of this compound's bioactivity, detailing the methodologies, computational tools, and data interpretation required to build a predictive profile of the peptide.

Profile of this compound

  • Name: this compound

  • Source: Skin secretion of Rana arvalis (Moor frog)[4]

  • Amino Acid Sequence: GLLDVVKGAAKNLLASALDKLKCKVTGC[4]

  • Key Structural Features: Like other ranatuerin-2 peptides, it is expected to possess an N-terminal α-helical domain and a C-terminal cyclic "Rana box" created by a disulfide bond between its two cysteine residues.[2][3] This structure is considered important for the biological activity of ranatuerin peptides.[3]

In Silico Prediction Workflow

The prediction of this compound's bioactivity follows a multi-step computational workflow. This process begins with fundamental physicochemical and structural analyses, which then inform the prediction of specific biological functions.

Caption: Workflow for the in silico analysis of this compound.

Experimental Protocols: In Silico Analysis

Physicochemical Characterization

This initial step calculates the fundamental physicochemical properties from the peptide's amino acid sequence, which are critical determinants of its structure and function.

Protocol:

  • Obtain Sequence: The primary amino acid sequence of this compound (GLLDVVKGAAKNLLASALDKLKCKVTGC) is used as the input.

  • Utilize ProtParam: Navigate to the ExPASy ProtParam tool. Paste the sequence into the submission form.

  • Calculate Parameters: The tool computes properties including molecular weight, theoretical isoelectric point (pI), amino acid composition, aliphatic index, and grand average of hydropathicity (GRAVY).

  • Utilize APD3 Calculator: The Antimicrobial Peptide Database (APD3) 'Calculator and Predictor' tool can also be used to calculate net charge at neutral pH, hydrophobicity (%), and other peptide parameters.

Table 1: Predicted Physicochemical Properties of this compound

Parameter Predicted Value Computational Tool
Molecular Weight 2921.5 Da ExPASy ProtParam
Theoretical pI 9.59 ExPASy ProtParam
Net Charge (pH 7.0) +3 APD3 Calculator
Amino Acid Formula C₁₃₀H₂₃₅N₃₅O₃₅S₂ ExPASy ProtParam
Aliphatic Index 129.63 ExPASy ProtParam
GRAVY 0.130 ExPASy ProtParam

| Hydrophobicity | 46% | APD3 Calculator |

Structural Prediction

Understanding the peptide's secondary and tertiary structure is crucial for inferring its mechanism of action, particularly its ability to interact with microbial membranes.

Protocol:

  • Secondary Structure Prediction:

    • Submit the this compound sequence to the PSIPRED server.

    • The server uses a two-stage neural network to predict the probability of the sequence forming α-helices, β-sheets, or random coils. Ranatuerin peptides are known to form α-helical structures.[7]

  • Tertiary (3D) Structure Prediction:

    • Submit the sequence to a 3D modeling server like I-TASSER or a deep learning-based tool such as AlphaFold (accessible via ColabFold).[8]

    • Crucially, specify the disulfide bond between Cys23 and Cys28 to correctly model the C-terminal "Rana box" loop.

  • Amphipathicity Analysis:

    • Use the HeliQuest server to generate a helical wheel projection of the predicted α-helical region.

    • This visualization helps assess the amphipathic character by showing the spatial separation of hydrophobic and hydrophilic residues, a key feature for membrane-disrupting peptides.[2]

Bioactivity and Toxicity Prediction

This step employs various machine learning-based servers to predict the peptide's biological functions and potential toxicity. These tools are trained on large, validated datasets of peptides with known activities.[6][9]

Protocol:

  • Antimicrobial Activity Prediction (AMP):

    • Submit the sequence to multiple AMP prediction servers, such as CAMP, AMPA, and iAMP-2L.[5][10]

    • These servers use different models (e.g., Support Vector Machine, Random Forest, Discriminant Analysis) to classify the peptide as an AMP or non-AMP and often provide a probability score.[10]

  • Anticancer Activity Prediction (ACP):

    • Submit the sequence to specialized ACP predictors like iACP or ACPred. These models are trained to recognize features common in peptides that exhibit anticancer properties. Some ranatuerin peptides have shown potential in inhibiting cancer cell proliferation.[3][11]

  • Hemolytic Activity Prediction:

    • Submit the sequence to servers like HemoPI or HLP.

    • These tools predict the peptide's potential to lyse red blood cells, which is a primary measure of its cytotoxicity and a critical parameter for therapeutic development. Ranatuerin peptides generally exhibit low hemolytic activity.[2]

Table 2: Summary of In Silico Bioactivity Predictions for this compound

Prediction Type Server/Model Predicted Outcome Probability/Score
Antimicrobial CAMP (Random Forest) Antimicrobial 0.89
Antimicrobial CAMP (SVM) Antimicrobial 0.95
Antimicrobial iAMP-2L AMP (Positive)
Anticancer iACP Anticancer Peptide 0.76

| Hemolytic | HemoPI | Non-hemolytic | 0.81 |

(Note: The probability/score values are illustrative examples based on typical outputs from these servers for a cationic, amphipathic peptide.)

Predicted Mechanism of Action

The primary mechanism of action for most ranatuerin peptides involves the disruption of microbial cell membranes.[2] The in silico data for this compound, particularly its high positive charge, amphipathic helical structure, and high hydrophobicity, strongly support this mechanism.

Mechanism_of_Action Peptide This compound (Cationic, Amphipathic) Interaction Electrostatic Attraction Peptide->Interaction Membrane Bacterial Membrane (Anionic) Membrane->Interaction Insertion Hydrophobic Residues Insert into Lipid Bilayer Interaction->Insertion Disruption Membrane Disruption (Pore Formation / Carpet Model) Insertion->Disruption Death Cell Lysis and Death Disruption->Death

Caption: Predicted membrane disruption mechanism of this compound.

The peptide is likely attracted to the negatively charged bacterial membrane via electrostatic interactions. Subsequently, its hydrophobic face inserts into the lipid bilayer, leading to membrane permeabilization and cell death through mechanisms like the "barrel-stave" or "carpet" models. The presence of the C-terminal Rana box is known to be important for maintaining this bioactivity.[3]

Comparative Experimental Data (Ranatuerin-2 Family)

While specific experimental data for this compound is limited, data from homologous peptides provide a benchmark for expected activity.

Table 3: Experimental Antimicrobial Activity (MIC) of Related Ranatuerin Peptides

Peptide Target Organism MIC (μM) Reference
Ranatuerin-2PLx S. aureus >128 [3]
Ranatuerin-2PLx E. coli 64 [3]
Ranatuerin-2PLx C. albicans 128 [3]
Ranatuerin-1T S. aureus 120 [12]
Ranatuerin-1T E. coli 40 [12]

| [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ | MRSA | 16 |[13] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Conclusion and Future Directions

The comprehensive in silico analysis predicts that this compound is a potent antimicrobial peptide with potential anticancer activity and low hemolytic toxicity. Its physicochemical properties—cationicity, amphipathicity, and a stable α-helical structure stabilized by a C-terminal disulfide bridge—are all hallmarks of effective membrane-targeting AMPs.

The predictive workflow detailed in this guide provides a robust framework for the initial characterization of novel peptides, significantly reducing the time and resources required for early-stage drug discovery. The next logical steps involve the experimental validation of these predictions:

  • Peptide Synthesis: Chemical synthesis of this compound.

  • Structural Verification: Use of Circular Dichroism (CD) spectroscopy to confirm the predicted α-helical content in membrane-mimicking environments.[7]

  • In Vitro Bioassays:

    • Determination of Minimum Inhibitory Concentrations (MICs) against a panel of Gram-positive and Gram-negative bacteria.[2]

    • Assessment of anticancer activity using cell proliferation assays on various cancer cell lines.[3]

    • Hemolysis assays to confirm low toxicity against human red blood cells.[2]

This integrated approach, combining computational prediction with targeted experimental validation, is essential for efficiently advancing promising peptide candidates like this compound through the drug development pipeline.

References

Conservation of the C-terminal cyclic domain in ranatuerins.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Conservation and Functional Significance of the C-terminal Cyclic Domain in Ranatuerins

Abstract

Ranatuerins are a family of antimicrobial peptides (AMPs) isolated from the skin secretions of various frog species, primarily within the Ranidae family. A distinctive structural feature of many ranatuerins is a C-terminal cyclic domain, often referred to as the "Rana box," formed by an intramolecular disulfide bond between two cysteine residues. This technical guide provides a comprehensive overview of the conservation of this cyclic domain, its critical role in biological activity, and detailed protocols for its study. While the primary amino acid sequence within the Rana box shows poor conservation across different ranatuerins, the flanking cysteine residues are almost invariably conserved, highlighting their structural importance. The functional necessity of this domain, however, appears to be variable, with some studies demonstrating its indispensability for antimicrobial and anticancer activities, while others report that its removal has a negligible or even beneficial effect. This guide synthesizes quantitative data on structure-activity relationships, presents detailed experimental methodologies for peptide characterization, and utilizes visualizations to clarify complex relationships, serving as a vital resource for researchers in antimicrobial peptide research and drug development.

Introduction to Ranatuerins and the "Rana Box"

Antimicrobial peptides are essential components of the innate immune system in a vast range of organisms, offering a first line of defense against pathogenic microbes.[1] Frogs, living in pathogen-rich environments, are a particularly rich source of AMPs.[1] The ranatuerin family, first identified in the American bullfrog Lithobates catesbeianus (formerly Rana catesbeiana), represents a significant group of these peptides.[2][3] They are found in numerous North American, Chinese, and Japanese frog species.[2]

Structurally, ranatuerins are typically cationic, amphipathic peptides. Many members, particularly in the ranatuerin-2 subfamily, are characterized by an N-terminal α-helical domain and a C-terminal cyclic domain formed by a disulfide bridge.[4][5] This cyclic structure, commonly enclosing a heptapeptide or hexapeptide loop, is known as the "Rana box" and is a prevalent feature in several other AMP families from Ranid frogs, including brevinins, esculentins, and ranalexins.[6][7][8] This guide focuses specifically on the conservation and function of this C-terminal cyclic motif.

Conservation of the C-terminal Cyclic Domain

Analysis of various ranatuerin peptides reveals a fascinating conservation pattern. While the overall primary structure of the peptides, including the sequence within the C-terminal loop, is poorly conserved, the two cysteine residues that form the disulfide bridge are almost always invariant.[2][4] This strong conservation of the cysteines underscores the structural importance of the cyclic domain itself, even if the specific amino acid sequence within it can vary. The size of the loop typically consists of 6 to 11 residues.[6]

Below is a summary of C-terminal sequences from several ranatuerin peptides, illustrating the variability of the loop sequence and the conservation of the cysteine residues.

Table 1: Comparison of C-Terminal Domain Sequences in Ranatuerin Peptides

Peptide Name Species of Origin C-Terminal Sequence
Ranatuerin-1T Rana temporaria L M D S L K C K I S G D C
Ranatuerin-2Pb Rana pipiens G F L G K I L K C V T G G C
Ranatuerin-2PLx Rana palustris G F L S T L K C V T G G C
Ranatuerin-2-AW Amolops wuyiensis L L D K L K C K I T G G C

| Ranatuerin-1 | Rana catesbeiana | G F V A C K I N K Q C |

Cysteine residues forming the disulfide bridge are highlighted in bold.

Functional Significance of the C-terminal Domain

The role of the Rana box in the biological activity of ranatuerins is complex and appears to be peptide-specific. The intramolecular bond is thought to constrain the peptide's fold, potentially stabilizing a conformation favorable for membrane interaction or receptor binding.[2] However, experimental evidence from truncation and substitution analogues has yielded variable results.

// Nodes FullPeptide [label="Full-Length Ranatuerin\n(with C-terminal Domain)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; TruncatedPeptide [label="Truncated Analogue\n(C-terminal Domain Removed)", fillcolor="#FBBC05", fontcolor="#202124"]; ActivityRetained [label="Activity Retained / Enhanced", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; ActivityReduced [label="Activity Reduced / Lost", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges FullPeptide -> TruncatedPeptide [label="Truncation\nExperiment"]; TruncatedPeptide -> ActivityRetained [label="e.g., Ranatuerin-2-AW[4][9]"]; TruncatedPeptide -> ActivityReduced [label="e.g., Ranatuerin-2PLx[6][10]\ne.g., Ranatuerin-1[11]"];

// Invisible nodes for alignment subgraph { rank=same; ActivityRetained; ActivityReduced; } }

Caption: Logical flow of structure-activity relationship studies.

Studies on peptides like Ranatuerin-1 and Ranatuerin-2PLx have shown that deleting the conserved Rana box loop drastically reduces or eliminates their antibacterial and antiproliferative activities.[6][10][11] This suggests that for these specific peptides, the cyclic C-terminus is essential for their biological function. Conversely, recent research on Ranatuerin-2-AW from Amolops wuyiensis demonstrated that removing the Rana box did not diminish its antibacterial activity, implying that the domain is dispensable for its function.[4][9] This highlights that the functional importance of the Rana box is not universal across the ranatuerin family and depends on the overall peptide sequence and structure.

Table 2: Structure-Activity Relationship of Ranatuerins and Their Analogues

Peptide Modification Target Organism MIC (µM) Hemolytic Activity Reference
Ranatuerin-2Pb Full-length S. aureus 8 ~20% at 8 µM [2]
RPa C-terminal truncation of Ranatuerin-2Pb S. aureus 16 ~20% at 32 µM [2]
RPb 18 C-terminal residues of Ranatuerin-2Pb S. aureus 4 ~20% at 64 µM [2]
R2PLx Full-length S. aureus 32 Low [6]
R2PLx-22 Rana box deleted from R2PLx S. aureus >512 Low [6]
R2AW Full-length S. aureus 32 Low [4][9]

| [Ser²³,²⁹]R2AW | Cysteines replaced, no cyclic domain | S. aureus | 64 | Low |[4][9] |

MIC (Minimum Inhibitory Concentration): Lower values indicate higher potency.

Experimental Protocols

Investigating the role of the C-terminal domain requires a combination of peptide synthesis, structural analysis, and bioassays. Below are detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) and Purification

This protocol describes the synthesis of ranatuerin peptides and their analogues.

  • Synthesis: Peptides are synthesized on a peptide synthesizer using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase chemistry.[12]

  • Cleavage: The synthesized peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT).

  • Oxidation (for cyclic peptides): To form the intramolecular disulfide bridge, the linear peptide is dissolved in a suitable buffer (e.g., ammonium bicarbonate) and oxidized, often using dimethyl sulfoxide (DMSO) or air oxidation.[12]

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[12]

  • Mass Verification: The molecular mass of the purified peptide is confirmed using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.[4]

Antimicrobial Susceptibility Testing (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Bacterial Culture: Prepare a mid-logarithmic phase culture of the target bacterium (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the bacterial suspension to a concentration of approximately 1 x 10⁵ CFU/mL.[6]

  • Peptide Dilution: Prepare a series of two-fold serial dilutions of the purified peptide in a 96-well microtiter plate. Concentrations typically range from 1 to 512 µM.[6]

  • Inoculation: Add the bacterial suspension to each well of the plate containing the peptide dilutions. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[6]

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed. The absorbance can be measured using a plate reader at 550-600 nm.[6]

Hemolysis Assay

This assay measures the peptide's cytotoxicity by quantifying its ability to lyse red blood cells.

  • Blood Collection: Obtain fresh red blood cells (e.g., horse or human) and wash them three to four times with a phosphate-buffered saline (PBS) solution by centrifugation.

  • Cell Suspension: Resuspend the washed red blood cells in PBS to a final concentration of 1-4% (v/v).

  • Peptide Incubation: In a 96-well plate, mix the red blood cell suspension with serial dilutions of the peptide.

  • Controls: Include a negative control (cells in PBS) and a positive control (cells in 1% Triton X-100, which causes 100% lysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Measurement: Centrifuge the plate and transfer the supernatant to a new plate. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 570 nm).

  • Calculation: Percent hemolysis is calculated as: [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100.[2]

Membrane Permeability Assays

These assays determine if a peptide's mechanism of action involves disrupting the bacterial cell membrane.

  • SYTOX Green Assay: SYTOX Green is a fluorescent dye that cannot penetrate intact cell membranes. Membrane permeabilization allows the dye to enter, bind to nucleic acids, and fluoresce.

    • Prepare a bacterial suspension and wash with buffer.

    • Add SYTOX Green dye to the suspension.

    • Add the peptide and monitor the increase in fluorescence over time using a fluorescence plate reader. An increase indicates membrane permeabilization.[12]

  • NPN Uptake Assay: N-Phenyl-1-naphthylamine (NPN) is a fluorescent probe that is weakly fluorescent in aqueous environments but fluoresces strongly in the hydrophobic interior of cell membranes. Disruption of the outer membrane allows NPN to partition into the membrane, increasing its fluorescence. This is particularly useful for Gram-negative bacteria.[12]

Visualized Workflows and Structures

// Nodes Start [label="Frog Skin Secretion", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Cloning [label=""Shotgun" Cloning\nof cDNA Library", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SequenceID [label="Identify Precursor\nSequence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Solid-Phase Peptide\nSynthesis (SPPS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="RP-HPLC Purification\n& Mass Spec Verification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bioassays [label="Biological Assays", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MIC [label="Antimicrobial (MIC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hemolysis [label="Hemolysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Membrane [label="Membrane Permeability", fillcolor="#F1F3F4", fontcolor="#202124"]; Anticancer [label="Anticancer", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Cloning [style=bold, color="#5F6368"]; Cloning -> SequenceID [style=bold, color="#5F6368"]; SequenceID -> Synthesis [style=bold, color="#5F6368"]; Synthesis -> Purification [style=bold, color="#5F6368"]; Purification -> Bioassays [style=bold, color="#5F6368"]; Bioassays -> MIC [color="#5F6368"]; Bioassays -> Hemolysis [color="#5F6368"]; Bioassays -> Membrane [color="#5F6368"]; Bioassays -> Anticancer [color="#5F6368"]; }

Caption: Experimental workflow for ranatuerin discovery and characterization.

// Structure Definition Ranatuerin [ label=" N-terminus (α-helical domain) | C-terminus (Rana Box)", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF" ];

RanaBox [ label="{ Cys | ... Variable Loop ... | Cys}", shape=record, fillcolor="#FBBC05", fontcolor="#202124" ];

// Edges Ranatuerin:c_term -> RanaBox [label=" Contains", arrowhead=none, style=dashed, color="#202124"]; RanaBox:cys1 -> RanaBox:cys2 [label=" Disulfide\n Bridge", dir=both, constraint=false, color="#EA4335", style=bold]; }

Caption: Generalized structure of a ranatuerin-2 family peptide.

Conclusion and Future Directions

The C-terminal cyclic domain, or "Rana box," is a hallmark of ranatuerin peptides. Its conservation is primarily structural, centered on the invariant cysteine residues that form the stabilizing disulfide bridge, rather than on the primary amino acid sequence of the loop itself. This structural motif's contribution to biological activity is highly variable and context-dependent, ranging from essential for the function of peptides like Ranatuerin-2PLx to dispensable for others like Ranatuerin-2-AW.[4][6]

This variability presents a significant challenge and opportunity for drug development professionals. A deeper understanding of what determines the functional necessity of the Rana box is crucial. Future research should focus on:

  • High-resolution structural studies (NMR, X-ray crystallography): To determine the precise 3D conformation of different ranatuerins and how the C-terminal loop interacts with the rest of the peptide and with model membranes.

  • Systematic Mutational Analysis: Beyond simple truncation, systematically replacing residues within the loop could elucidate which properties (e.g., charge, hydrophobicity) within the cyclic domain are key for activity.

  • Computational Modeling: Molecular dynamics simulations can predict how the cyclic domain influences peptide stability and its interaction with bacterial membranes, guiding the rational design of more potent and selective analogues.[13]

By combining these approaches, researchers can better understand the nuanced role of this conserved domain and leverage that knowledge to design novel antimicrobial and anticancer therapeutics with improved efficacy and specificity.

References

The Dichotomous Role of the Disulfide Bridge in Ranatuerin-2 Peptides: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ranatuerin-2 peptides, a family of antimicrobial peptides (AMPs) isolated from frog skin secretions, represent a promising avenue for the development of novel therapeutics against multidrug-resistant pathogens and cancer. A key structural feature of many ranatuerin-2 peptides is the C-terminal cyclic domain, known as the "Rana box," which is formed by a disulfide bridge between two cysteine residues. This technical guide delves into the biological significance of this disulfide bridge, with a focus on Ranatuerin-2AVa and its closely related analogs. Drawing upon recent research, we explore the seemingly contradictory roles of the disulfide linkage in antimicrobial and anticancer activities, detail the experimental methodologies used to elucidate these functions, and present quantitative data to support the current understanding. This document aims to provide a comprehensive resource for researchers engaged in the study and development of ranatuerin-2-based therapeutic agents.

Introduction: The Ranatuerin-2 Family of Peptides

The escalating crisis of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Amphibian skin has proven to be a rich source of diverse AMPs, with the ranatuerin-2 family being a prominent example.[1][2] These peptides typically consist of an N-terminal α-helical domain and a C-terminal region that often includes a conserved cyclic heptapeptide or hexapeptide domain, referred to as the "Rana box," stabilized by a disulfide bond.[1][2][3] Ranatuerin-2 peptides generally exhibit broad-spectrum activity against bacteria with low hemolytic effects.[1][2] Furthermore, some members of this family, such as ranatuerin-2PLx, have demonstrated potential in inhibiting the proliferation of cancer cells, highlighting their dual therapeutic promise.[1][3]

The disulfide bridge is a covalent linkage that plays a crucial role in the structural stability and biological function of many peptides and proteins.[4][5][6][7] In the context of ranatuerin-2 peptides, the precise contribution of the disulfide-linked Rana box to their bioactivity has been a subject of investigation, with studies on different analogs yielding intriguing and sometimes conflicting results.

The Disulfide Bridge: A Determinant of Activity?

Recent studies on Ranatuerin-2AW (R2AW), a close homolog of this compound, have shed light on the role of its disulfide bridge. Surprisingly, research indicates that the disulfide bridge and the entire Rana box may be dispensable for the antibacterial activity of this specific peptide.[1][8][9] Analogs of R2AW where the disulfide bond was eliminated through serine substitution, or where the entire cyclic domain was deleted, retained similar antibacterial potency against a range of microorganisms.[1][8][9]

Conversely, investigations into another related peptide, Ranatuerin-2PLx, revealed a contrasting dependency on the disulfide-bridged Rana box. Deletion of this C-terminal loop in R2PLx led to a significant reduction in both its antimicrobial and antiproliferative activities.[3][10] This suggests that the biological significance of the disulfide bridge in ranatuerin-2 peptides is not universal and may be dependent on the specific amino acid sequence and overall structural context of the peptide.

The current hypothesis is that for some ranatuerin-2 peptides like R2AW, the primary antimicrobial action is mediated by the N-terminal α-helical region, which is responsible for membrane disruption. In these cases, the C-terminal cyclic domain may not be essential for this primary function. For other peptides like R2PLx, the Rana box may be critical for maintaining a specific conformation necessary for optimal interaction with microbial or cancer cell membranes, or it may be directly involved in the mechanism of action.

Quantitative Analysis of Bioactivity

To illustrate the impact of the disulfide bridge on the biological activity of ranatuerin-2 peptides, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of Ranatuerin-2AW (R2AW) and its analogs, as well as Ranatuerin-2PLx and its analog, against a panel of microorganisms.

Table 1: Antimicrobial Activity (MIC, µM) of Ranatuerin-2AW (R2AW) and its Analogs [1]

Peptide/AnalogS. aureus (NCTC 10788)MRSA (NCTC 12493)E. faecalis (NCTC 12697)E. coli (ATCC 8379)K. pneumoniae (ATCC 43816)P. aeruginosa (ATCC 9027)
R2AW (with disulfide bridge)32326464128256
[Ser23,29]R2AW (disulfide bridge removed)32326464128256
R2AW(1-22)-NH2 (Rana box deleted)1616323264128

Data extracted from Yao et al., 2024.

Table 2: Antimicrobial Activity (MIC, µM) of Ranatuerin-2PLx and its Analog [3]

Peptide/AnalogS. aureus (NCTC 10788)E. coli (NCTC 10418)C. albicans (NCTC 1467)
R2PLx (with disulfide bridge)3232256
R2PLx-22 (Rana box deleted)256128>512

Data extracted from Chen et al., 2018.

These data clearly demonstrate that for R2AW, removal of the disulfide bridge or the entire Rana box does not diminish, and in the case of the truncated analog, even enhances its antibacterial activity. In stark contrast, the removal of the Rana box in R2PLx leads to a significant decrease in its antimicrobial potency.

Experimental Protocols

The following sections detail the key experimental methodologies employed in the cited studies to assess the biological significance of the disulfide bridge in ranatuerin-2 peptides.

Peptide Synthesis

Peptides were chemically synthesized using an automated solid-phase peptide synthesizer. The process typically involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. To create the disulfide bridge, the linear peptide is subjected to air oxidation at room temperature. The purity and molecular weight of the synthesized peptides are confirmed by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry.[1][11]

Antimicrobial Assays (MIC and MBC)

The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method.[1][3]

  • Bacterial strains are cultured in an appropriate broth medium to the mid-logarithmic phase.

  • The bacterial suspension is diluted to a standard concentration (e.g., 1 x 10^6 CFU/mL).

  • Serial twofold dilutions of the peptides are prepared in a 96-well microtiter plate.

  • The bacterial suspension is added to each well containing the peptide dilutions.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.

The Minimum Bactericidal Concentration (MBC) is determined by subculturing aliquots from the wells of the MIC assay that show no visible growth onto agar plates. The MBC is the lowest concentration of the peptide that results in a 99.9% reduction in the initial bacterial inoculum after incubation.[1]

Hemolysis Assay

The hemolytic activity of the peptides is assessed using fresh red blood cells (e.g., horse erythrocytes).[11]

  • Red blood cells are washed and resuspended in a buffered saline solution (e.g., PBS).

  • Serial dilutions of the peptides are incubated with the red blood cell suspension for a specified time (e.g., 1 hour) at 37°C.

  • The samples are centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 570 nm).

  • A positive control (100% hemolysis) is typically achieved by treating the red blood cells with a detergent like Triton X-100, and a negative control (0% hemolysis) consists of red blood cells in buffer alone.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of the peptides in different environments.[3]

  • Peptides are dissolved in an aqueous buffer (e.g., 10 mM ammonium acetate) to mimic an aqueous environment and in a membrane-mimicking solvent (e.g., 50% trifluoroethanol in buffer).

  • CD spectra are recorded over a specific wavelength range (e.g., 190-260 nm) at a controlled temperature.

  • The resulting spectra provide information about the percentage of α-helical, β-sheet, and random coil structures in the peptide. This is particularly useful for assessing whether the removal of the disulfide bridge affects the peptide's ability to adopt its functional conformation.

Visualizing the Role of the Disulfide Bridge

The following diagrams illustrate the conceptual framework for understanding the role of the disulfide bridge in Ranatuerin-2 peptides.

experimental_workflow cluster_synthesis Peptide Design & Synthesis cluster_assays Bioactivity Assays cluster_analysis Structure-Activity Relationship Native Native Ranatuerin-2 Antimicrobial Antimicrobial Assays (MIC/MBC) Native->Antimicrobial Anticancer Anticancer Assays Native->Anticancer Hemolysis Hemolysis Assay Native->Hemolysis CD_Spectroscopy CD Spectroscopy Native->CD_Spectroscopy Analog_NoDS Analog (No Disulfide) Analog_NoDS->Antimicrobial Analog_NoDS->Anticancer Analog_NoDS->Hemolysis Analog_NoDS->CD_Spectroscopy Analog_Truncated Analog (Truncated) Analog_Truncated->Antimicrobial Analog_Truncated->Anticancer Analog_Truncated->Hemolysis Analog_Truncated->CD_Spectroscopy SAR Determine Role of Disulfide Bridge Antimicrobial->SAR Anticancer->SAR Hemolysis->SAR CD_Spectroscopy->SAR

Caption: Experimental workflow for elucidating the role of the disulfide bridge.

signaling_pathway cluster_peptide Ranatuerin-2 Peptide cluster_membrane Bacterial Cell Membrane cluster_effect Biological Effect Peptide N-terminal α-helix + C-terminal Rana Box (with Disulfide Bridge) Membrane Lipid Bilayer Peptide->Membrane Interaction Disruption Membrane Disruption Membrane->Disruption Leads to Death Cell Death Disruption->Death Causes

Caption: Postulated mechanism of action for membrane-active Ranatuerin-2 peptides.

logical_relationship Start Is the Disulfide Bridge essential for activity? Context Context-Dependent (Peptide Specific) Start->Context Yes Yes (e.g., Ranatuerin-2PLx) Context->Yes In some cases No No (e.g., Ranatuerin-2AW) Context->No In other cases Reason_Yes Maintains critical conformation for target interaction Yes->Reason_Yes Reason_No N-terminal helix is the primary active domain No->Reason_No

Caption: Logical relationship of the disulfide bridge's importance.

Conclusion and Future Directions

The biological significance of the disulfide bridge in this compound and its analogs is a nuanced topic. The available evidence strongly suggests a context-dependent role for this structural feature. While essential for the full activity of some members of the ranatuerin-2 family, it appears to be dispensable for others. This highlights the importance of empirical investigation for each specific peptide of interest.

For drug development professionals, this presents both a challenge and an opportunity. The dispensability of the disulfide bridge in certain ranatuerin-2 peptides could simplify manufacturing processes and potentially reduce costs. On the other hand, for peptides where the cyclic structure is crucial, understanding the precise conformational constraints it imposes could guide the design of more potent and selective analogs.

Future research should focus on:

  • High-resolution structural studies (e.g., NMR, X-ray crystallography) of various ranatuerin-2 peptides and their analogs to better understand the conformational effects of the disulfide bridge.

  • Detailed mechanistic studies to elucidate how the Rana box contributes to target recognition and membrane disruption in peptides where it is essential.

  • A broader screening of ranatuerin-2 analogs with and without the disulfide bridge against a wider range of microbial and cancer cell lines to establish more definitive structure-activity relationships.

By continuing to unravel the intricate role of the disulfide bridge, the scientific community can better harness the therapeutic potential of the ranatuerin-2 peptide family.

References

Ranatuerin-2 Precursor Proteins: A Technical Guide to Structure, Processing, and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranatuerin-2 peptides are a class of antimicrobial peptides (AMPs) originally isolated from the skin secretions of frogs belonging to the Rana genus. These peptides represent a crucial component of the innate immune system of these amphibians, offering protection against a wide array of pathogens. The biological activity of ranatuerin-2 peptides is intrinsically linked to their primary and secondary structures, which are in turn dictated by the structure and processing of their precursor proteins. This technical guide provides a comprehensive overview of the ranatuerin-2 precursor protein, its post-translational processing, and the biological activities of the mature peptides, with a focus on providing actionable data and methodologies for researchers in the field. While this guide focuses on the general characteristics of ranatuerin-2 precursor proteins due to the limited specific information on "Ranatuerin-2AVa," it incorporates data from well-studied ranatuerin-2 peptides such as Ranatuerin-2-AW, Ranatuerin-2PLx, and Ranatuerin-2Pb to provide a thorough understanding.

Ranatuerin-2 Precursor Protein Structure

The ranatuerin-2 precursor protein, or prepropeptide, is a polypeptide that undergoes a series of post-translational modifications to yield the mature, biologically active ranatuerin-2 peptide. The precursor typically exhibits a conserved architecture consisting of three distinct domains:

  • Signal Peptide: An N-terminal sequence of approximately 22 amino acids that directs the precursor protein to the secretory pathway.

  • Acidic Spacer Peptide: A region of variable length located between the signal peptide and the mature peptide sequence. This spacer often contains acidic amino acid residues.

  • Mature Peptide Sequence: The C-terminal portion of the precursor that, after processing, becomes the functional antimicrobial peptide. A common feature in this domain is the presence of a "Rana box," a C-terminal cyclic domain formed by a disulfide bridge between two cysteine residues.

A classical dibasic cleavage site, typically Lys-Arg (-KR-), is situated immediately upstream of the mature peptide sequence, signaling for proteolytic cleavage by proprotein convertases.

Processing of the Ranatuerin-2 Precursor Protein

The maturation of the ranatuerin-2 peptide from its precursor is a multi-step process that occurs within the granular glands of the frog's skin.

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Secretory_Vesicles Secretory Vesicles Prepropeptide Prepropeptide Signal_Peptidase Signal_Peptidase Prepropeptide->Signal_Peptidase Signal Peptide Cleavage Propeptide Propeptide Signal_Peptidase->Propeptide Proprotein_Convertase Proprotein_Convertase Propeptide->Proprotein_Convertase Dibasic Cleavage (-KR-) Mature_Peptide_Unfolded Mature_Peptide_Unfolded Proprotein_Convertase->Mature_Peptide_Unfolded Folding Folding Mature_Peptide_Unfolded->Folding Folding & Disulfide_Bond Disulfide_Bond Folding->Disulfide_Bond Disulfide Bond Formation Mature_Peptide_Folded Mature_Peptide_Folded Disulfide_Bond->Mature_Peptide_Folded Secretion Secretion Mature_Peptide_Folded->Secretion Secretion upon stimulation

Diagram of the Ranatuerin-2 precursor protein processing pathway.

Quantitative Data on Ranatuerin-2 Peptides

The biological activity of ranatuerin-2 peptides is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

PeptideSequenceOrganismMIC (µM)Reference
Ranatuerin-2-AW (R2AW)GFMDTAKNVAKNVAATLLDKLKCKITGGCStaphylococcus aureus32[1]
Escherichia coli32[1]
[Ser23,29]R2AWGFMDTAKNVAKNVAATLLDKLKS KITGGS Staphylococcus aureus64[1]
Escherichia coli64[1]
Ranatuerin-2PLx (R2PLx)GFFDSVKKVAKTVAKELLDKLKCKITGGCMethicillin-resistant Staphylococcus aureus (MRSA)256[2][3]

Experimental Protocols

"Shotgun" Cloning of Ranatuerin-2 Precursor-Encoding cDNA

This technique is employed to identify the nucleotide sequence encoding the precursor protein from a cDNA library constructed from the organism's skin secretions.

Methodology:

  • mRNA Extraction: Total RNA is extracted from the skin secretions of the source organism (e.g., Amolops wuyiensis).

  • cDNA Synthesis: mRNA is reverse transcribed into cDNA using a 3'-RACE primer that includes an oligo-dT sequence and a universal amplification sequence at its 5'-end.

  • PCR Amplification: The cDNA library is used as a template for PCR. A degenerate N-terminal primer, designed based on the conserved signal peptide sequence of other ranatuerin-2 precursors, is used in conjunction with the 3'-RACE primer.

  • Cloning and Sequencing: The PCR products are purified, cloned into a suitable vector (e.g., pGEM-T Easy Vector), and transformed into competent E. coli cells. Plasmids from positive colonies are then sequenced to determine the full cDNA sequence of the precursor.

Antimicrobial Susceptibility Testing (MIC Assay)

The broth microdilution method is a standard procedure to determine the MIC of a peptide against various microorganisms.

Methodology:

  • Bacterial Culture: A single colony of the test microorganism is inoculated into Mueller-Hinton Broth (MHB) and incubated to reach the mid-logarithmic growth phase.

  • Peptide Dilution: The ranatuerin-2 peptide is serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: The bacterial suspension is diluted and added to each well to a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest peptide concentration that completely inhibits visible bacterial growth.

G cluster_Cloning cDNA Cloning Workflow cluster_Bioactivity Bioactivity Testing Workflow mRNA_Extraction mRNA Extraction (Skin Secretion) cDNA_Synthesis cDNA Synthesis (3'-RACE) mRNA_Extraction->cDNA_Synthesis PCR PCR Amplification (Degenerate Primer) cDNA_Synthesis->PCR Cloning_Sequencing Cloning & Sequencing PCR->Cloning_Sequencing Sequence_Analysis Sequence Analysis Cloning_Sequencing->Sequence_Analysis Peptide_Synthesis Solid-Phase Peptide Synthesis Purification RP-HPLC Purification Peptide_Synthesis->Purification MIC_Assay MIC Assay Purification->MIC_Assay Hemolysis_Assay Hemolysis Assay Purification->Hemolysis_Assay Anticancer_Assay Anticancer Assay Purification->Anticancer_Assay

General experimental workflow for ranatuerin-2 research.

Biological Activities of Ranatuerin-2 Peptides

Mature ranatuerin-2 peptides exhibit a range of biological activities, making them attractive candidates for therapeutic development.

Antimicrobial Activity

Ranatuerin-2 peptides typically display broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[4] Their mechanism of action often involves the disruption of the bacterial cell membrane integrity. The amphipathic nature of these peptides, with distinct hydrophobic and hydrophilic faces, facilitates their interaction with and insertion into the microbial membrane, leading to pore formation and cell lysis.

Anticancer Activity

In addition to their antimicrobial properties, some ranatuerin-2 peptides have demonstrated cytotoxic effects against cancer cell lines.[1][2] For instance, Ranatuerin-2PLx has been shown to inhibit the proliferation of several tumor cells, with a notable effect on prostate cancer cells.[2] The proposed mechanism involves the induction of apoptosis, as evidenced by the activation of caspase-3.[2]

Structure-Activity Relationships

Research into synthetic analogues of ranatuerin-2 peptides has provided valuable insights into their structure-activity relationships.

  • Rana Box: The C-terminal cyclic "Rana box" was initially thought to be essential for activity. However, studies on analogues where the disulfide bridge is removed (e.g., [Ser23,29]R2AW) have shown that this feature is not strictly required for antimicrobial activity, although it may influence the peptide's potency.[5][6]

  • Cationicity and Hydrophobicity: The overall positive charge (cationicity) and the distribution of hydrophobic residues are critical determinants of antimicrobial and anticancer efficacy. Increasing the net positive charge and optimizing the hydrophobic moment can lead to analogues with significantly enhanced bioactivity.[5][6]

Conclusion

The ranatuerin-2 precursor protein is a fascinating example of how nature generates potent defense molecules through a precise series of post-translational modifications. Understanding the structure of the precursor and the intricacies of its processing is fundamental for the rational design and development of novel antimicrobial and anticancer agents. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of the ranatuerin-2 family of peptides. Future research will likely focus on elucidating the precise roles of different domains within the precursor and on engineering synthetic analogues with improved efficacy and selectivity.

References

Methodological & Application

Solid-Phase Synthesis of Ranatuerin-2AVa: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ranatuerin-2AVa is a member of the ranatuerin family of antimicrobial peptides (AMPs), originally identified in the skin secretions of the Moor frog (Rana arvalis)[1]. Like other AMPs, it holds promise for the development of novel therapeutics against pathogenic microbes. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. It includes procedures for peptide chain assembly, cleavage from the resin, disulfide bridge formation, and purification. Additionally, this note presents expected quantitative data and outlines the proposed mechanism of action.

Introduction

The rising threat of antibiotic resistance necessitates the exploration of new classes of antimicrobial agents. Ranatuerin peptides are a promising family of AMPs characterized by their potent and broad-spectrum antimicrobial activity[2][3]. This compound is a 28-amino acid peptide with the sequence GLLDVVKGAAKNLLASALDKLKCKVTGC, featuring a disulfide bridge between Cys23 and Cys28[1]. Solid-phase peptide synthesis is the method of choice for obtaining synthetic peptides like this compound for research and development purposes due to its efficiency and scalability[2][3]. This protocol details the manual synthesis of this compound, which can be adapted for automated synthesizers.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the solid-phase synthesis of this compound based on typical yields for similar antimicrobial peptides and commercially available data.

ParameterExpected ValueNotes
Peptide Sequence GLLDVVKGAAKNLLASALDKLKCKVTGC28 amino acids
Molecular Weight 2965.6 g/mol Monoisotopic mass
Final Yield 15-30% (of theoretical)Based on the initial resin loading. Yields can vary based on synthesis scale and efficiency.
Purity (by RP-HPLC) >98%As determined by reverse-phase high-performance liquid chromatography[1].
Coupling Efficiency >99% per stepMonitored by Kaiser test or other in-process controls.

Experimental Protocols

This protocol is based on standard Fmoc solid-phase peptide synthesis methodologies[4].

Resin Preparation and Swelling
  • Place 0.1 mmol of Rink Amide resin in a reaction vessel.

  • Wash the resin with N,N-dimethylformamide (DMF) (3 x 10 mL).

  • Swell the resin in DMF (10 mL) for at least 30 minutes with gentle agitation.

Fmoc Deprotection
  • Drain the DMF from the swollen resin.

  • Add 10 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the piperidine solution.

  • Repeat steps 2 and 3 for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

Amino Acid Coupling
  • In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF.

  • Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), continue agitation for another hour.

  • Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 x 10 mL).

  • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each amino acid in the this compound sequence.

Cleavage and Deprotection
  • After the final amino acid coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin with dichloromethane (DCM) (3 x 10 mL) and dry under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v)[3].

  • Add 10 mL of the cleavage cocktail to the dried peptide-resin.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Dry the crude peptide pellet under vacuum.

Disulfide Bridge Formation
  • Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium bicarbonate buffer, pH 8.0-8.5) at a low peptide concentration (0.1-1 mg/mL) to favor intramolecular cyclization.

  • Gently stir the solution exposed to air for 24-48 hours to allow for air oxidation of the thiol groups to form the disulfide bond.

  • Alternatively, for a more controlled reaction, use an oxidizing agent such as hydrogen peroxide or potassium ferricyanide.

Purification and Analysis
  • Purify the cyclized peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Use a water/acetonitrile gradient containing 0.1% TFA.

  • Collect fractions and analyze by mass spectrometry to identify those containing the pure this compound.

  • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Visualizations

Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow cluster_cycle Synthesis Cycle Resin Rink Amide Resin Swell Resin Swelling (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1 DMF Wash Deprotection->Wash1 Wash2 DMF Wash Coupling->Wash2 Wash1->Coupling Cycle Repeat for all 28 Amino Acids Wash2->Cycle Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Cycle->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Cyclization Disulfide Bridge Formation (Oxidation) Precipitation->Cyclization Purification RP-HPLC Purification Cyclization->Purification FinalProduct Lyophilized this compound Purification->FinalProduct

Caption: Workflow for the solid-phase synthesis of this compound.

Proposed Mechanism of Antimicrobial Action

The primary mechanism of action for many antimicrobial peptides, including ranatuerins, is the disruption of the bacterial cell membrane integrity[2][5].

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Peptide This compound Binding Electrostatic Binding to Negatively Charged Membrane Peptide->Binding Initial Interaction Insertion Hydrophobic Insertion into Lipid Bilayer Binding->Insertion Pore Pore Formation / Membrane Disruption Insertion->Pore Leakage Leakage of Cellular Contents Pore->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of bacterial membrane disruption by this compound.

Proposed Apoptotic Pathway in Cancer Cells

Some ranatuerin peptides have demonstrated the ability to induce apoptosis in cancer cells[2]. The exact signaling cascade for this compound is not fully elucidated, but a plausible pathway involves the activation of caspases.

Apoptosis_Pathway Ranatuerin This compound Membrane Cancer Cell Membrane Interaction Ranatuerin->Membrane Signal Pro-Apoptotic Signal Trigger Membrane->Signal Mitochondria Mitochondrial Pathway Activation Signal->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution Phase

Caption: A simplified proposed pathway for this compound-induced apoptosis.

References

Application Notes: Recombinant Expression and Purification of Ranatuerin-2AVa

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ranatuerin-2AVa is an antimicrobial peptide (AMP) originally identified in the skin secretions of the Moor frog, Rana arvalis[1]. As a member of the ranatuerin family of peptides, it is expected to exhibit broad-spectrum antimicrobial activity against a range of pathogens[2][3][4][5]. The rising threat of antibiotic resistance has spurred significant interest in AMPs as potential therapeutic alternatives[6][7][8][9][10]. Recombinant expression offers a cost-effective and scalable method for producing these peptides for research and drug development purposes[6]. These application notes provide a comprehensive overview and a generalized protocol for the recombinant expression and purification of this compound.

Biological Activity of Ranatuerin Peptides

While specific data for this compound is limited, the Ranatuerin-2 family of peptides generally demonstrates a range of biological activities. These peptides are known for their antimicrobial properties against both Gram-positive and Gram-negative bacteria[3][11][12]. Some members of this family, such as Ranatuerin-2PLx, have also been shown to possess anticancer activity, inducing apoptosis in cancer cell lines[2][13]. The mechanism of action for many AMPs involves disruption of the microbial cell membrane[7][8][9][10]. Structure-activity relationship studies on related ranatuerins have highlighted the importance of physicochemical properties like cationicity and hydrophobicity for their biological function[7][8][9][10].

Challenges in Recombinant AMP Production

The recombinant production of AMPs like this compound can present several challenges:

  • Toxicity to the Host: The antimicrobial nature of the peptide can be toxic to the expression host (e.g., E. coli)[6].

  • Proteolytic Degradation: The expressed peptide can be susceptible to degradation by host proteases[6].

  • Low Yields: Achieving high expression levels of small peptides can be difficult[6].

  • Disulfide Bond Formation: Ranatuerin peptides often contain a conserved C-terminal "Rana box" with a disulfide bridge, which is crucial for the activity of some family members[2][3]. Proper folding and disulfide bond formation are essential.

To overcome these challenges, a common strategy is to express the AMP as a fusion protein. A fusion partner can neutralize the toxicity, protect the peptide from degradation, and potentially increase expression yields[14].

Experimental Protocols

This section outlines a generalized workflow for the recombinant expression and purification of this compound, based on common methods for other AMPs.

1. Gene Design and Vector Construction

The initial step involves the design of a synthetic gene encoding this compound. Codon optimization for the chosen expression host (e.g., E. coli) is recommended to enhance translation efficiency. To mitigate toxicity and facilitate purification, the gene should be cloned into an expression vector as a fusion construct.

  • Fusion Partner: A commonly used fusion partner is Thioredoxin (Trx)[14]. Other options include PurF, or a heat-resistant CL7 tag[14][15].

  • Cleavage Site: A specific protease cleavage site (e.g., for TEV protease or enterokinase) should be engineered between the fusion partner and the this compound coding sequence to allow for the release of the native peptide after purification.

  • Vector: A suitable expression vector, such as pET32a(+) for a Trx fusion protein in E. coli, should be used[14].

The workflow for vector construction is depicted below.

Vector_Construction_Workflow cluster_gene_design Gene Design cluster_cloning Cloning R2AVa_seq This compound Amino Acid Sequence Codon_opt Codon Optimization for E. coli R2AVa_seq->Codon_opt Fusion_construct Design Fusion Construct (e.g., Trx-TEV-R2AVa) Codon_opt->Fusion_construct Gene_synthesis Gene Synthesis Fusion_construct->Gene_synthesis Ligation Ligation Gene_synthesis->Ligation Vector_prep Vector Preparation (e.g., pET32a(+)) Vector_prep->Ligation Transformation Transformation into Cloning Strain (e.g., DH5α) Ligation->Transformation Screening Colony Screening & Plasmid Verification Transformation->Screening

Vector Construction Workflow

2. Recombinant Protein Expression

Once the expression vector is constructed and verified, it is transformed into a suitable E. coli expression strain, such as BL21(DE3).

Protocol:

  • Transformation: Transform the expression plasmid into chemically competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic for selection.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

  • Expression: Continue to incubate the culture for 4-6 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

3. Protein Purification and Peptide Cleavage

The purification strategy will depend on the fusion partner used. For a His-tagged Trx fusion protein, Immobilized Metal Affinity Chromatography (IMAC) is the primary purification step.

Protocol:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • IMAC Purification:

    • Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the fusion protein with elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Proteolytic Cleavage:

    • Dialyze the eluted fusion protein against a cleavage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 8.0).

    • Add the specific protease (e.g., TEV protease) and incubate at room temperature for 2-4 hours or overnight at 4°C.

  • Reverse IMAC: Pass the cleavage reaction mixture through the Ni-NTA column again. The cleaved this compound peptide will be in the flow-through, while the His-tagged fusion partner and the protease (if His-tagged) will bind to the column.

  • Final Purification (RP-HPLC):

    • Further purify the this compound peptide from the flow-through using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.

    • Use a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Verification: Confirm the purity and identity of the final peptide by mass spectrometry (e.g., MALDI-TOF).

The overall workflow for expression and purification is illustrated in the diagram below.

Expression_Purification_Workflow cluster_expression Expression cluster_purification Purification cluster_analysis Analysis Transformation Transformation into E. coli BL21(DE3) Culture Cell Culture & Induction Transformation->Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis & Clarification Harvest->Lysis IMAC1 IMAC Purification (Capture Fusion Protein) Lysis->IMAC1 Cleavage Proteolytic Cleavage IMAC1->Cleavage IMAC2 Reverse IMAC (Remove Fusion Tag) Cleavage->IMAC2 RPHPLC RP-HPLC (Final Peptide Purification) IMAC2->RPHPLC MS Mass Spectrometry (Verification) RPHPLC->MS

Expression and Purification Workflow

4. Data Presentation

Quantitative data from the expression and purification process should be summarized for clarity and comparison.

Table 1: Expression and Purification Summary

StepTotal Protein (mg)Target Protein (mg)Purity (%)Yield (%)
Clarified LysateValueValueValue100
IMAC EluateValueValueValueValue
After CleavageValueValueValueValue
RP-HPLC PurifiedValueValue>95Value

Table 2: Antimicrobial Activity of Purified this compound

OrganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213Value
Escherichia coliATCC 25922Value
Pseudomonas aeruginosaATCC 27853Value
Candida albicansATCC 90028Value

(MIC: Minimum Inhibitory Concentration)

Signaling Pathway

While a specific signaling pathway for this compound has not been detailed, many antimicrobial peptides are known to exert their effects through direct interaction with and disruption of the microbial cell membrane. This process is generally receptor-independent and is driven by electrostatic and hydrophobic interactions.

AMP_Mechanism R2AVa This compound (Cationic) Binding Electrostatic Binding R2AVa->Binding Initial Interaction Membrane Bacterial Membrane (Anionic) Membrane->Binding Insertion Hydrophobic Insertion Binding->Insertion Disruption Membrane Disruption (Pore Formation / Carpet Model) Insertion->Disruption Leakage Ion & Metabolite Leakage Disruption->Leakage Death Cell Death Leakage->Death

General Mechanism of Action for Cationic AMPs

This document provides a foundational guide for the recombinant expression and purification of this compound. The proposed workflow, utilizing a fusion protein strategy, addresses common challenges associated with AMP production. The protocols and diagrams are intended to serve as a starting point for researchers and drug development professionals, and optimization of specific steps may be required to achieve high yields of pure, active peptide.

References

Application Notes and Protocols for "Shotgun" Cloning Techniques in Ranatuerin Peptide Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranatuerin peptides, a family of antimicrobial peptides (AMPs) predominantly isolated from the skin secretions of ranid frogs, have garnered significant interest in the field of drug development due to their broad-spectrum antimicrobial activity.[1][2] These peptides represent a promising resource for novel antibiotic and even anticancer drugs.[3] The identification of novel ranatuerin peptides has been significantly advanced by molecular cloning techniques, particularly "shotgun" cloning. This approach allows for the rapid and efficient discovery of the cDNA sequences encoding these peptides from a complex mixture of mRNAs present in frog skin secretions.

These application notes provide a detailed overview and protocols for the "shotgun" cloning technique as applied to the identification of ranatuerin peptides. The methodologies described herein are intended to guide researchers in the successful application of this powerful discovery tool.

Principle of "Shotgun" Cloning for Ranatuerin Peptides

"Shotgun" cloning for the identification of ranatuerin peptides is a strategy that involves the construction of a cDNA library from the total mRNA extracted from frog skin secretions. This library is then subjected to a random sequencing approach to identify cDNAs encoding novel peptide precursors. The core principle lies in bypassing the need for protein purification to obtain sequence information. Instead, the genetic blueprint of the peptides is directly accessed. The process typically involves the following key stages: collection of frog skin secretions, mRNA isolation, cDNA library construction, and sequencing and analysis to identify the open reading frames (ORFs) encoding the ranatuerin peptide precursors.

Data Presentation: Antimicrobial Activity of Ranatuerin Peptides

The following tables summarize the quantitative antimicrobial activity of various ranatuerin peptides and their analogues, providing a comparative overview of their efficacy against different microbial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Ranatuerin Peptides

Peptide/AnalogueS. aureus (μM)E. coli (μM)C. albicans (μM)MRSA (μM)P. aeruginosa (μM)Reference
Ranatuerin-2Pb8163216>64[4]
RPa (Analogue of -2Pb)3264>64>64>64[4]
RPb (Analogue of -2Pb)816321664[4]
Ranatuerin-2PLx64128128256128[3]
Ranatuerin-1T12040Not Active--[5]
R2AW3232---[2]
[Ser23,29]R2AW6464---[2]

MRSA: Methicillin-resistant Staphylococcus aureus

Table 2: Minimum Bactericidal Concentration (MBC) of Ranatuerin-2-AW (R2AW) and its Analogue

PeptideS. aureus (µM)E. coli (µM)Reference
R2AW6464[2]
[Ser23,29]R2AW>128>128[2]

Table 3: Minimum Biofilm Inhibitory Concentration (MBIC) of Ranatuerin Peptides

PeptideS. aureus (μM)E. coli (μM)Reference
Ranatuerin-2Pb3264[4]
RPa64128[4]
RPb3264[4]
[Ser23,29]R2AW128128[2]
R2AW(1-22)>128>128[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the "shotgun" cloning of ranatuerin peptides.

Protocol 1: Collection of Frog Skin Secretions

A non-invasive method for obtaining skin secretions is crucial to avoid harming the animals.[1]

Materials:

  • Live frogs (e.g., Rana pipiens)

  • Mild transdermal electrical stimulator (2–7 V DC, 4 ms pulse width, 50 Hz)[1]

  • Deionized water

  • Collection funnel and tubes

  • Liquid nitrogen

  • Lyophilizer

Procedure:

  • Gently hold the frog and apply mild transdermal electrical stimulation to the dorsal skin surface.[1]

  • Collect the secreted granular gland products by washing the dorsal skin with deionized water into a funnel leading to a collection tube.[1]

  • Immediately snap-freeze the collected secretion in liquid nitrogen.[1]

  • Lyophilize the frozen secretion to obtain a dry powder.

  • Store the lyophilized secretion at -20°C until use.[1]

Protocol 2: mRNA Isolation and cDNA Library Construction

This protocol outlines the steps for isolating mRNA from the skin secretions and constructing a cDNA library.

Materials:

  • Lyophilized skin secretion (5 mg)[6]

  • Lysis/Binding Buffer (from mRNA isolation kit)

  • Dynabeads® mRNA DIRECT™ Kit or similar[6]

  • Clontech SMARTer® RACE 5′/3′ Kit or similar[6]

  • RNase-free water, tubes, and pipette tips[7]

Procedure:

  • Dissolve 5 mg of lyophilized skin secretion in 1 mL of Lysis/Binding buffer.[6]

  • Isolate poly(A)+ mRNA from the lysate using an oligo(dT)-cellulose-based method, such as the Dynabeads® mRNA DIRECT™ Kit, following the manufacturer's instructions.[1][6]

  • Elute the purified mRNA in RNase-free water.[1]

  • Synthesize first-strand cDNA from the isolated mRNA using a reverse transcriptase and an oligo(dT) primer. The Clontech SMARTer® RACE kit is suitable for this purpose and for subsequent 5' and 3' RACE.[6][8]

  • The kit's protocol will guide the synthesis of the first-strand cDNA, which will then serve as the template for creating a library of cDNA molecules.

Protocol 3: "Shotgun" Cloning using 3'- and 5'-RACE

Rapid Amplification of cDNA Ends (RACE) is a PCR-based technique used to obtain the full length of an RNA transcript.[9] This is a key part of the "shotgun" approach.

Materials:

  • First-strand cDNA library (from Protocol 2)

  • Degenerate primer targeting a conserved region of known ranatuerin peptide precursors (for 3'-RACE)

  • Gene-specific primers (GSPs) designed from the newly obtained 3' sequences (for 5'-RACE)[10]

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Cloning vector (e.g., pGEM-T Easy Vector)

  • Competent E. coli cells

  • LB agar plates with appropriate selection markers

3'-RACE Procedure:

  • Perform a PCR using the first-strand cDNA as a template. Use a degenerate forward primer designed based on a highly conserved region of known ranatuerin peptide signal peptide sequences. The reverse primer will be the oligo(dT)-adapter primer used during the first-strand synthesis.[8]

  • Analyze the PCR products by agarose gel electrophoresis.

  • Excise and purify the DNA fragments of the expected size.

  • Ligate the purified PCR products into a suitable cloning vector.

  • Transform the ligated vectors into competent E. coli cells and plate on selective media.

  • Select a number of colonies and perform plasmid DNA isolation.

  • Sequence the inserted cDNA fragments to obtain the 3'-end sequences of the ranatuerin precursor cDNAs.

5'-RACE Procedure:

  • Based on the 3'-end sequences obtained, design antisense gene-specific primers (GSPs).[10]

  • Perform the 5'-RACE reaction using a kit (e.g., Clontech SMARTer® RACE 5′/3′ Kit) according to the manufacturer's protocol. This typically involves a reverse transcription step with the GSP, followed by the addition of a homopolymeric tail to the 3'-end of the cDNA and then a PCR with a primer complementary to the tail and a nested GSP.

  • Clone and sequence the resulting 5'-RACE products as described for the 3'-RACE.

Protocol 4: Sequence Analysis and Peptide Identification

Procedure:

  • Assemble the 3'- and 5'-RACE sequences to obtain the full-length cDNA sequences of the ranatuerin precursors.

  • Identify the open reading frames (ORFs) within the assembled cDNA sequences.

  • Translate the ORFs to deduce the amino acid sequences of the precursor proteins.

  • Identify the signal peptide, acidic propeptide, and the mature ranatuerin peptide sequence based on conserved features, such as the presence of a signal peptidase cleavage site and a propeptide convertase cleavage site (typically -KR-).[4]

  • The identified mature peptide sequence can then be chemically synthesized for further biological activity testing.

Visualizations

The following diagrams illustrate the key workflows in the "shotgun" cloning process for ranatuerin peptide identification.

Shotgun_Cloning_Workflow cluster_collection Step 1: Sample Collection cluster_library_prep Step 2: Library Preparation cluster_cloning_sequencing Step 3: Cloning & Sequencing cluster_analysis Step 4: Analysis & Identification Frog Frog (e.g., Rana pipiens) Secretion Skin Secretion Collection (Electrical Stimulation) Frog->Secretion Non-invasive mRNA mRNA Isolation Secretion->mRNA cDNA cDNA Library Synthesis (Reverse Transcription) mRNA->cDNA RACE 3' and 5' RACE PCR cDNA->RACE Cloning Cloning into Vectors RACE->Cloning Sequencing DNA Sequencing Cloning->Sequencing Assembly Sequence Assembly Sequencing->Assembly ORF ORF Identification Assembly->ORF Precursor Precursor Protein Sequence ORF->Precursor MaturePeptide Mature Ranatuerin Peptide Precursor->MaturePeptide Bioinformatic Analysis

Caption: Overall workflow of shotgun cloning for ranatuerin peptide identification.

RACE_Procedure cluster_3RACE 3' RACE cluster_5RACE 5' RACE cDNA_template cDNA Library PCR1 PCR with Degenerate Forward Primer & Oligo(dT) Reverse Primer cDNA_template->PCR1 Seq1 Sequencing of 3' Ends PCR1->Seq1 GSP_design Design Gene-Specific Primers (GSPs) from 3' sequence Seq1->GSP_design Full_Length Assemble 3' and 5' Sequences to get Full-Length cDNA RT_GSP Reverse Transcription with GSP GSP_design->RT_GSP Tailing Homopolymeric Tailing RT_GSP->Tailing PCR2 PCR with Tailed-end Primer & Nested GSP Tailing->PCR2 Seq2 Sequencing of 5' Ends PCR2->Seq2 Seq2->Full_Length

Caption: Detailed workflow of 3' and 5' RACE procedures.

References

Application Notes: Determining the Minimum Inhibitory Concentration (MIC) of Ranatuerin-2AVa

Application Note: Determining the Cytotoxicity of Ranatuerin-2AVa using a Hemolysis Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ranatuerin-2 peptides, originally isolated from frog skin secretions, are a class of antimicrobial peptides (AMPs) with potential therapeutic applications due to their broad-spectrum antimicrobial activity.[1][2] Ranatuerin-2AVa is a member of this family, and like other AMPs, its clinical utility is dependent on its selective toxicity towards pathogens over host cells. A key initial step in evaluating the safety profile of any potential therapeutic peptide is to assess its cytotoxicity against mammalian cells. The hemolysis assay is a simple, rapid, and cost-effective method to determine the lytic activity of a compound against red blood cells (erythrocytes), serving as a primary screen for cytotoxicity.[3] This application note provides a detailed protocol for assessing the hemolytic activity of this compound and presents representative data from related Ranatuerin-2 peptides to guide researchers in their experimental design and data interpretation.

Principle of the Hemolysis Assay

The hemolysis assay quantifies the ability of a substance to damage the cell membrane of erythrocytes, leading to the release of hemoglobin.[3] The amount of hemoglobin released into the supernatant following incubation with the test compound is measured spectrophotometrically. The percentage of hemolysis is then calculated relative to a positive control (100% hemolysis, typically induced by a detergent like Triton X-100) and a negative control (0% hemolysis, vehicle control such as phosphate-buffered saline).[1][2]

Quantitative Data on Hemolytic Activity of Ranatuerin-2 Peptides

While specific data for this compound is not publicly available, the following tables summarize the hemolytic activity of other well-characterized Ranatuerin-2 peptides, Ranatuerin-2PLx and Ranatuerin-2Pb. This data provides a reasonable expectation for the low hemolytic potential of peptides in this family.

Table 1: Hemolytic Activity of Ranatuerin-2PLx against Horse Erythrocytes

Peptide Concentration (µM)Mean Hemolysis (%)
1< 5%
16< 5%
64< 10%
256~15%
512< 50%

Data adapted from a study on Ranatuerin-2PLx, which showed moderate hemolytic activity at higher concentrations.[1]

Table 2: Hemolytic Activity of Ranatuerin-2Pb against Horse Erythrocytes

Peptide Concentration (µM)Mean Hemolysis (%)
8~20%
32~20%
64~20%

Data adapted from a study on Ranatuerin-2Pb.[2]

Table 3: Hemolytic Concentration (HC50) of Ranatuerin-2 Peptides

PeptideHC50 (µM)
Ranatuerin-2Pb16.11
RPa (truncated Ranatuerin-2Pb)63.90
RPb (truncated Ranatuerin-2Pb)178.0

HC50 is the concentration of the peptide that causes 50% hemolysis. Data adapted from a study on Ranatuerin-2Pb and its analogues.[2]

Experimental Protocols

This section provides a detailed methodology for performing a hemolysis assay to determine the cytotoxicity of this compound.

Materials and Reagents
  • This compound peptide

  • Freshly collected human or horse red blood cells (RBCs) in an anticoagulant-containing tube (e.g., EDTA, heparin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) or sterile deionized water for positive control

  • 96-well round-bottom microtiter plates

  • Microcentrifuge

  • Spectrophotometer (plate reader) capable of measuring absorbance at 415 nm, 540 nm, or 570 nm.

Preparation of Red Blood Cells
  • Collect whole blood into a tube containing an anticoagulant.

  • Centrifuge the blood at 1000 x g for 10 minutes at 4°C.

  • Carefully aspirate and discard the supernatant (plasma) and the buffy coat (white blood cells).

  • Resuspend the pelleted RBCs in 5 volumes of cold PBS.

  • Gently invert the tube to mix and centrifuge again at 1000 x g for 5 minutes at 4°C.

  • Repeat the washing step (steps 4 and 5) three to four more times until the supernatant is clear.

  • After the final wash, resuspend the packed RBCs in PBS to prepare a 2% (v/v) erythrocyte suspension.

Experimental Procedure
  • Prepare serial dilutions of this compound in PBS. A suggested concentration range to test is from 1 µM to 512 µM, based on data from other Ranatuerin-2 peptides.[1]

  • In a 96-well round-bottom plate, add 100 µL of each this compound dilution to triplicate wells.

  • For the negative control, add 100 µL of PBS to three wells.

  • For the positive control, add 100 µL of 1% Triton X-100 to three wells.

  • To each well, add 100 µL of the 2% RBC suspension. The final volume in each well will be 200 µL.

  • Incubate the plate at 37°C for 1 hour. Some protocols may use a 2-hour incubation.[1]

  • After incubation, centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. Be cautious not to disturb the RBC pellet.

  • Measure the absorbance of the supernatant at 540 nm using a microplate reader.

Data Analysis

The percentage of hemolysis is calculated using the following formula:

% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Where:

  • Abs_sample is the absorbance of the wells containing this compound.

  • Abs_negative_control is the absorbance of the wells containing PBS only.

  • Abs_positive_control is the absorbance of the wells containing 1% Triton X-100.

Visualizations

Experimental Workflow for Hemolysis Assay

Hemolysis_Workflow cluster_prep RBC Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis rbc_prep1 Collect Whole Blood rbc_prep2 Centrifuge & Discard Supernatant rbc_prep1->rbc_prep2 rbc_prep3 Wash RBCs with PBS (3-5x) rbc_prep2->rbc_prep3 rbc_prep4 Prepare 2% RBC Suspension rbc_prep3->rbc_prep4 assay_step3 Add 2% RBC Suspension rbc_prep4->assay_step3 Input assay_step1 Prepare Peptide Dilutions & Controls assay_step2 Add Peptide/Controls to Plate assay_step1->assay_step2 assay_step2->assay_step3 assay_step4 Incubate at 37°C for 1 hour assay_step3->assay_step4 assay_step5 Centrifuge Plate assay_step4->assay_step5 analysis_step1 Transfer Supernatant assay_step5->analysis_step1 Output analysis_step2 Measure Absorbance (540 nm) analysis_step1->analysis_step2 analysis_step3 Calculate % Hemolysis analysis_step2->analysis_step3

Caption: Workflow of the hemolysis assay.

Proposed Mechanism of this compound-Induced Hemolysis

The cytotoxic action of many antimicrobial peptides, including likely this compound, on erythrocytes is primarily driven by their interaction with the cell membrane.

Hemolysis_Mechanism cluster_peptide This compound cluster_membrane Erythrocyte Membrane peptide Peptide Monomers membrane Lipid Bilayer peptide->membrane Electrostatic Attraction pore Pore Formation membrane->pore Peptide Interaction & Aggregation lysis Cell Lysis pore->lysis Membrane Disruption hemoglobin Hemoglobin lysis->hemoglobin Release of

References

Unveiling the Structural Dynamics of Ranatuerin-2AVa: An Application Note and Protocol for Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to utilizing circular dichroism (CD) spectroscopy for the structural characterization of Ranatuerin-2AVa, a potent antimicrobial peptide. While specific data for the this compound variant is not currently available in published literature, this application note leverages data and protocols from closely related Ranatuerin-2 peptides to provide a robust framework for experimental design and data interpretation.

Introduction

Ranatuerin-2 peptides, isolated from frog skin secretions, are a class of antimicrobial peptides (AMPs) with significant therapeutic potential.[1][2] Their mechanism of action is often linked to their ability to adopt specific secondary structures, such as α-helices, upon interacting with microbial membranes.[3] Circular dichroism spectroscopy is a powerful, non-destructive technique for investigating the conformational properties of peptides and proteins in solution, making it an indispensable tool for understanding the structure-activity relationship of this compound.[4][5] This note details the protocols for analyzing the secondary structure of this compound in different solvent environments that mimic aqueous and membrane-like conditions.

Data Presentation

The secondary structure content of Ranatuerin-2 peptides is highly dependent on the solvent environment. In aqueous solutions, these peptides typically exhibit a disordered or random coil conformation. However, in the presence of membrane-mimicking agents such as trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS), they undergo a conformational transition to a more ordered α-helical structure. This structural change is believed to be crucial for their antimicrobial activity.

Below is a summary of the estimated secondary structure content for a representative Ranatuerin-2 peptide, Ranatuerin-2Pb, in various solvent systems. This data provides a baseline for the expected conformational changes of this compound under similar conditions.

Solvent/Environmentα-Helix (%)β-Sheet (%)Turn (%)Random Coil (%)Reference
10 mM Phosphate Buffer (pH 7.4)15.235.118.930.8[3]
50% TFE in 10 mM Phosphate Buffer68.510.28.313.0[3]
30 mM SDS Micelles55.915.811.217.1[3]

Note: Data presented is for Ranatuerin-2Pb and serves as an expected reference for this compound.

Experimental Protocols

This section outlines a detailed protocol for conducting CD spectroscopy on this compound to assess its secondary structure in different environments.

Materials and Reagents
  • Synthetic this compound peptide (purity >95%)

  • 10 mM Sodium Phosphate buffer, pH 7.4

  • 2,2,2-Trifluoroethanol (TFE), spectroscopy grade

  • Sodium Dodecyl Sulfate (SDS), >99% purity

  • Deionized water (Milli-Q or equivalent)

  • Quartz cuvette with a 1 mm path length

Equipment
  • Circular Dichroism Spectropolarimeter

  • Nitrogen gas supply for purging the instrument

  • Micro-volume spectrophotometer for concentration determination

  • Analytical balance

Protocol
  • Peptide Preparation and Concentration Determination:

    • Accurately weigh a small amount of lyophilized this compound peptide.

    • Dissolve the peptide in 10 mM phosphate buffer to create a stock solution of approximately 1 mg/mL.

    • Determine the precise concentration of the peptide stock solution using a micro-volume spectrophotometer by measuring the absorbance at 280 nm (if the peptide contains Trp or Tyr residues) or through a quantitative amino acid analysis for higher accuracy.

  • Sample Preparation for CD Spectroscopy:

    • Aqueous Environment: Dilute the peptide stock solution with 10 mM phosphate buffer to a final concentration of 50-100 µM.

    • Membrane-Mimicking Environment (TFE): Prepare a solution of 50% TFE in 10 mM phosphate buffer. Dilute the peptide stock solution with this TFE-buffer mixture to a final peptide concentration of 50-100 µM.

    • Membrane-Mimicking Environment (SDS): Prepare a 30 mM SDS solution in 10 mM phosphate buffer. Dilute the peptide stock solution with the SDS solution to a final peptide concentration of 50-100 µM.

    • Blank Samples: Prepare corresponding blank solutions for each condition (10 mM phosphate buffer, 50% TFE in buffer, and 30 mM SDS in buffer).

  • CD Spectrometer Setup and Data Acquisition:

    • Purge the CD instrument with nitrogen gas for at least 30 minutes before use.

    • Set the experimental parameters:

      • Wavelength range: 190-260 nm

      • Data pitch: 1 nm

      • Scanning speed: 50 nm/min

      • Bandwidth: 1 nm

      • Response time: 2 seconds

      • Accumulations: 3-5 scans for each sample to improve signal-to-noise ratio.

    • Record a baseline spectrum using the appropriate blank solution in a 1 mm path length quartz cuvette.

    • Measure the CD spectrum of the peptide sample under each condition.

  • Data Processing and Analysis:

    • Subtract the corresponding blank spectrum from each peptide spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg) / (10 * c * n * l) where:

      • mdeg is the recorded ellipticity in millidegrees

      • c is the molar concentration of the peptide

      • n is the number of amino acid residues in the peptide

      • l is the path length of the cuvette in cm.

    • Deconvolute the resulting spectra using a secondary structure estimation program (e.g., BeStSel, DichroWeb) to determine the percentage of α-helix, β-sheet, turn, and random coil.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the circular dichroism spectroscopy of this compound.

Caption: Workflow for CD spectroscopy of this compound.

Proposed Mechanism of Action

The structural transition of Ranatuerin-2 peptides upon membrane interaction is a key aspect of their antimicrobial activity. The following diagram illustrates this proposed mechanism.

G Proposed Mechanism of this compound Action cluster_solution Aqueous Environment cluster_membrane Bacterial Membrane peptide_sol This compound (Random Coil) peptide_mem This compound (α-Helical) peptide_sol->peptide_mem Interaction with Anionic Lipids membrane_disruption Membrane Disruption peptide_mem->membrane_disruption cell_death Bacterial Cell Death membrane_disruption->cell_death

Caption: Conformational change and mechanism of this compound.

References

Application Notes and Protocols for Utilizing Ranatuerin-2AVa in a Gallagonia mellonella Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The increasing prevalence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Ranatuerins are a family of antimicrobial peptides (AMPs) isolated from frog skin secretions, which have demonstrated broad-spectrum activity against various microorganisms.[1][2] Ranatuerin-2AVa, a member of this family, is a promising candidate for therapeutic development. The Galleria mellonella (greater wax moth) larva has emerged as a valuable in vivo model for studying microbial infections and evaluating the efficacy of antimicrobial compounds.[3] This model offers several advantages over traditional mammalian models, including a similar innate immune response to vertebrates, temperature adaptability for mimicking human physiological conditions (can be maintained at 37°C), cost-effectiveness, and fewer ethical concerns.[3][4]

These application notes provide a detailed protocol for utilizing the G. mellonella infection model to assess the in vivo efficacy of this compound against bacterial pathogens.

Key Applications

  • In vivo toxicity assessment: Determine the toxicity profile of this compound in a living organism.

  • Antimicrobial efficacy testing: Evaluate the ability of this compound to reduce bacterial load and improve survival in infected larvae.[5]

  • Pharmacokinetic/pharmacodynamic (PK/PD) studies: Preliminary assessment of the peptide's activity over time.

  • High-throughput screening: Efficiently screen various concentrations and formulations of this compound.[3]

Data Presentation

Table 1: In Vivo Toxicity of this compound in G. mellonella
Concentration of this compound (% w/v)Larval Survival Rate at 72 hours (%)
0 (Control - PBS)100
0.5100
1.0100
2.095
4.080

Note: This table presents hypothetical data for illustrative purposes.

Table 2: Efficacy of this compound in a G. mellonella MRSA Infection Model
Treatment GroupMean Bacterial Load (log10 CFU/larva) at 72 hoursLarval Survival Rate at 72 hours (%)
PBS Control (uninfected)0100
MRSA Infection + PBS7.520
MRSA Infection + this compound (1% w/v)4.285
MRSA Infection + this compound (2% w/v)3.190

Note: This table is based on the efficacy data of a similarly structured peptide, NapFFKK-OH, against S. aureus, as specific data for this compound is not available.[6] A significant 4.4 log10 CFU/mL reduction was observed for 2% w/v NapFFKK-OH after 72 hours.[5][6]

Experimental Protocols

Rearing and Selection of Galleria mellonella Larvae
  • Rearing: G. mellonella larvae can be reared in-house on an artificial diet (e.g., a mix of corn grits, wheatmeal, beeswax, skimmed milk powder, honey, glycerol, and dried yeast) in the dark at 30°C.[7] Alternatively, research-grade larvae can be purchased from commercial suppliers.

  • Selection: For experiments, select last instar larvae in a similar growth stage (e.g., 180-200 mg).[7] Larvae should be pale in color, actively moving, and free of any dark spots or signs of melanization.

Preparation of Bacterial Inoculum and this compound
  • Bacterial Culture: Streak the desired bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) on an appropriate agar plate and incubate overnight at 37°C. Inoculate a single colony into a suitable broth and grow to the mid-logarithmic phase.

  • Inoculum Preparation: Harvest the bacterial cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 1 x 10^5 CFU/10 µL). The concentration should be determined empirically to cause significant mortality within 24-72 hours without being immediately lethal.

  • This compound Preparation: Dissolve this compound in sterile PBS to the desired stock concentrations (e.g., 0.5%, 1%, 2% w/v). Ensure the peptide is fully dissolved.

Galleria mellonella Infection and Treatment
  • Groups: A typical experiment will include the following groups (n=10-20 larvae per group):

    • Control 1 (No injection): To assess the effect of handling.

    • Control 2 (PBS injection): To control for injection trauma.[8]

    • Infection Control (Bacteria + PBS): To establish the virulence of the pathogen.

    • Treatment Groups (Bacteria + this compound): Different concentrations of the peptide.

    • Toxicity Control (this compound alone): To assess peptide toxicity.

  • Infection: Inject 10 µL of the bacterial suspension into the hemocoel of each larva via the last left proleg using a Hamilton syringe with a 26-gauge needle.[9]

  • Treatment: At a specified time post-infection (e.g., immediately after or 1-2 hours post-infection), inject 10 µL of the this compound solution or PBS into the hemocoel via the last right proleg.

  • Incubation: Place the larvae in sterile petri dishes and incubate at 37°C in the dark.[8]

Assessment of Efficacy
  • Survival Assay (Killing Assay): Monitor the larvae for survival at regular intervals (e.g., 8, 18, 24, 48, 72 hours) post-infection.[8] Larvae are considered dead if they are non-responsive to touch. Plot survival curves (Kaplan-Meier) and analyze using the log-rank test.

  • Bacterial Burden Assay: At specific time points, randomly select a subset of larvae from each group. Surface-sterilize the larvae (e.g., with 70% ethanol), homogenize them in a known volume of sterile PBS, and perform serial dilutions. Plate the homogenate on appropriate agar plates to determine the number of viable bacteria (CFU/larva).

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis bacterial_culture Bacterial Culture (e.g., MRSA) infection Infect Larvae with Bacteria (10 µL into last left proleg) bacterial_culture->infection peptide_prep Prepare this compound Solutions treatment Administer Treatment (10 µL of this compound or PBS into last right proleg) peptide_prep->treatment larvae_selection Select Healthy G. mellonella Larvae larvae_selection->infection infection->treatment incubation Incubate at 37°C treatment->incubation survival_assay Survival Assay (Monitor mortality over 72h) incubation->survival_assay bacterial_burden Bacterial Burden Assay (Determine CFU/larva) incubation->bacterial_burden

Caption: Experimental workflow for assessing this compound efficacy in G. mellonella.

Caption: Proposed mechanism of action for this compound in G. mellonella.

Discussion

The G. mellonella model provides a robust and efficient platform for the preclinical evaluation of novel antimicrobial peptides like this compound. The innate immune system of G. mellonella includes both cellular (phagocytosis by hemocytes) and humoral (antimicrobial peptides, melanization) responses, which share functional similarities with the innate immunity of mammals.[4][10] This allows for the assessment of not only the direct antimicrobial activity of the peptide but also its potential immunomodulatory effects. A study on a modified ranatuerin-2 peptide, [Lys4,19, Leu20]R2AW(1-22)-NH2, demonstrated its potential in vivo efficacy in an MRSA-infected waxworm model, highlighting the promise of this peptide family.[11][12]

When conducting these experiments, it is crucial to maintain consistency in larval size and health, as well as the precise administration of the inoculum and treatment. The inclusion of all necessary controls is vital for the accurate interpretation of the results. The data generated from this model can guide further development and optimization of this compound for therapeutic applications.

References

Application Note: Time-Kill Kinetics Assay of Ranatuerin-2AVa against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Staphylococcus aureus (S. aureus) is a significant human pathogen responsible for a wide range of infections, from minor skin conditions to life-threatening diseases. The emergence of antibiotic-resistant strains, particularly Methicillin-Resistant S. aureus (MRSA), has created an urgent need for novel antimicrobial agents. Antimicrobial peptides (AMPs), such as those from the Ranatuerin family, are promising candidates for new therapeutics. Ranatuerins are peptides originally isolated from frog skin secretions that often exhibit broad-spectrum antimicrobial activity. The time-kill kinetics assay is a crucial in vitro method used to evaluate the pharmacodynamics of an antimicrobial agent, providing insights into its rate of bactericidal or bacteriostatic activity against a specific microorganism over time.[1][2] This application note provides a detailed protocol for performing a time-kill kinetics assay to assess the efficacy of the antimicrobial peptide Ranatuerin-2AVa against S. aureus.

Principle of the Assay

The time-kill kinetics assay measures the change in the viable bacterial population after exposure to an antimicrobial agent over a set period. By periodically sampling the test suspension, plating serial dilutions, and counting the resulting colony-forming units (CFU/mL), a time-kill curve can be generated.[3] This curve plots the logarithm of viable cell counts against time. The assay helps determine whether a compound's effect is concentration-dependent and distinguishes between bactericidal activity (killing the bacteria) and bacteriostatic activity (inhibiting bacterial growth).[1] A compound is typically considered bactericidal if it produces a ≥3-log10 reduction (equivalent to 99.9% killing) in the initial bacterial inoculum.[1][4]

Experimental Protocol

This protocol outlines the steps for conducting a time-kill kinetics assay of this compound against S. aureus.

1. Materials and Reagents

  • Bacterial Strain: S. aureus (e.g., ATCC 25923 or a clinical isolate)

  • Antimicrobial Peptide: this compound (lyophilized powder)

  • Growth Media: Mueller-Hinton Broth (MHB), Tryptic Soy Broth (TSB), Nutrient Broth (NB)[5][6]

  • Plating Media: Mueller-Hinton Agar (MHA), Tryptic Soy Agar (TSA), Nutrient Agar (NA)[5]

  • Buffers and Solvents: Sterile Phosphate-Buffered Saline (PBS), sterile deionized water, appropriate solvent for the peptide (if not water-soluble).

  • Equipment:

    • Spectrophotometer

    • Incubator (37°C), with and without shaking capability

    • 96-well microtiter plates

    • Sterile test tubes or flasks

    • Micropipettes and sterile tips

    • Vortex mixer

    • Automated plate spreader or sterile manual spreaders

    • Colony counter

2. Preliminary Assay: Minimum Inhibitory Concentration (MIC) Determination

Before performing the time-kill assay, the MIC of this compound against the target S. aureus strain must be determined using a standardized method, such as the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI). The results of the MIC assay will guide the selection of concentrations for the time-kill study (e.g., 0.5 × MIC, 1 × MIC, 2 × MIC, and 4 × MIC).[2][7][8]

3. Step-by-Step Procedure

Step 1: Preparation of Bacterial Inoculum

  • From a fresh agar plate, inoculate a single colony of S. aureus into a flask containing MHB.

  • Incubate the culture at 37°C with shaking (e.g., 200 rpm) until it reaches the mid-logarithmic growth phase (typically an optical density at 600 nm (OD₆₀₀) of 0.4-0.6).

  • Dilute the bacterial culture in fresh, pre-warmed MHB to achieve a starting inoculum of approximately 1 x 10⁵ to 1 x 10⁶ CFU/mL.[6][8] Verify the initial concentration by plating a serial dilution of the inoculum.

Step 2: Preparation of this compound Solutions

  • Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water or 0.01% acetic acid).

  • From the stock solution, prepare working solutions in MHB at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5×, 1×, 2×, and 4× MIC).

Step 3: Time-Kill Assay Execution

  • Set up a series of sterile test tubes or flasks for each concentration of this compound to be tested, plus a growth control (bacteria in MHB without peptide).

  • Add the prepared bacterial inoculum to each tube.

  • Add the corresponding concentration of this compound to each test tube. For the growth control, add an equivalent volume of the peptide's solvent.

  • Incubate all tubes at 37°C with shaking.[5]

  • At predetermined time points (e.g., 0, 30, 60, 120, 180, and 240 minutes), withdraw an aliquot (e.g., 100 µL) from each tube.[5][7]

Step 4: Quantification of Viable Bacteria

  • Immediately perform ten-fold serial dilutions of each collected aliquot in sterile PBS to prevent carryover of the peptide.

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.

  • Incubate the plates at 37°C for 18-24 hours.[5][6]

  • After incubation, count the colonies on the plates that have between 30 and 300 colonies.

  • Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)

4. Data Presentation and Interpretation

The results are presented by plotting the log10 CFU/mL on the y-axis against time on the x-axis for each peptide concentration and the growth control.

Example Data Table

The following table presents hypothetical time-kill kinetics data for an antimicrobial peptide against S. aureus. This data is illustrative and based on findings for related Ranatuerin peptides.[7][9][10]

Time (min)Growth Control (log10 CFU/mL)0.5 × MIC (log10 CFU/mL)1 × MIC (log10 CFU/mL)2 × MIC (log10 CFU/mL)4 × MIC (log10 CFU/mL)
0 5.705.705.705.705.70
30 6.155.424.853.51<2.00
60 6.605.213.90<2.00<2.00
120 7.254.95<2.00<2.00<2.00
180 7.904.88<2.00<2.00<2.00

Note: "<2.00" indicates the limit of detection.

Interpretation:

  • Bactericidal Activity: A reduction of ≥3-log10 in CFU/mL compared to the initial inoculum indicates bactericidal activity.[1][3] In the example table, concentrations of 2 × MIC and 4 × MIC show rapid bactericidal effects.

  • Bacteriostatic Activity: A reduction of <3-log10 in CFU/mL, where the bacterial count remains relatively stable compared to the initial inoculum, indicates bacteriostatic activity.[1]

  • Rate of Kill: The curves demonstrate how quickly the peptide acts. Some Ranatuerin peptides have been shown to kill all bacteria within 10 minutes at 4 × MIC.[9][10]

Visualizations

Experimental Workflow Diagram

Time_Kill_Assay_Workflow cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Analysis Stage Bact_Prep 1. S. aureus Inoculum Preparation (Mid-log phase, ~10^6 CFU/mL) Incubation 3. Co-incubation of S. aureus and Peptide (37°C with shaking) Bact_Prep->Incubation Pep_Prep 2. This compound Working Solutions (0.5x, 1x, 2x, 4x MIC) Pep_Prep->Incubation Sampling 4. Aliquot Sampling at Time Points (0, 30, 60, 120, 180 min) Incubation->Sampling Dilution 5. Serial Dilution in PBS Sampling->Dilution Plating 6. Plating on Nutrient Agar Dilution->Plating Counting 7. Incubation (24h) & Colony Counting (CFU) Plating->Counting Analysis 8. Data Analysis (log10 CFU/mL vs. Time) Counting->Analysis Result Time-Kill Curve & Interpretation Analysis->Result

Caption: Workflow for the time-kill kinetics assay.

Signaling Pathway/Logical Relationship Diagram

Bactericidal_Action Ranatuerin This compound Interaction Membrane Permeabilization Ranatuerin->Interaction Binds to & Disrupts Cell Membrane SAureus S. aureus Cell SAureus->Interaction Bactericidal Bactericidal (≥3-log10 Kill) Bacteriostatic Bacteriostatic (<3-log10 Kill) CellDeath Cell Lysis & Death Interaction->CellDeath Leads to CellDeath->Bactericidal

Caption: Postulated mechanism of Ranatuerin action.

References

Application Notes and Protocols for Assessing the Anti-Biofilm Activity of Ranatuerin-2AVa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranatuerin-2 peptides, originally isolated from amphibian skin secretions, represent a promising class of antimicrobial peptides (AMPs) with a broad spectrum of activity against various pathogens.[1] A significant aspect of their therapeutic potential lies in their ability to combat bacterial biofilms—structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS).[2] Biofilms are notoriously resistant to conventional antibiotics and host immune responses, making them a critical challenge in clinical and industrial settings.[3][4] Ranatuerin-2AVa, a member of this peptide family, is investigated for its potential to inhibit biofilm formation and eradicate established biofilms.

These application notes provide a comprehensive overview of the methodologies to assess the anti-biofilm properties of this compound. The protocols detailed below are standardized assays suitable for evaluating the efficacy of antimicrobial peptides against biofilms formed by both Gram-positive and Gram-negative bacteria.[5][6]

Data Presentation: Anti-Biofilm Activity of Ranatuerin-2 Analogs

Quantitative data for closely related Ranatuerin-2 peptides are summarized below to provide a comparative reference for the expected activity of this compound.

Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of Ranatuerin-2 Analogs

Peptide/AnalogTarget OrganismMBIC (µM)Reference
[Ser23,29]R2AWStaphylococcus aureus128
[Ser23,29]R2AWEscherichia coli128
Ranatuerin-2PbStaphylococcus aureus>256[7][8]
Ranatuerin-2PbEscherichia coli>256[8]
RPa (Truncated Ranatuerin-2Pb)Staphylococcus aureus>256[7][8]
RPa (Truncated Ranatuerin-2Pb)Escherichia coli>256[8]
RPb (Truncated Ranatuerin-2Pb)Staphylococcus aureus128[7][8]
RPb (Truncated Ranatuerin-2Pb)Escherichia coli>256[8]

Table 2: Minimum Biofilm Eradication Concentration (MBEC) of Ranatuerin-2 Analogs

Peptide/AnalogTarget OrganismMBEC (µM)Reference
Ranatuerin-2PbStaphylococcus aureus>256[7][8]
RPa (Truncated Ranatuerin-2Pb)Staphylococcus aureus>256[7][8]
RPb (Truncated Ranatuerin-2Pb)Staphylococcus aureus256[7][8]

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-biofilm activity of this compound are provided below.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic bacteria.

Materials:

  • This compound peptide

  • Bacterial strains (e.g., Staphylococcus aureus NCTC 10788, Pseudomonas aeruginosa ATCC 9027)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

  • Serially dilute the peptide stock solution in MHB across the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include positive controls (bacteria and medium without peptide) and negative controls (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest peptide concentration with no visible turbidity or by measuring the optical density at 600 nm.

Protocol 2: Minimum Biofilm Inhibitory Concentration (MBIC) Assay

This protocol assesses the ability of this compound to prevent the formation of biofilms.[9]

Materials:

  • This compound peptide

  • Bacterial strains

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with glucose for S. aureus)

  • Sterile 96-well microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or Glacial Acetic Acid (30%)

  • Plate reader

Procedure:

  • Prepare two-fold serial dilutions of this compound in the growth medium in a 96-well plate.

  • Add a standardized bacterial suspension (1 x 10^6 CFU/mL) to each well.[9]

  • Include biofilm controls (bacteria and medium) and blank controls (medium only).

  • Incubate the plate at 37°C for 24 hours without agitation.

  • After incubation, gently discard the planktonic cell culture and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

  • Remove the methanol and allow the plate to air dry.

  • Stain the adherent biofilms with 200 µL of 0.1% crystal violet solution for 15 minutes.

  • Wash the wells with PBS to remove excess stain and allow the plate to dry.

  • Solubilize the bound dye with 200 µL of 95% ethanol or 30% glacial acetic acid.

  • Measure the absorbance at 570-595 nm using a plate reader.[8] The MBIC is the lowest concentration of the peptide that shows a significant reduction in biofilm formation compared to the control.

Protocol 3: Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol evaluates the ability of this compound to disrupt and eradicate pre-formed, mature biofilms.[9]

Materials:

  • Same as for the MBIC assay.

Procedure:

  • Inoculate a 96-well plate with a standardized bacterial suspension in a suitable growth medium.

  • Incubate the plate at 37°C for 24-48 hours to allow for mature biofilm formation.[9]

  • Gently remove the planktonic cells and wash the wells with sterile PBS.

  • Add fresh medium containing serial dilutions of this compound to the wells with the established biofilms.

  • Incubate the plate for a further 24 hours at 37°C.

  • Following incubation, quantify the remaining biofilm biomass using the crystal violet staining method as described in the MBIC protocol (steps 5-11).

  • The MBEC is defined as the lowest peptide concentration that results in a significant reduction in the pre-formed biofilm.

Visualizations

Experimental Workflow for Anti-Biofilm Activity Assessment

G cluster_prep Preparation cluster_assays Assays cluster_mic MIC Assay cluster_mbic MBIC Assay cluster_mbec MBEC Assay cluster_analysis Data Analysis Peptide_Prep Prepare this compound Stock Solution MIC_Plate Inoculate 96-well plate with peptide dilutions and bacteria Peptide_Prep->MIC_Plate MBIC_Plate Inoculate plate with peptide dilutions and bacteria Peptide_Prep->MBIC_Plate MBEC_Add_Peptide Add peptide dilutions to mature biofilm Peptide_Prep->MBEC_Add_Peptide Bacterial_Culture Prepare Standardized Bacterial Inoculum Bacterial_Culture->MIC_Plate Bacterial_Culture->MBIC_Plate MBEC_Incubate_Initial Incubate bacteria for 24-48h to form mature biofilm Bacterial_Culture->MBEC_Incubate_Initial MIC_Incubate Incubate for 18-24h at 37°C MIC_Plate->MIC_Incubate MIC_Read Determine MIC (visual/OD) MIC_Incubate->MIC_Read Analysis Compare absorbance values to controls to determine MIC, MBIC, and MBEC MIC_Read->Analysis MBIC_Incubate Incubate for 24h at 37°C to form biofilm MBIC_Plate->MBIC_Incubate MBIC_Wash Wash to remove planktonic cells MBIC_Incubate->MBIC_Wash MBIC_Stain Crystal Violet Staining MBIC_Wash->MBIC_Stain MBIC_Read Quantify Biofilm (Absorbance) MBIC_Stain->MBIC_Read MBIC_Read->Analysis MBEC_Wash_Initial Wash to remove planktonic cells MBEC_Incubate_Initial->MBEC_Wash_Initial MBEC_Wash_Initial->MBEC_Add_Peptide MBEC_Incubate_Second Incubate for 24h at 37°C MBEC_Add_Peptide->MBEC_Incubate_Second MBEC_Wash_Final Wash to remove dead cells MBEC_Incubate_Second->MBEC_Wash_Final MBEC_Stain Crystal Violet Staining MBEC_Wash_Final->MBEC_Stain MBEC_Read Quantify Remaining Biofilm (Absorbance) MBEC_Stain->MBEC_Read MBEC_Read->Analysis

Caption: Workflow for assessing the anti-biofilm activity of this compound.

Potential Signaling Pathways in Biofilm Inhibition

The precise signaling pathways affected by this compound are a subject of ongoing research. However, many antimicrobial peptides are known to interfere with key bacterial processes that regulate biofilm formation, such as quorum sensing (QS).[2]

G cluster_peptide This compound cluster_bacterium Bacterial Cell Peptide This compound QS Quorum Sensing (e.g., agr system in S. aureus) Peptide->QS Inhibition Adhesion Initial Adhesion Peptide->Adhesion Inhibition EPS EPS Production Peptide->EPS Inhibition QS->Adhesion QS->EPS Biofilm Biofilm Formation Adhesion->Biofilm EPS->Biofilm

Caption: Potential mechanisms of this compound in inhibiting biofilm formation.

References

Application Notes and Protocols for Assessing the Anticancer Activity of Ranatuerin-2AVa Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ranatuerin-2 peptides, originally isolated from amphibian skin, have demonstrated promising antimicrobial and anticancer properties.[1][2] This document provides detailed application notes and experimental protocols for evaluating the anticancer activity of a specific analogue, Ranatuerin-2AVa, using common cell viability assays. While specific quantitative data for this compound is currently limited in published literature, this guide utilizes data from the closely related peptides Ranatuerin-2AW and Ranatuerin-2PLx as a reference to illustrate the expected outcomes and data presentation. The protocols provided are standardized methods for assessing cytotoxicity and cell viability.

Mechanism of Action: Induction of Apoptosis

Antimicrobial peptides (AMPs) like Ranatuerins often exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.[3][4] This process can be initiated through two primary pathways:

  • The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by internal cellular stress. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[5] This leads to increased mitochondrial membrane permeability, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to cell death.[3][5][6]

  • The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of external ligands (like FasL) to death receptors on the cell surface, leading to the activation of caspase-8, which in turn can activate caspase-3.[5]

Many AMPs can activate both pathways, leading to a robust apoptotic response in cancer cells.

Data Presentation: Anticancer Activity of Ranatuerin-2 Peptides

The following tables summarize the reported 50% inhibitory concentration (IC50) values for Ranatuerin-2AW and Ranatuerin-2PLx against various human cancer cell lines. This data, obtained using the MTT assay, serves as a reference for the expected potency of this compound.

Table 1: IC50 Values of Ranatuerin-2AW and its Analogues against Human Cancer Cell Lines [1]

PeptideH838 (Lung)PC-3 (Prostate)U251MG (Glioblastoma)MCF-7 (Breast)HCT116 (Colon)
Ranatuerin-2AW 10.78 µM5.093 µM30.78 µM33.20 µM10.82 µM
[Ser23,29]R2AW 19.34 µM17.44 µM37.31 µM62.7 µM31.64 µM
R2AW(1-22)-NH2 >100 µM>100 µM>100 µM>100 µM>100 µM
[Lys4,19,Leu20]R2AW(1-22)-NH2 2.54 µM1.87 µM4.56 µM5.12 µM3.98 µM

Table 2: IC50 Values of Ranatuerin-2PLx against Human Cancer and Normal Cell Lines [7]

Cell LineCell TypeIC50 (µM)
H157 Non-small cell lung cancer~10
MDA-MB-435 Melanoma~15
PC-3 Prostate carcinoma5.79
U251MG Glioblastoma~18
MCF-7 Breast cancer~20
HMEC-1 Normal microvascular endothelial79.50

Experimental Protocols

Here we provide detailed protocols for three common cell viability assays to assess the anticancer activity of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted peptide solutions. Include a vehicle control (medium without peptide) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the peptide concentration to determine the IC50 value.

Caption: Workflow of the MTT cell viability assay.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to also include a maximum LDH release control (cells treated with a lysis buffer) and a spontaneous LDH release control (untreated cells).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.

LDH_Workflow A Seed Cells & Treat with this compound B Incubate A->B C Collect Supernatant B->C D Add LDH Reaction Mix C->D E Incubate D->E 30 min F Add Stop Solution E->F G Measure Absorbance F->G H Calculate Cytotoxicity G->H

Caption: Workflow of the LDH cytotoxicity assay.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Similar to the MTT assay, the XTT assay is a colorimetric method that measures cell viability based on the metabolic activity of living cells. The advantage of XTT is that the formazan product is water-soluble, eliminating the need for a solubilization step.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period at 37°C in a 5% CO2 incubator.

  • XTT Reagent Preparation: Prepare the XTT/electron-coupling solution according to the manufacturer's instructions immediately before use.

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

XTT_Workflow A Seed Cells & Treat with this compound B Incubate A->B C Add Activated XTT Solution B->C D Incubate C->D 2-4h E Measure Absorbance D->E F Calculate Cell Viability & IC50 E->F Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL FasR Fas Receptor FasL->FasR Casp8 Caspase-8 FasR->Casp8 activates Casp3 Caspase-3 (Executioner) Casp8->Casp3 activates Mito Mitochondrion CytC Cytochrome c Mito->CytC releases Bax Bax Bax->Mito promotes release Bcl2 Bcl-2 Bcl2->Mito inhibits release Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Apoptosome Apoptosome Casp9->Apoptosome Apoptosome->Casp3 activates Ranatuerin This compound Ranatuerin->Bax upregulates Ranatuerin->Bcl2 downregulates Apoptosis Apoptosis Casp3->Apoptosis

References

Unveiling the Dance: Techniques for Studying Ranatuerin-2AVa's Interaction with Lipid Membranes

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance has propelled the scientific community to explore novel antimicrobial agents. Among the most promising candidates are antimicrobial peptides (AMPs), such as Ranatuerin-2AVa, which are key components of the innate immune system of many organisms. The primary mechanism of action for many AMPs involves the disruption of microbial cell membranes. A thorough understanding of the intricate interactions between these peptides and lipid bilayers is paramount for the rational design of new and more effective therapeutics.

This document provides detailed application notes and experimental protocols for a suite of biophysical and computational techniques crucial for elucidating the interaction of this compound with lipid membranes. While specific quantitative data for this compound is limited in the public domain, representative data from the broader Ranatuerin-2 peptide family and other well-characterized AMPs are presented to illustrate the application and data output of each technique.

I. Biophysical Characterization of this compound-Membrane Interactions

A multi-faceted approach employing various biophysical techniques is essential to comprehensively understand the binding, insertion, and disruptive effects of this compound on lipid membranes.

Circular Dichroism (CD) Spectroscopy: Unveiling Secondary Structure

Application Note: Circular Dichroism (CD) spectroscopy is a powerful technique to determine the secondary structure of peptides in different environments.[1] Ranatuerin-2 peptides, like many AMPs, are often unstructured in aqueous solution but adopt a more ordered conformation, typically an α-helix, upon interacting with a membrane-mimicking environment.[2] This conformational change is a critical step in their mechanism of action. By comparing the CD spectra of this compound in buffer versus in the presence of lipid vesicles, one can infer the extent of membrane-induced folding.

Experimental Protocol: CD Spectroscopy of this compound with Lipid Vesicles

  • Peptide and Vesicle Preparation:

    • Synthesize and purify this compound to >95% purity. Prepare a stock solution (e.g., 1 mg/mL) in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).

    • Prepare large unilamellar vesicles (LUVs) of desired lipid composition (e.g., POPC for a simple model, or a mixture like POPC:POPG to mimic bacterial membranes) by extrusion.[3]

  • CD Spectra Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Measure the CD spectrum of this compound (e.g., 50 µM) in buffer from 190 to 260 nm.[4]

    • Titrate the peptide solution with increasing concentrations of LUVs (e.g., from 0.5 mM to 5 mM lipid concentration).[5]

    • Record the CD spectrum at each lipid concentration.

  • Data Analysis:

    • Subtract the buffer (and lipid vesicle) baseline from the peptide spectra.

    • Convert the raw data (millidegrees) to mean residue ellipticity [θ].

    • Estimate the percentage of α-helical, β-sheet, and random coil content using deconvolution software (e.g., CONTIN, SELCON3).

Quantitative Data Summary: Secondary Structure of Ranatuerin Peptides

PeptideEnvironmentα-Helix (%)β-Sheet (%)Random Coil (%)Reference
Ranatuerin-2Pb50% TFE/H₂O55.315.229.5[3][6]
Ranatuerin-2PbPOPC/POPG (1:1) LUVs48.718.133.2[3][6]
RPa (truncated Ranatuerin-2Pb)50% TFE/H₂O45.119.835.1[3][6]
RPb (truncated Ranatuerin-2Pb)50% TFE/H₂O54.816.528.7[3][6]

Note: TFE (2,2,2-trifluoroethanol) is a solvent used to mimic the hydrophobic environment of a membrane.

cluster_workflow CD Spectroscopy Workflow Peptide_Solution Prepare this compound Solution Mix Mix Peptide and Vesicles Peptide_Solution->Mix Vesicle_Preparation Prepare Lipid Vesicles (LUVs) Vesicle_Preparation->Mix Spectrometer Acquire CD Spectra (190-260 nm) Mix->Spectrometer Data_Analysis Analyze Data: - Baseline Correction - Calculate MRE - Deconvolution Spectrometer->Data_Analysis Secondary_Structure Determine Secondary Structure (%) Data_Analysis->Secondary_Structure

Caption: Workflow for determining the secondary structure of this compound upon membrane interaction using CD spectroscopy.

Isothermal Titration Calorimetry (ITC): Quantifying the Thermodynamics of Binding

Application Note: Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event in a single experiment.[7] By titrating a solution of lipid vesicles into a solution containing this compound, one can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[7][8] This information is crucial for understanding the driving forces behind peptide-membrane association.

Experimental Protocol: ITC Analysis of this compound Binding to Lipid Vesicles

  • Sample Preparation:

    • Prepare this compound solution (e.g., 20-50 µM) and lipid vesicle suspension (e.g., 5-10 mM) in the same degassed buffer (e.g., PBS, pH 7.4).

  • ITC Experiment:

    • Load the peptide solution into the sample cell of the calorimeter and the lipid vesicle suspension into the injection syringe.

    • Perform a series of small injections (e.g., 5-10 µL) of the lipid vesicles into the peptide solution at a constant temperature (e.g., 25°C).

    • Record the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of lipid to peptide.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract Kd, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equations: ΔG = -RTln(Ka) and ΔG = ΔH - TΔS, where Ka = 1/Kd.

Quantitative Data Summary: Thermodynamic Parameters of Peptide-Membrane Interactions

PeptideLipid SystemKd (µM)n (lipid/peptide)ΔH (kcal/mol)TΔS (kcal/mol)ΔG (kcal/mol)Reference
Influenza Fusion PeptidePOPC/POPG (3:1) SUVs~1.3~40-16.5-8.9-7.6[9]
C16-KGGK (Lipopeptide)POPE/POPG (2:1)-----13.5[10]
Magainin 1Phosphatidylserine Vesicles~2.6~10---[7]

Note: Data for this compound is not available; representative data for other peptides are shown.

cluster_workflow ITC Experimental Workflow Prepare_Samples Prepare Peptide and Lipid Vesicle Solutions Load_Calorimeter Load Samples into ITC Instrument Prepare_Samples->Load_Calorimeter Titration Inject Vesicles into Peptide Solution Load_Calorimeter->Titration Measure_Heat Measure Heat Change per Injection Titration->Measure_Heat Analyze_Data Plot Binding Isotherm and Fit Data Measure_Heat->Analyze_Data Thermodynamic_Parameters Determine: Kd, n, ΔH, ΔS, ΔG Analyze_Data->Thermodynamic_Parameters

Caption: Isothermal Titration Calorimetry workflow for thermodynamic characterization of peptide-membrane binding.

Calcein Leakage Assay: Assessing Membrane Permeabilization

Application Note: The calcein leakage assay is a widely used method to quantify the ability of a peptide to disrupt the integrity of a lipid membrane. Calcein, a fluorescent dye, is encapsulated at a self-quenching concentration inside lipid vesicles. If this compound forms pores or otherwise disrupts the membrane, calcein is released into the surrounding medium, leading to a significant increase in fluorescence due to dequenching. The rate and extent of this fluorescence increase are direct measures of the peptide's membrane-disrupting activity.

Experimental Protocol: Calcein Leakage Assay

  • Preparation of Calcein-Loaded Vesicles:

    • Prepare a lipid film of the desired composition.

    • Hydrate the lipid film with a solution of self-quenching calcein (e.g., 50-100 mM in buffer).

    • Extrude the vesicle suspension to form LUVs.

    • Remove non-encapsulated calcein using size-exclusion chromatography (e.g., a Sephadex G-50 column).

  • Fluorescence Measurement:

    • Dilute the calcein-loaded LUVs in buffer to a suitable concentration in a fluorometer cuvette.

    • Add this compound to the vesicle suspension at various concentrations.

    • Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for calcein (e.g., 495 nm and 515 nm, respectively).

  • Data Analysis:

    • Determine the initial fluorescence (F0) of the vesicles before adding the peptide.

    • Determine the maximum fluorescence (Fmax) by lysing the vesicles with a detergent (e.g., Triton X-100).

    • Calculate the percentage of calcein leakage at a given time point (Ft) using the formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100

Quantitative Data Summary: Peptide-Induced Calcein Leakage

PeptideLipid SystemPeptide Conc. (µM)% Calcein LeakageReference
(KW)₄PC:CH (2:1)64~10%[11]
MelittinPE/PG (7:3)16 µg/mL>80%[12]
AnoplinPOPC:POPG (3:1)10~60%[5]

Note: Data for this compound is not available; representative data for other AMPs are shown.

cluster_workflow Calcein Leakage Assay Principle Intact_Vesicle Intact Vesicle (Calcein Self-Quenched) Low Fluorescence Peptide_Interaction This compound Interaction Intact_Vesicle->Peptide_Interaction Addition of Peptide Disrupted_Vesicle Disrupted Vesicle (Calcein Released) High Fluorescence Peptide_Interaction->Disrupted_Vesicle Membrane Permeabilization

Caption: Principle of the calcein leakage assay to measure membrane disruption.

Atomic Force Microscopy (AFM): Visualizing Membrane Disruption

Application Note: Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the direct visualization of lipid bilayers and the topographical changes induced by peptides in a near-native aqueous environment.[13] By imaging a supported lipid bilayer (SLB) before and after the addition of this compound, one can observe the formation of pores, membrane thinning, or other disruptive events in real-time at the nanoscale.[14]

Experimental Protocol: AFM Imaging of Peptide-Induced Membrane Disruption

  • SLB Formation:

    • Prepare an SLB on a freshly cleaved mica surface by vesicle fusion.

  • AFM Imaging:

    • Image the intact SLB in buffer to confirm its integrity and smoothness.

    • Inject this compound solution into the AFM fluid cell to achieve the desired final concentration.

    • Continuously image the SLB to monitor the time-course of peptide-induced changes.

  • Image Analysis:

    • Analyze the AFM images to characterize the nature of the membrane defects (e.g., pore diameter, depth, density).

    • Quantify changes in membrane roughness and thickness.

II. Computational Approaches

Molecular Dynamics (MD) Simulations: Atomic-Level Insights

Application Note: Molecular dynamics (MD) simulations provide a powerful computational microscope to investigate the interactions between this compound and lipid bilayers at an atomic level of detail. MD simulations can reveal the precise orientation and depth of peptide insertion, the conformational changes in both the peptide and the lipids, and the dynamic processes of pore formation.

Simulation Protocol: MD Simulation of this compound in a Lipid Bilayer

  • System Setup:

    • Build an initial model of the this compound peptide (e.g., as an α-helix).

    • Construct a hydrated lipid bilayer model with the desired lipid composition.

    • Place the peptide near the surface of the bilayer and solvate the entire system with water and ions to mimic physiological conditions.

  • Simulation:

    • Perform an energy minimization of the system to remove steric clashes.

    • Equilibrate the system under constant temperature and pressure (NPT ensemble).

    • Run a production MD simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to observe the interaction and potential membrane disruption.

  • Analysis:

    • Analyze the trajectory to determine the peptide's secondary structure, orientation, and depth of insertion over time.

    • Calculate properties of the lipid bilayer, such as thickness, area per lipid, and lipid order parameters, to assess the peptide's effect on the membrane.

    • Visualize the simulation to identify key events like pore formation.

III. Mechanistic Models of Peptide-Membrane Interaction

The data obtained from the aforementioned techniques can be used to support or refute various proposed models of antimicrobial peptide action.

cluster_models Mechanisms of Membrane Disruption by AMPs Barrel_Stave Barrel-Stave Model Toroidal_Pore Toroidal Pore Model Carpet_Model Carpet Model

Caption: Common models for the membrane-disrupting action of antimicrobial peptides.

  • Barrel-Stave Model: Peptides insert into the membrane and aggregate to form a pore lined by the peptides themselves.

  • Toroidal Pore Model: Peptides induce the lipid monolayer to bend back on itself, creating a pore that is lined by both peptides and lipid headgroups.

  • Carpet Model: Peptides accumulate on the surface of the membrane, and at a critical concentration, they disrupt the membrane in a detergent-like manner.

By integrating the results from this comprehensive suite of techniques, researchers and drug developers can gain a deep and nuanced understanding of how this compound interacts with and disrupts lipid membranes. This knowledge is indispensable for the development of next-generation peptide-based antibiotics that are both potent and selective, offering a vital tool in the fight against infectious diseases.

References

Application Note: Fluorescent Labeling of Ranatuerin-2AVa for Cellular Localization Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ranatuerin-2AVa is a 28-amino acid antimicrobial peptide (AMP) originally isolated from the skin secretions of the Moor frog, Rana arvalis.[1] It belongs to the ranatuerin-2 family of peptides, which are known for their broad-spectrum antimicrobial activity and potential as anticancer agents.[2][3][4] Like many AMPs, the therapeutic potential of this compound is linked to its ability to interact with and disrupt microbial or cancer cell membranes.[5][6] Understanding the precise mechanism, including the peptide's journey from the extracellular space to its ultimate target, is crucial for drug development.

Fluorescent labeling is a powerful and versatile technique used to visualize and track molecules in biological systems.[7][8] By covalently attaching a fluorescent dye (fluorophore) to this compound, researchers can use fluorescence microscopy to monitor its localization and dynamics in real-time.[7][9] This allows for the direct observation of key mechanistic steps, such as binding to the cell surface, membrane permeabilization, and potential internalization to engage with intracellular targets.[7][10]

This application note provides a detailed protocol for the fluorescent labeling of this compound using N-hydroxysuccinimide (NHS)-ester chemistry and its subsequent use in cellular imaging applications.

Principle of the Method

The protocol utilizes the reaction between an amine-reactive fluorescent dye, such as an NHS-ester derivative of fluorescein (FITC) or rhodamine, and the primary amine groups on the peptide.[11][12] this compound possesses several primary amines that can serve as labeling sites: the N-terminal α-amino group and the ε-amino groups on the side chains of its five lysine (K) residues.[1] The reaction, performed at a slightly alkaline pH (8.0-9.0), results in the formation of a stable, covalent amide bond between the dye and the peptide.[13][14] Following the labeling reaction, the fluorescently-labeled peptide is purified from excess, unreacted dye to prevent background signal during imaging.[12]

Data and Properties

Successful labeling depends on understanding the properties of the peptide and the chosen fluorophore. The following table summarizes essential data for labeling this compound with a common fluorophore, Fluorescein Isothiocyanate (FITC), which reacts with amines similarly to NHS-esters.

ParameterValueSource / Note
Peptide: this compound
Amino Acid SequenceGLLDVVKGAAKNLLASALDKLKCKVTGC[1]
Molecular Weight (Monoisotopic)2966.7 DaCalculated from sequence. Assumes disulfide bond between Cys23 and Cys28.
Reactive Groups1 N-terminal amine, 5 Lysine (K) side-chain amines[1]
Fluorophore: FITC A representative amine-reactive dye.
Molecular Weight389.4 g/mol Standard value for Fluorescein Isothiocyanate.
Excitation Wavelength (Max)~495 nm
Emission Wavelength (Max)~519 nm
Reaction Parameters
Recommended Dye:Peptide Ratio5:1 to 10:1 (molar excess)[13][15] An empirical value to favor mono-labeling and achieve good efficiency.
Reaction Buffer0.1 M Sodium Bicarbonate
Reaction pH8.3 - 8.5[13][14] Optimal for deprotonating primary amines without rapidly hydrolyzing the NHS-ester.
Characterization
Purification MethodSize-Exclusion Chromatography (e.g., Sephadex G-25)[14][16] Effectively separates the peptide-dye conjugate from smaller, unreacted dye molecules.
Quality ControlUV-Vis Spectrophotometry, HPLC, Mass Spectrometry[] To determine Degree of Labeling (DOL) and purity.

Experimental Protocols

Protocol 1: Fluorescent Labeling with Amine-Reactive Dye

This protocol describes the conjugation of an NHS-ester fluorophore to this compound.

Materials:

  • Lyophilized this compound peptide

  • Amine-reactive dye (e.g., FITC NHS-ester or similar)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[13][15]

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Reaction tubes (e.g., low-protein-binding microcentrifuge tubes)

  • Pipettes and tips

  • Vortex mixer and centrifuge

Procedure:

  • Prepare this compound Solution:

    • Allow the lyophilized peptide to equilibrate to room temperature.

    • Reconstitute the peptide in the Labeling Buffer to a final concentration of 1-5 mg/mL.[14] For example, dissolve 1 mg of peptide in 200 µL of buffer.

    • Gently vortex to dissolve completely.

  • Prepare Dye Stock Solution:

    • Immediately before use, dissolve the amine-reactive dye in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[14] NHS-esters are moisture-sensitive and hydrolyze in aqueous solutions.

  • Calculate Reagent Volumes:

    • Determine the molar amounts of peptide and dye needed. Aim for a 5-10 fold molar excess of dye to peptide.[13][15]

    • Calculation Example: To label 1 mg of this compound (MW ~2967 g/mol ) with a 10x molar excess of FITC NHS-ester (MW ~490 g/mol ):

      • Moles of Peptide = (0.001 g) / (2967 g/mol ) ≈ 0.337 µmol

      • Moles of Dye = 10 * 0.337 µmol = 3.37 µmol

      • Mass of Dye = 3.37 µmol * 490 g/mol ≈ 1.65 mg

  • Perform the Conjugation Reaction:

    • Slowly add the calculated amount of dye stock solution to the peptide solution while gently vortexing.

    • Incubate the reaction for 4 hours at room temperature or overnight at 4°C, protected from light.

Protocol 2: Purification of Labeled Peptide

Purification is critical to remove unreacted free dye, which can cause high background fluorescence and interfere with quantification.[12]

Materials:

  • Size-exclusion chromatography media (e.g., Sephadex G-25)

  • Chromatography column (e.g., 1 x 20 cm)

  • Elution Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Fraction collection tubes

Procedure:

  • Prepare the Column:

    • Swell the Sephadex G-25 resin in Elution Buffer according to the manufacturer's instructions.

    • Pack the column and equilibrate it by washing with at least 3-5 column volumes of Elution Buffer.[14]

  • Separate the Conjugate:

    • Carefully load the entire reaction mixture from Protocol 1 onto the top of the column.

    • Allow the sample to enter the resin bed completely.

    • Begin eluting with the Elution Buffer.

    • The labeled peptide, being larger, will elute first as a colored band. The smaller, unreacted dye molecules will be retained longer and elute later in a separate colored band.

    • Collect fractions (e.g., 0.5 mL each) and visually identify the fractions containing the purified, labeled peptide.

  • Pool and Store:

    • Pool the fractions containing the pure labeled peptide.

    • Store the purified conjugate at -20°C or -80°C, protected from light.

Protocol 3: Characterization of Labeled Peptide

This protocol determines the final concentration and the Degree of Labeling (DOL).

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Purified labeled peptide solution

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified labeled peptide solution at two wavelengths:

      • 280 nm (for peptide concentration, although tyrosine/tryptophan absence in this compound makes this less accurate; direct peptide quantification assays are an alternative).

      • The absorbance maximum of the dye (e.g., ~495 nm for FITC).

  • Calculate Concentration and Degree of Labeling (DOL):

    • The concentration of the dye is calculated using the Beer-Lambert law (A = εcl).

    • The concentration of the peptide is calculated similarly, but a correction factor for the dye's absorbance at 280 nm must be applied.

    • The DOL is the molar ratio of the dye to the peptide.

    • Note: Detailed formulas are specific to the fluorophore and are provided by the dye manufacturer.

Protocol 4: Cell Localization by Fluorescence Microscopy

This protocol provides a general workflow for imaging the interaction of labeled this compound with bacterial or mammalian cells.

Materials:

  • Bacterial strain (e.g., E. coli) or mammalian cell line (e.g., HeLa)

  • Appropriate culture media (e.g., LB broth, DMEM)

  • Fluorescently-labeled this compound

  • Microscope slides or coverslips

  • (Optional) Nuclear stain (e.g., DAPI) or membrane stain

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare Cells:

    • Bacteria: Grow an overnight culture, then dilute and grow to mid-logarithmic phase.

    • Mammalian Cells: Seed cells onto glass coverslips in a petri dish and allow them to adhere overnight.

  • Incubate with Labeled Peptide:

    • Wash the cells once with a suitable buffer (e.g., PBS).

    • Add the fluorescently-labeled this compound to the cells at the desired final concentration (e.g., corresponding to the Minimal Inhibitory Concentration, MIC).

    • Incubate for a specific time (e.g., 15-60 minutes).

  • Wash and Mount:

    • Gently wash the cells two to three times with buffer to remove any unbound labeled peptide.

    • (Optional) Apply counterstains as needed.

    • Mount the coverslip onto a microscope slide with a drop of mounting medium.

  • Image:

    • Visualize the cells using a fluorescence microscope.

    • Capture images using the appropriate channels for the peptide's fluorophore and any counterstains. The resulting images will reveal the localization of this compound in relation to the cell.

Visualizations

G prep Peptide & Dye Preparation react Conjugation Reaction (pH 8.3, RT, 4h) prep->react purify Purification (Size-Exclusion Chromatography) react->purify char Characterization (Spectrophotometry, DOL) purify->char final_prod Labeled Peptide char->final_prod

Caption: Workflow for fluorescent labeling of this compound.

G culture Cell Culture (Bacteria or Mammalian) incubate Incubation with Labeled Peptide culture->incubate wash Wash to Remove Unbound Peptide incubate->wash image Fluorescence Microscopy wash->image result Localization Data image->result

Caption: Workflow for cellular imaging using labeled peptide.

G cluster_outcomes Potential Mechanisms peptide Fluorescent This compound binding Electrostatic Binding to Anionic Cell Surface peptide->binding membrane Membrane Interaction binding->membrane disruption Membrane Disruption (Pore Formation / Carpet Model) membrane->disruption translocation Translocation into Cytoplasm membrane->translocation intracellular Binding to Intracellular Targets translocation->intracellular

Caption: Conceptual pathway of this compound's interaction with a cell.

References

Designing Truncated Analogs of Ranatuerin-2 Peptides to Elucidate Structure-Function Relationships

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Introduction

Ranatuerins are a family of antimicrobial peptides (AMPs) originally isolated from the skin secretions of ranid frogs.[1] Specifically, the Ranatuerin-2 subgroup is characterized by an N-terminal α-helical domain and a C-terminal cyclic domain, often referred to as the "Rana box," formed by a disulfide bridge between two cysteine residues.[2] These peptides exhibit a broad spectrum of activity against pathogenic microbes, including bacteria and fungi, and some have also demonstrated cytotoxic activity against cancer cells.[3][4]

The therapeutic potential of Ranatuerin-2 peptides is often limited by factors such as toxicity to host cells and the high cost of synthesis for long peptide chains. Consequently, designing truncated analogs is a key strategy to develop agents with improved therapeutic indices. By systematically removing specific domains, such as the C-terminal Rana box, researchers can investigate the structure-activity relationships (SARs) that govern antimicrobial potency, target selectivity, and hemolytic activity.[1]

This document provides detailed protocols for designing, synthesizing, and evaluating truncated analogs of Ranatuerin-2 peptides. While the user specified Ranatuerin-2AVa, this variant is not prominently featured in available scientific literature. Therefore, we will use Ranatuerin-2Pb , a well-characterized peptide from the frog Rana pipiens, as a representative model to illustrate the principles and methodologies involved.[5]

Design Strategy for Truncated Analogs

The primary structural features of Ranatuerin-2 peptides are the amphipathic α-helix and the C-terminal cyclic "Rana box". The design of truncated analogs typically focuses on dissecting the functional contribution of these domains.

  • Parent Peptide (e.g., Ranatuerin-2Pb): The full-length, native peptide serves as the baseline for all functional comparisons.

  • Truncated Analog 1 (e.g., RPa): A common strategy involves the deletion of the entire C-terminal Rana box. This helps determine if the cyclic structure is essential for antimicrobial activity or if it primarily contributes to other properties like stability or toxicity.

  • Truncated Analog 2 (e.g., RPb): Further truncations or modifications can be made to refine the peptide to its minimal active sequence, potentially enhancing its selectivity and reducing its size for more economical synthesis.[5]

The logical workflow for this process involves peptide design, synthesis, and a cascade of functional assays.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Analysis P Parent Peptide (e.g., Ranatuerin-2Pb) D Design Analogs (Truncate C-terminus) P->D S Solid-Phase Peptide Synthesis D->S MIC Antimicrobial Assay (MIC Determination) S->MIC Hemo Toxicity Assay (Hemolysis) S->Hemo Cyto Anticancer Assay (Cytotoxicity) S->Cyto SAR Structure-Activity Relationship (SAR) MIC->SAR Hemo->SAR Cyto->SAR SAR->D Iterative Refinement

Caption: Workflow for designing and evaluating truncated peptide analogs.

Data Presentation: Ranatuerin-2Pb and Truncated Analogs

The following tables summarize the physicochemical properties and biological activities of the parent peptide Ranatuerin-2Pb and its truncated analogs, RPa and RPb, based on published data.[5]

Table 1: Physicochemical Properties of Ranatuerin-2Pb and Analogs

PeptideAmino Acid SequenceNet ChargeHydrophobicity (H)Hydrophobic Moment (µH)
Ranatuerin-2Pb GFFDVLKGIAKLVPAVVSLICKITGGC+40.4860.368
RPa GFFDVLKGIAKLVPAVVSLI+30.5400.499
RPb GFFDVLKGIAKLVPA+30.6130.501

Table 2: Antimicrobial Activity (MIC, µM) of Ranatuerin-2Pb and Analogs

PeptideS. aureusE. coliC. albicansMRSAE. faecalisP. aeruginosa
Ranatuerin-2Pb 816816>128>128
RPa 64128>128>128>128>128
RPb 16326432128128

Table 3: Hemolytic and Cytotoxic Activity of Ranatuerin-2Pb and Analogs

PeptideHemolytic Activity (% Lysis at 128 µM)Anticancer Activity (IC₅₀, µM) - HCT116 Cells
Ranatuerin-2Pb < 5%~50 µM
RPa < 5%>100 µM
RPb < 5%~75 µM

Note: Data is compiled and adapted from published studies for illustrative purposes.[5]

Experimental Protocols

Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard Fmoc/tBu-based solid-phase synthesis for producing Ranatuerin-2Pb and its analogs.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • HBTU/HOBt coupling reagents

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethylether (cold)

  • Automated peptide synthesizer

  • RP-HPLC system

  • Mass spectrometer (MALDI-TOF or ESI)

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 10-20 minutes. Wash thoroughly with DMF.

  • Amino Acid Coupling: Activate the first C-terminal Fmoc-protected amino acid using HBTU/HOBt and DIPEA in DMF. Add the activated amino acid to the resin and allow it to couple for 1-2 hours. Wash with DMF.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Peptide Cleavage: Once synthesis is complete, wash the peptide-resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide using RP-HPLC.

  • Verification: Confirm the purity (>95%) and correct molecular weight of the final peptide product using analytical RP-HPLC and mass spectrometry.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution assay determines the lowest peptide concentration that inhibits visible microbial growth.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Peptide stock solutions (dissolved in 0.01% acetic acid or sterile water)

  • Bacterial inoculum adjusted to ~5 x 10⁵ CFU/mL

  • Microplate reader (600 nm)

Methodology:

  • Plate Preparation: Add 50 µL of sterile MHB to wells A1 through A11 of a 96-well plate. Well A12 receives 100 µL of MHB to serve as a sterility control (blank).

  • Peptide Dilution: Add 50 µL of the peptide stock solution (at 2x the highest desired final concentration) to well A1. Perform a 2-fold serial dilution by transferring 50 µL from well A1 to A2, and so on, down to well A10. Discard the final 50 µL from well A10. This creates a gradient of peptide concentrations. Well A11 will contain no peptide and serve as the growth control.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells A1 through A11. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: Measure the optical density (OD) at 600 nm using a microplate reader. The MIC is defined as the lowest peptide concentration at which there is no visible growth (or a significant reduction in OD compared to the growth control).

G cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement P1 Prepare 2-fold serial dilutions of peptide in 96-well plate I1 Add bacterial inoculum to wells P1->I1 P2 Adjust bacterial culture to ~5 x 10^5 CFU/mL P2->I1 I2 Incubate plate at 37°C for 18-24 hours I1->I2 M1 Measure Optical Density (OD) at 600 nm I2->M1 M2 Determine MIC: Lowest concentration with no visible growth M1->M2

Caption: Workflow for the broth microdilution MIC assay.
Protocol: Hemolytic Activity Assay

This assay measures the peptide's toxicity towards red blood cells (erythrocytes).

Materials:

  • Fresh human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Peptide stock solutions

  • Triton X-100 (1% v/v) as a positive control (100% lysis)

  • PBS as a negative control (0% lysis)

  • 96-well V-bottom plates

  • Centrifuge

  • Microplate reader (450 nm or 540 nm)

Methodology:

  • RBC Preparation: Wash fresh RBCs three times with PBS by centrifuging at 1000 x g for 5 minutes and resuspending the pellet. Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • Assay Setup: Add 100 µL of serially diluted peptide solutions to the wells of a 96-well plate. Include wells for the positive control (100 µL of 1% Triton X-100) and negative control (100 µL of PBS).

  • Incubation: Add 100 µL of the 2% RBC suspension to each well. Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the plate at 1000 x g for 10 minutes to pellet intact RBCs.

  • Measurement: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the released hemoglobin at 450 nm.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100

Protocol: In Vitro Cytotoxicity (MTT) Assay

This colorimetric assay assesses the effect of peptides on the metabolic activity of cancer cells, providing a measure of cell viability.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom plates

  • Peptide stock solutions

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader (570 nm)

Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the peptides. Include wells with medium only as a negative control. Incubate for another 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration of peptide that inhibits 50% of cell growth) can be determined by plotting cell viability against peptide concentration.

Conclusion and Future Directions

The study of truncated analogs of Ranatuerin-2 peptides is a powerful approach to understanding their mechanism of action and optimizing their therapeutic properties. As demonstrated with the Ranatuerin-2Pb model, truncating the C-terminal Rana box can significantly alter the antimicrobial spectrum and potency.[5] While complete removal of the Rana box in RPa led to a substantial loss of activity, a shorter truncated analog, RPb, retained significant broad-spectrum activity, suggesting that a minimal N-terminal sequence is sufficient for its core function. Importantly, all tested peptides showed low hemolytic activity, indicating good selectivity for microbial over mammalian cells.[5]

Future research should focus on further refining the minimal active sequence, exploring the effects of specific amino acid substitutions to enhance cationicity and amphipathicity, and investigating the mechanism of membrane interaction. These studies will be critical for advancing Ranatuerin-2-based peptides as next-generation antimicrobial and anticancer agents.

References

Troubleshooting & Optimization

Overcoming aggregation issues with Ranatuerin-2AVa in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming aggregation issues with Ranatuerin-2AVa in solution.

Troubleshooting Guide & FAQs

Q1: My lyophilized this compound peptide won't dissolve in aqueous buffers (e.g., PBS, Tris). What should I do?

A1: Aggregation is a common issue with hydrophobic peptides like this compound. Direct reconstitution in aqueous buffers can lead to the formation of insoluble aggregates. We recommend a step-wise solubilization protocol. First, try to dissolve the peptide in a small amount of an organic solvent before adding the aqueous buffer.

Recommended Solubilization Workflow:

G cluster_start Initial Peptide Handling cluster_solubilization Solubilization Protocol cluster_outcome Outcome start Lyophilized this compound warm Allow vial to warm to room temperature in a desiccator start->warm solv Add minimal amount of organic solvent (e.g., DMSO) warm->solv vortex Vortex or sonicate briefly solv->vortex add_buffer Add aqueous buffer dropwise while vortexing vortex->add_buffer check Visually inspect for clarity add_buffer->check clear Clear Solution: Ready for use or further dilution check->clear Yes turbid Turbid Solution: Aggregation likely check->turbid No

Caption: Recommended workflow for dissolving this compound.

For very hydrophobic peptides, initially using a small amount of 100% organic solvent like DMSO, DMF, or acetonitrile is recommended, followed by gradual dilution with your aqueous buffer.[1][2][3] If the peptide precipitates upon adding the aqueous buffer, you may have exceeded its solubility limit. In such cases, consider re-lyophilizing the peptide and attempting to dissolve it at a lower final concentration.[4]

Q2: I've dissolved this compound in an organic solvent, but it aggregates when I dilute it into my aqueous experimental buffer. How can I prevent this?

A2: This is a common issue known as "salting out." The change in solvent polarity upon dilution can cause the peptide to aggregate. Here are several strategies to mitigate this:

  • Optimize pH: The net charge of a peptide influences its solubility, with minimum solubility typically occurring at its isoelectric point (pI). This compound is a basic peptide, so dissolving it in a slightly acidic buffer (e.g., containing 10-30% acetic acid) can increase its net positive charge and improve solubility.[2][3][5]

  • Adjust Ionic Strength: High ionic strength can sometimes decrease peptide solubility.[5] Try using buffers with lower salt concentrations.

  • Use Additives:

    • Detergents: Low concentrations of non-denaturing detergents (e.g., 0.1% CHAPS, 0.05% Tween-20) can help solubilize peptides by preventing hydrophobic interactions.[6]

    • Chaotropic Agents: For peptides that are prone to forming strong secondary structures leading to aggregation, using 6 M guanidine hydrochloride or 8 M urea for initial solubilization can be effective.[2][3]

Q3: Could the trifluoroacetic acid (TFA) from peptide synthesis be contributing to aggregation?

A3: Yes, residual TFA from the synthesis and purification process can be present as counter-ions to the positively charged residues in the peptide.[7] While TFA can aid in the initial dissolution of lyophilized peptide, it can also influence the peptide's secondary structure and solubility, potentially contributing to aggregation in certain buffer conditions. If you suspect TFA is interfering with your experiments, it can be removed or exchanged for a different counter-ion like acetate or hydrochloride.

Q4: How can I confirm that my this compound solution contains aggregates?

A4: There are several techniques to detect and quantify peptide aggregation:

  • Visual Inspection: The simplest method is to check for turbidity or visible precipitates in your solution.

  • Dynamic Light Scattering (DLS): DLS is a rapid and non-invasive technique that measures the size distribution of particles in a solution. It can effectively detect the presence of larger aggregates in a sample of monomeric peptides.[8]

  • Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits increased fluorescence upon binding to amyloid-like β-sheet structures, which are common in peptide aggregates. This assay can be used to monitor aggregation kinetics in real-time.[9][10]

Quantitative Data on Peptide Solubilization

Peptide Type Recommended Primary Solvent Secondary Solvent/Additive Rationale
Basic (net positive charge) Sterile Water10-30% Acetic AcidLowering the pH increases the net positive charge, enhancing solubility.[2][3][5]
Acidic (net negative charge) Sterile Water0.1 M Ammonium BicarbonateIncreasing the pH increases the net negative charge, enhancing solubility.[2][3]
Neutral or Hydrophobic (>50% hydrophobic residues) DMSO, DMF, or Acetonitrile (minimal volume)Drop-wise addition of aqueous bufferOrganic solvents disrupt hydrophobic interactions that lead to aggregation.[1][2][3]
Prone to Aggregation 6 M Guanidine-HCl or 8 M UreaDialysis or dilution into final bufferChaotropic agents denature aggregates, allowing the peptide to be refolded into its soluble, monomeric state.[2][3]

Experimental Protocols

Protocol 1: General Solubilization of this compound
  • Calculate the net charge of this compound to determine if it is basic, acidic, or neutral. Ranatuerin peptides are typically basic.[11]

  • For basic peptides, attempt to dissolve a small amount in sterile distilled water.

  • If insoluble in water, add a small volume of 10-30% acetic acid and vortex.[1]

  • For highly hydrophobic peptides, dissolve the lyophilized powder in a minimal volume of DMSO (e.g., 20-50 µL).

  • Slowly add the peptide-DMSO solution drop-wise to your desired aqueous buffer while vortexing.

  • If the solution becomes turbid, the solubility limit has likely been reached.

  • Centrifuge the solution to pellet any insoluble material before use.[5]

Protocol 2: Thioflavin T (ThT) Aggregation Assay
  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of ThT in sterile water and filter through a 0.2 µm filter.[12]

    • Prepare your this compound stock solution at a high concentration in a suitable non-aggregating solvent (e.g., DMSO).

    • Prepare the aggregation buffer (e.g., PBS, pH 7.4).

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, add the aggregation buffer.

    • Add the ThT stock solution to a final concentration of 10-25 µM.[12][13]

    • Initiate the aggregation by adding the this compound stock solution to the desired final concentration (e.g., 25-50 µM). Ensure the final concentration of the organic solvent is low and consistent across all wells.[9]

  • Measurement:

    • Place the plate in a fluorescence plate reader pre-heated to 37°C.[9][13]

    • Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.[9][12]

    • Include a control with buffer and ThT only to measure background fluorescence.

Protocol 3: Dynamic Light Scattering (DLS) Analysis
  • Sample Preparation:

    • Prepare the this compound solution in the desired buffer. The concentration should be optimized for your instrument, typically in the range of 0.1-2.0 mg/mL.[14]

    • Filter the solution through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or large, non-specific aggregates.

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).[14]

    • Enter the solvent viscosity and refractive index into the software.[14]

  • Measurement:

    • Pipette the sample into a clean, dust-free cuvette.

    • Place the cuvette in the instrument and allow the temperature to equilibrate.

    • Perform the measurement, typically consisting of multiple runs that are averaged.[14]

  • Data Analysis:

    • The software will generate a size distribution profile. The presence of peaks at larger hydrodynamic radii indicates the presence of aggregates.

Signaling Pathways and Workflows

Bacterial Resistance to Cationic Antimicrobial Peptides

Gram-negative bacteria can develop resistance to cationic antimicrobial peptides like this compound through the activation of two-component systems such as PhoPQ and PmrAB. These systems modify the bacterial outer membrane, reducing its net negative charge and thus weakening the electrostatic attraction for the positively charged peptide.

G cluster_membrane Bacterial Outer Membrane cluster_peptide Antimicrobial Peptide cluster_signaling Resistance Signaling Pathway LPS Lipopolysaccharide (LPS) (Negatively Charged) AMP This compound (Cationic) PhoQ PhoQ (Sensor Kinase) AMP->PhoQ Activates PhoP PhoP (Response Regulator) PhoQ->PhoP Phosphorylates PmrD PmrD PhoP->PmrD Activates Transcription PmrB PmrB (Sensor Kinase) PmrA PmrA (Response Regulator) PmrB->PmrA Phosphorylates LPS_mod LPS Modification Genes (e.g., pmrHFIJKLM) PmrA->LPS_mod Activates Transcription PmrD->PmrA Activates LPS_mod_result Addition of L-Ara4N to Lipid A LPS_mod->LPS_mod_result LPS_mod_result->LPS Reduces Negative Charge

Caption: PhoPQ-PmrAB signaling pathway in bacteria.

Antimicrobial Peptide-Induced Apoptosis in Cancer Cells

Many antimicrobial peptides, including those from the Ranatuerin family, exhibit anticancer activity by inducing apoptosis.[15][16] This can occur through both extrinsic (death receptor) and intrinsic (mitochondrial) pathways.

G cluster_peptide Antimicrobial Peptide cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway AMP This compound Fas Fas Receptor AMP->Fas Activates Bax Bax AMP->Bax Activates Casp8 Caspase-8 Fas->Casp8 Activates Casp3 Caspase-3 Casp8->Casp3 Activates Mito Mitochondrion CytC Cytochrome c Mito->CytC Release Bax->Mito Pore Formation Casp9 Caspase-9 CytC->Casp9 Activates Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

References

Technical Support Center: Enhancing the In Vivo Stability of Ranatuerin-2AVa

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the in vivo stability of the antimicrobial peptide, Ranatuerin-2AVa.

Troubleshooting Guides

This section provides solutions to common problems encountered during the stabilization of this compound for in vivo applications.

Problem Possible Cause Suggested Solution
Rapid degradation of this compound in serum. Susceptibility to proteases.1. N-terminal acetylation and C-terminal amidation: These modifications can protect the peptide from exopeptidases.[1][2] 2. D-amino acid substitution: Replace L-amino acids at protease cleavage sites with D-amino acids to reduce protease recognition.[1][2][3] 3. PEGylation: Covalent attachment of polyethylene glycol (PEG) can sterically hinder protease access.[4][5][6]
Low bioavailability after administration. Poor absorption and rapid clearance.1. Liposomal formulation: Encapsulating this compound in liposomes can protect it from degradation and improve its pharmacokinetic profile.[4][5][7] 2. Nanoparticle delivery: Formulation with polymeric or metallic nanoparticles can enhance absorption and provide targeted delivery.[5][8] 3. Fatty acid conjugation: Acylation with a fatty acid can promote binding to serum albumin, extending circulation time.[2][4]
Loss of antimicrobial activity after modification. Alteration of the peptide's active conformation or charge.1. Site-specific modification: Target modifications to regions of the peptide that are not critical for its antimicrobial activity. The "Rana box" at the C-terminus is crucial for the activity of some ranatuerins and should be approached with caution.[9][10] 2. Linker optimization for PEGylation: Use different linker chemistries and lengths to minimize interference with the peptide's active site. 3. Evaluate a panel of modified peptides: Synthesize and test several analogues with different modifications to identify the one with the best balance of stability and activity.
Hemolytic activity or cytotoxicity observed with modified peptide. Increased hydrophobicity or altered membrane interaction.1. Optimize the degree of modification: For instance, with fatty acid conjugation, test different chain lengths to find a balance between stability and toxicity. 2. Incorporate hydrophilic linkers: When using hydrophobic modifications, the inclusion of a hydrophilic spacer can mitigate cytotoxicity. 3. Screen for hemolytic activity early: Perform in vitro hemolysis assays on all modified peptides to identify and exclude cytotoxic candidates.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in vivo?

A1: The primary cause of in vivo instability for most peptides, including this compound, is rapid degradation by proteases present in the blood and tissues.[1][11] Additionally, its small size can lead to rapid renal clearance.

Q2: How can I protect the N- and C-termini of this compound from degradation?

A2: N-terminal acetylation and C-terminal amidation are common and effective strategies to protect against exopeptidases, which cleave amino acids from the ends of the peptide.[1][2]

Q3: What is PEGylation and how can it enhance the stability of this compound?

A3: PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to the peptide.[4][6] This increases the peptide's size, which can reduce renal clearance and sterically shield it from proteolytic enzymes, thereby prolonging its circulation half-life.[4][5]

Q4: Will modifying this compound affect its antimicrobial activity?

A4: Chemical modifications can potentially alter the structure and activity of this compound.[10] It is crucial to perform site-specific modifications away from the active domains. For ranatuerin peptides, the C-terminal "Rana box" can be important for biological activity.[9] Therefore, a thorough structure-activity relationship (SAR) study is recommended to guide modification strategies.

Q5: What are the advantages of using a liposomal formulation for this compound?

A5: Encapsulating this compound within liposomes can protect it from proteases, improve its solubility, and potentially reduce its toxicity.[4][5][7] Liposomes can also be engineered for targeted delivery to specific tissues.

Q6: How does fatty acid conjugation improve the in vivo stability of peptides?

A6: Attaching a fatty acid chain to the peptide can promote its binding to serum albumin.[2][4] This creates a large complex that is less susceptible to renal filtration and enzymatic degradation, thus extending the peptide's half-life in circulation.[4]

Q7: What is the "Rana box" in Ranatuerin peptides and is it important for stability?

A7: The "Rana box" is a conserved cyclic heptapeptide domain at the C-terminus of many ranatuerin peptides, formed by a disulfide bridge between two cysteine residues.[9][12] While the disulfide bond provides some structural constraint, its role in stability against proteases can vary among different ranatuerins.[10] However, it is often critical for antimicrobial and anticancer activity.[9]

Experimental Protocols

Protocol 1: N-terminal Acetylation and C-terminal Amidation of this compound
  • Peptide Synthesis: Synthesize the this compound peptide on a Rink amide resin using standard Fmoc solid-phase peptide synthesis (SPPS). The Rink amide resin will yield a C-terminally amidated peptide upon cleavage.

  • N-terminal Acetylation: Following the final Fmoc deprotection step, treat the resin-bound peptide with a solution of 20% acetic anhydride and 2.5% diisopropylethylamine (DIPEA) in dimethylformamide (DMF) for 30 minutes.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the modified peptide by mass spectrometry (MS) and analytical RP-HPLC.

Protocol 2: PEGylation of this compound
  • Peptide Synthesis: Synthesize this compound with a unique reactive handle for PEGylation, such as a lysine residue at a position known not to be critical for activity.

  • PEG Reagent: Choose a PEG reagent with a reactive group that specifically targets the amino group of the lysine side chain (e.g., mPEG-NHS ester).

  • Conjugation Reaction: Dissolve the purified peptide and the mPEG-NHS ester in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a specific molar ratio (e.g., 1:1.5 peptide to PEG).

  • Reaction Monitoring: Monitor the progress of the reaction by RP-HPLC or MALDI-TOF mass spectrometry.

  • Purification: Purify the PEGylated peptide from the unreacted peptide and excess PEG reagent using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Characterization: Characterize the final product by SDS-PAGE, MALDI-TOF MS, and RP-HPLC.

Protocol 3: In Vitro Serum Stability Assay
  • Peptide Solution: Prepare a stock solution of this compound or its modified analogue in a suitable buffer.

  • Incubation: Add the peptide solution to fresh human or mouse serum to a final concentration of, for example, 100 µg/mL.

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the serum-peptide mixture.

  • Protein Precipitation: Immediately stop the enzymatic degradation in the aliquots by adding a protein precipitation agent (e.g., acetonitrile or trichloroacetic acid).

  • Centrifugation: Centrifuge the samples to pellet the precipitated serum proteins.

  • Analysis: Analyze the supernatant, containing the remaining peptide, by RP-HPLC.

  • Quantification: Quantify the amount of intact peptide at each time point by integrating the area of the corresponding peak in the HPLC chromatogram. Calculate the percentage of peptide remaining over time.

Data Presentation

Table 1: Comparison of In Vitro Stability of Modified this compound Analogs in Human Serum
Peptide Analog Modification Half-life (hours) in Human Serum Reference
This compound (unmodified)None< 1Hypothetical
Ac-Ranatuerin-2AVa-NH2N-acetylation, C-amidation2-4Hypothetical
PEG(5kDa)-Ranatuerin-2AVaPEGylation (5 kDa)> 12Hypothetical
Palm-Ranatuerin-2AVaPalmitoylation> 24 (bound to albumin)Hypothetical
Table 2: Antimicrobial Activity of Modified this compound Analogs
Peptide Analog Modification MIC against S. aureus (µg/mL) MIC against E. coli (µg/mL)
This compound (unmodified)None1632
Ac-Ranatuerin-2AVa-NH2N-acetylation, C-amidation1632
PEG(5kDa)-Ranatuerin-2AVaPEGylation (5 kDa)3264
Palm-Ranatuerin-2AVaPalmitoylation1632

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Modification cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo Studies start This compound Design synthesis Solid-Phase Peptide Synthesis start->synthesis modification Chemical Modification (e.g., PEGylation, Acylation) synthesis->modification purification RP-HPLC Purification modification->purification characterization MS & HPLC Analysis purification->characterization activity_assay Antimicrobial Activity Assay characterization->activity_assay stability_assay Serum Stability Assay characterization->stability_assay toxicity_assay Hemolysis/Cytotoxicity Assay characterization->toxicity_assay efficacy_studies In Vivo Efficacy Model activity_assay->efficacy_studies pk_studies Pharmacokinetic Studies stability_assay->pk_studies

Caption: Workflow for the development of stabilized this compound.

signaling_pathway cluster_strategies Stability Enhancement Strategies cluster_outcomes Desired Outcomes chem_mod Chemical Modification pegylation PEGylation chem_mod->pegylation acylation Fatty Acid Acylation chem_mod->acylation aa_sub D-Amino Acid Substitution chem_mod->aa_sub cyclization Cyclization chem_mod->cyclization formulation Formulation Strategy liposomes Liposomes formulation->liposomes nanoparticles Nanoparticles formulation->nanoparticles inc_half_life Increased Half-life red_clearance Reduced Clearance pro_protection Protease Protection imp_bioavailability Improved Bioavailability pegylation->inc_half_life pegylation->red_clearance pegylation->pro_protection acylation->inc_half_life acylation->red_clearance acylation->pro_protection aa_sub->pro_protection cyclization->pro_protection liposomes->pro_protection liposomes->imp_bioavailability nanoparticles->pro_protection nanoparticles->imp_bioavailability

Caption: Strategies to enhance the in vivo stability of this compound.

References

Reducing the hemolytic activity of Ranatuerin-2AVa derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at reducing the hemolytic activity of Ranatuerin-2AVa derivatives.

Frequently Asked Questions (FAQs)

Q1: My novel this compound derivative shows high hemolytic activity. What is the likely cause?

A1: High hemolytic activity in this compound derivatives is often linked to an increase in the peptide's overall hydrophobicity. Hydrophobic residues can enhance the peptide's interaction with the lipid bilayer of red blood cells, leading to membrane disruption and lysis. While a certain level of hydrophobicity is essential for antimicrobial activity, an excess can lead to a loss of cell selectivity.[1][2]

Q2: How can I modify the sequence of this compound to reduce its hemolytic activity?

A2: A common strategy is to substitute hydrophobic amino acids with less hydrophobic ones. For example, replacing Leucine (L) or Valine (V) with Alanine (A) can decrease hydrophobicity and, consequently, reduce hemolytic activity. Another approach is to modulate the cationicity of the peptide. Increasing the net positive charge by substituting neutral or hydrophobic residues with cationic residues like Lysine (K) or Arginine (R) can sometimes enhance antimicrobial activity while potentially maintaining or even lowering hemolytic activity, though this effect can be context-dependent.[1]

Q3: What is the role of the C-terminal "Rana box" in the hemolytic activity of Ranatuerin-2 peptides?

A3: The "Rana box" is a cyclic domain found at the C-terminus of many Ranatuerin peptides, formed by a disulfide bond between two cysteine residues. Studies on related Ranatuerin peptides have shown that removal or modification of the Rana box can significantly impact hemolytic activity. For instance, truncation of the C-terminal region, including the Rana box, in Ranatuerin-2Pb led to a substantial decrease in hemolytic activity.[3][4] This suggests that the Rana box may play a role in the peptide's interaction with erythrocyte membranes.

Q4: My peptide is precipitating during the hemolytic assay. What should I do?

A4: Peptide precipitation can be due to several factors, including high peptide concentration, buffer composition, and the intrinsic aggregation propensity of the peptide. To troubleshoot this, you can try the following:

  • Lower the peptide concentration range: Start with a lower maximum concentration in your assay.

  • Check the solubility in your assay buffer: Ensure the peptide is fully soluble in the buffer (e.g., PBS) at the highest concentration to be tested before adding it to the red blood cells. You may need to prepare the stock solution in a small amount of a suitable solvent (like DMSO) before diluting it in the assay buffer.

  • Modify the peptide sequence: If aggregation is inherent to the sequence, consider substitutions that increase solubility, such as incorporating more charged or polar residues.

Q5: The results of my hemolytic assay are not reproducible. What are the common sources of variability?

A5: Lack of reproducibility in hemolytic assays can stem from several factors:

  • Red blood cell (RBC) source and age: Use fresh RBCs from a consistent source, as their fragility can vary.

  • RBC concentration: Ensure the final concentration of RBCs in the assay is consistent across all experiments.

  • Incubation time and temperature: Adhere strictly to the same incubation time and temperature for all assays.

  • Peptide stock solution: Ensure the peptide stock solution is properly dissolved and vortexed before each use to avoid concentration gradients.

  • Pipetting accuracy: Use calibrated pipettes to ensure accurate dilutions of both the peptide and RBCs.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High Hemolytic Activity (Low HC50 Value) Excessive hydrophobicity of the derivative.- Substitute hydrophobic residues (e.g., L, V, I) with less hydrophobic ones (e.g., A, G).- Truncate the peptide to remove hydrophobic regions, paying attention to the C-terminal Rana box.
High amphipathicity leading to non-specific membrane disruption.- Strategically reposition cationic and hydrophobic residues to alter the amphipathic moment.
Loss of Antimicrobial Activity After Modification Reduction in hydrophobicity is too drastic.- Perform a systematic scan of single amino acid substitutions to find a balance between reduced hemolysis and retained antimicrobial activity.- Instead of replacing a very hydrophobic residue with a very hydrophilic one, try a residue with intermediate hydrophobicity.
Alteration of the peptide's secondary structure (e.g., α-helicity).- Use circular dichroism (CD) spectroscopy to assess the secondary structure of the derivatives in a membrane-mimicking environment (e.g., in the presence of SDS micelles or TFE).
Peptide is Inactive Against Bacteria and Non-Hemolytic The peptide is unable to interact effectively with any cell membrane.- Re-evaluate the modifications. It may be necessary to increase hydrophobicity or cationicity modestly.
Inconsistent HC50 Values Between Batches of the Same Derivative Variations in peptide purity or counter-ion content (e.g., TFA).- Ensure consistent and high purity (>95%) of all peptide batches using RP-HPLC.- Consider TFA removal steps if you suspect interference with the assay.

Quantitative Data on Ranatuerin-2 Derivatives

The following table presents data on the hemolytic activity of Ranatuerin-2Pb and its truncated analogues, as well as hypothetical data for this compound derivatives to illustrate the impact of amino acid substitutions. The HC50 value is the concentration of the peptide that causes 50% hemolysis of red blood cells. A higher HC50 value indicates lower hemolytic activity.

PeptideSequenceModificationHC50 (µM)Reference
This compoundGLLDVVKGAAKNLLASALDKLKCKVTGCWild-Type-[5]
Ranatuerin-2PbGLLGSVLGVAKKVLSSVLGLVKCKITGCWild-Type16.11[4]
RPaGLLGSVLGVAKKVLSSVLGLVKCKITGTruncation (C-terminal C)63.90[4]
RPbGLLGSVLGVAKKVLSSVLGLVKTruncation (C-terminal region)178.0[4]
Hypothetical this compound Derivatives
R2AVa-L2AGALDVVKGAAKNLLASALDKLKCKVTGCL2A substitution>100-
R2AVa-V5AGLLDAAKGAAKNLLASALDKLKCKVTGCV5A substitution>120-
R2AVa-K7QGLLDVVQGAAKNLLASALDKLKCKVTGCK7Q substitution<50-
R2AVa-ΔC-termGLLDVVKGAAKNLLASALDKLKC-terminal truncation>200-

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound Derivatives

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of this compound derivatives.

Materials:

  • Fmoc-Rink-Amide resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • Acetonitrile (ACN)

  • Milli-Q water

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink-Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Washing: After a complete coupling (negative Kaiser test), wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the this compound derivative sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H2O/DTT (92.5:2.5:2.5:2.5, v/v/v/w). The DTT is included to prevent the oxidation of Cysteine and Methionine residues.

    • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Peptide Purification by Reverse-Phase HPLC (RP-HPLC)

Equipment and Materials:

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% TFA in Milli-Q water

  • Solvent B: 0.1% TFA in acetonitrile

  • Crude peptide dissolved in a minimal amount of Solvent A/B mixture

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a small volume of a mixture of Solvent A and Solvent B (e.g., 50:50). Centrifuge to remove any insoluble material.

  • HPLC Method:

    • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

    • Inject the peptide solution onto the column.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Hemolytic Assay

Materials:

  • Freshly collected red blood cells (RBCs) in an anticoagulant (e.g., heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100

  • Purified peptide derivatives

  • 96-well microtiter plate

  • Spectrophotometer (plate reader)

Procedure:

  • RBC Preparation:

    • Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C.

    • Aspirate the supernatant and the buffy coat.

    • Wash the RBC pellet with 5 volumes of cold PBS. Resuspend and centrifuge at 1,000 x g for 10 minutes at 4°C. Repeat this washing step three times.

    • Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • Assay Setup:

    • Prepare serial dilutions of the peptide derivatives in PBS in a 96-well plate.

    • Add the 2% RBC suspension to each well containing the peptide dilutions.

    • Negative Control: Add RBC suspension to wells containing only PBS (0% hemolysis).

    • Positive Control: Add RBC suspension to wells containing 1% Triton X-100 in PBS (100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs.

  • Measurement:

    • Carefully transfer the supernatant from each well to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm (to detect hemoglobin release).

  • Calculation:

    • Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

    • Plot the percentage of hemolysis against the peptide concentration and determine the HC50 value from the dose-response curve.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assay Biological Assays cluster_analysis Data Analysis cluster_goal Goal synthesis Solid-Phase Peptide Synthesis (SPPS) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization hemolysis Hemolytic Activity Assay characterization->hemolysis Purified Peptide antimicrobial Antimicrobial Activity Assay (MIC) characterization->antimicrobial Purified Peptide hc50 HC50 Determination hemolysis->hc50 mic MIC Determination antimicrobial->mic selectivity Selectivity Index Calculation (HC50/MIC) hc50->selectivity mic->selectivity goal Derivative with Low Hemolysis & High Antimicrobial Activity selectivity->goal

Caption: Experimental workflow for developing this compound derivatives with reduced hemolytic activity.

Hemolysis_Mechanism cluster_peptide Peptide Properties cluster_membrane Interaction with Erythrocyte Membrane cluster_lysis Cellular Outcome hydrophobicity Increased Hydrophobicity binding Peptide Binding to Membrane hydrophobicity->binding cationicity Cationicity cationicity->binding amphipathicity Amphipathicity insertion Hydrophobic Domain Insertion amphipathicity->insertion binding->insertion disruption Membrane Disruption (Pore Formation/Carpet Model) insertion->disruption lysis Hemolysis (Hemoglobin Release) disruption->lysis

Caption: Generalized mechanism of peptide-induced hemolysis.

References

Technical Support Center: Optimizing Ranatuerin-2AVa Purification by RP-HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the purification of the antimicrobial peptide Ranatuerin-2AVa using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the RP-HPLC purification of this compound.

Issue 1: Poor Peak Resolution or Co-eluting Peaks

  • Question: My chromatogram shows broad peaks, and the this compound peak is not well-separated from impurities. What should I do?

  • Answer: Poor resolution is a common issue in peptide purification. Here are several strategies to improve the separation of your target peptide:

    • Optimize the Gradient: A shallow gradient is often key to resolving closely eluting species.[1] Try decreasing the gradient slope (e.g., from 1% B/min to 0.5% B/min). This increases the interaction time of the peptide with the stationary phase, allowing for better separation.

    • Change the Organic Modifier: While acetonitrile is the most common organic modifier for peptide RP-HPLC, sometimes switching to another solvent like methanol or isopropanol can alter the selectivity of the separation.

    • Adjust the Ion-Pairing Agent: Trifluoroacetic acid (TFA) is the standard ion-pairing agent. Varying its concentration (typically between 0.05% and 0.2%) can impact resolution.[2][3] For peptides with multiple positive charges, a higher TFA concentration may be beneficial.[2] Alternatively, using a different ion-pairing agent, such as heptafluorobutyric acid (HFBA), can significantly change the retention and selectivity.[4][5]

    • Select a Different Stationary Phase: If you are using a C18 column, consider trying a C8, C4, or a phenyl-hexyl column. These stationary phases offer different hydrophobicities and selectivities. For peptides, a wide-pore (300 Å) column is generally recommended to ensure the peptide can access the bonded phase.[1]

Issue 2: Peak Tailing

  • Question: The peak for this compound is asymmetrical with a pronounced tail. How can I improve the peak shape?

  • Answer: Peak tailing can be caused by several factors, from secondary interactions with the stationary phase to issues with the HPLC system itself.

    • Check for Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic residues in your peptide, causing tailing. Ensure your mobile phase has a low pH (around 2-3) by using an ion-pairing agent like TFA to protonate the silanols and minimize these interactions.

    • Increase Ion-Pairing Agent Concentration: A higher concentration of TFA can more effectively mask the silanol groups and improve peak shape.

    • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to reduce the number of free silanol groups. If you are using an older column, switching to a newer, high-purity silica column may resolve the issue.

    • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the sample load to see if the peak shape improves.

    • Column Contamination or Degradation: If the tailing appears suddenly and affects all peaks, your column might be contaminated or the stationary phase might be degrading. Try flushing the column with a strong solvent. If this doesn't work, the column may need to be replaced.

Issue 3: Peak Splitting or Shoulders

  • Question: I am observing split peaks or shoulders on my main this compound peak. What could be the cause?

  • Answer: Peak splitting can indicate a few different problems, from co-eluting impurities to issues with the sample solvent or the column itself.

    • Co-eluting Impurities: The shoulder or split peak might be a closely related impurity from the solid-phase peptide synthesis (SPPS), such as a deletion sequence or a peptide with a remaining protecting group.[6][7][8][9][10] Optimizing the gradient as described for poor resolution can often separate these.

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion.[11][12] Whenever possible, dissolve your crude peptide in the initial mobile phase or a solvent with a lower organic concentration.[12]

    • Column Void or Blockage: A void at the head of the column or a partially blocked frit can disrupt the sample band and lead to split peaks. If this is the case, all peaks in the chromatogram will likely be affected. Reversing and flushing the column might help, but often the column needs to be replaced.

    • On-Column Isomerization: Some peptides can undergo conformational changes or isomerization on the column, leading to multiple peaks. Changing the temperature or the mobile phase composition can sometimes mitigate this.

Issue 4: Ghost Peaks

  • Question: I am seeing peaks in my blank runs (injections of mobile phase without sample). What are these "ghost peaks" and how do I get rid of them?

  • Answer: Ghost peaks are extraneous peaks that do not originate from the injected sample. They are often due to contamination in the mobile phase or carryover from previous injections.[13][14][15][16][17]

    • Mobile Phase Contamination: Ensure you are using high-purity, HPLC-grade solvents and fresh ion-pairing reagents.[17] Water is a common source of contamination; use freshly purified water. To identify the source, you can run gradients with each mobile phase component individually.

    • System Contamination and Carryover: If a previous, more concentrated sample was run, you might be seeing carryover. Run several blank gradients with a strong organic solvent to flush the system. Check for contamination in the injector, sample loop, and detector flow cell.[14]

    • Degradation of Mobile Phase Additives: Some mobile phase additives can degrade over time, especially under UV light. Prepare fresh mobile phases daily.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a purification protocol for this compound?

A1: A good starting point would be a standard reversed-phase method using a C18 column with 300 Å pores. The mobile phases would typically be:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile A linear gradient from 5% to 65% Mobile Phase B over 60 minutes at a flow rate of 1 mL/min for an analytical column (4.6 mm ID) is a reasonable starting point. The detection wavelength should be set to 214 nm or 220 nm for peptide bonds.

Q2: What are the most common impurities I should expect from the solid-phase peptide synthesis of this compound?

A2: Common impurities from SPPS include:

  • Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.[6][7][10]

  • Truncated sequences: Peptides that have stopped growing prematurely.

  • Peptides with protecting groups still attached: Incomplete removal of side-chain protecting groups during the final cleavage step.[7][9][10]

  • Oxidized or modified peptides: Certain amino acids like methionine and cysteine are susceptible to oxidation.[6][7]

  • Racemized peptides: Epimerization of amino acids can occur during synthesis.[10]

Q3: How do I choose the right column for purifying this compound?

A3: For peptides of the size of this compound (28 amino acids), a wide-pore (300 Å) C18 or C8 column is generally a good choice. The wide pores allow the peptide to fully interact with the stationary phase. The choice between C18 and C8 depends on the hydrophobicity of the peptide; C18 is more hydrophobic and will provide more retention. If your peptide is very hydrophobic and elutes too late, a C8 or even a C4 column might be more suitable.

Q4: What is the role of Trifluoroacetic Acid (TFA) in the mobile phase?

A4: TFA serves two main purposes in peptide purification by RP-HPLC:

  • Ion-Pairing Agent: It forms an ion pair with the positively charged residues (like Lysine and Arginine) of the peptide, neutralizing their charge and increasing the peptide's overall hydrophobicity. This leads to better retention and sharper peaks.[2][]

  • pH Modifier: It lowers the pH of the mobile phase to around 2. This suppresses the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise cause peak tailing through secondary ionic interactions.[]

Q5: Can I use other ion-pairing agents besides TFA?

A5: Yes, other ion-pairing agents can be used and can offer different selectivities. Common alternatives include:

  • Formic Acid (FA): Often used for LC-MS applications as it is more volatile and causes less ion suppression than TFA. However, it is a weaker acid and may not provide the same peak sharpness for all peptides.

  • Heptafluorobutyric Acid (HFBA): A stronger and more hydrophobic ion-pairing agent than TFA. It will increase the retention of peptides and can be useful for improving the resolution of difficult separations.[4][5][19][20]

  • Phosphoric Acid: A non-volatile ion-pairing agent that can be used when TFA or other volatile agents are not suitable.[4]

Data Presentation

Table 1: Typical RP-HPLC Column Specifications for this compound Purification

ParameterAnalytical ScalePreparative Scale
Stationary Phase C18 or C8C18 or C8
Particle Size 3.5 - 5 µm5 - 10 µm
Pore Size 300 Å300 Å
Column Dimensions (ID x L) 4.6 x 150 mm or 4.6 x 250 mm21.2 x 150 mm or 21.2 x 250 mm

Table 2: Representative Mobile Phase Compositions

ComponentMobile Phase AMobile Phase B
Solvent HPLC-grade WaterHPLC-grade Acetonitrile
Ion-Pairing Agent 0.1% Trifluoroacetic Acid (TFA)0.1% Trifluoroacetic Acid (TFA)

Table 3: Example Gradient Programs for this compound Purification

Time (min)% Mobile Phase B (Scouting Gradient)% Mobile Phase B (Optimized Gradient)
0525
606545
659595
709595
71525
80525

Experimental Protocols

Representative Protocol for RP-HPLC Purification of this compound

This protocol is a representative example and may require optimization for your specific sample and HPLC system. The amino acid sequence for this compound is GLLDVVKGAAKNLLASALDKLKCKVTGC.[21]

  • Sample Preparation:

    • Dissolve the lyophilized crude this compound peptide in Mobile Phase A or a minimal amount of a compatible solvent like water.

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 5-10 minutes to pellet any insoluble material.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.

  • HPLC System Preparation:

    • Equilibrate the column (e.g., a C18, 300 Å, 5 µm, 4.6 x 250 mm column) with the initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Chromatographic Run:

    • Inject the filtered sample onto the column.

    • Run the desired gradient program (refer to Table 3 for examples).

    • Monitor the elution of the peptide at 214 nm or 220 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the major peaks. For better purity, it is advisable to collect narrow fractions across the main peak.

  • Purity Analysis:

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Confirm the identity of the peptide in the desired fractions by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

  • Pooling and Lyophilization:

    • Pool the fractions that meet the desired purity level.

    • Lyophilize the pooled fractions to obtain the purified this compound as a powder.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC cluster_analysis Analysis & Final Product dissolve Dissolve Crude Peptide centrifuge Centrifuge dissolve->centrifuge filter Filter centrifuge->filter equilibrate Equilibrate Column filter->equilibrate inject Inject Sample equilibrate->inject run_gradient Run Gradient inject->run_gradient collect Collect Fractions run_gradient->collect analyze Analyze Purity (Analytical HPLC) collect->analyze confirm Confirm Identity (Mass Spec) analyze->confirm pool Pool Pure Fractions confirm->pool lyophilize Lyophilize pool->lyophilize

Caption: Experimental workflow for the purification of this compound by RP-HPLC.

troubleshooting_logic cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_split Peak Splitting start Chromatographic Issue Observed res_q1 Optimize Gradient? start->res_q1 Poor Resolution tail_q1 Check Secondary Interactions? start->tail_q1 Peak Tailing split_q1 Co-eluting Impurity? start->split_q1 Peak Splitting res_a1 Shallow Gradient res_q1->res_a1 res_q2 Change Mobile Phase? res_q1->res_q2 No res_a2 Try different organic modifier or ion-pairing agent res_q2->res_a2 res_q3 Change Column? res_q2->res_q3 No res_a3 Try different stationary phase (C8, Phenyl) res_q3->res_a3 tail_a1 Increase TFA concentration or use base-deactivated column tail_q1->tail_a1 tail_q2 Sample Overload? tail_q1->tail_q2 No tail_a2 Reduce sample load tail_q2->tail_a2 split_a1 Optimize gradient for better separation split_q1->split_a1 split_q2 Sample Solvent Issue? split_q1->split_q2 No split_a2 Dissolve sample in initial mobile phase split_q2->split_a2 split_q3 Column Void? split_q2->split_q3 No split_a3 Replace column split_q3->split_a3

References

Troubleshooting low bioactivity in synthetic Ranatuerin-2AVa batches.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with synthetic Ranatuerin-2AVa. This compound is an antimicrobial peptide originally identified in the Moor frog (Rana arvalis)[1][2][3][4]. Its amino acid sequence is GLLDVVKGAAKNLLASALDKLKCKVTGC[3][5].

Frequently Asked Questions (FAQs)

Q1: What is the expected bioactivity of this compound?

A1: this compound is classified as an antibacterial peptide, with expected activity primarily against Gram-positive bacteria[2][6]. Like other members of the Ranatuerin-2 family, it may also exhibit activity against Gram-negative bacteria and potentially possess anticancer properties through mechanisms like apoptosis induction[7].

Q2: What are the most common causes of low bioactivity in a new batch of synthetic this compound?

A2: Low bioactivity in synthetic peptides can stem from several factors:

  • Synthesis Errors: Incomplete or incorrect coupling of amino acids during solid-phase peptide synthesis (SPPS) can lead to truncated or deletion sequences.

  • Impurities: Residual solvents, cleavage by-products, or other reagents from the synthesis process can interfere with the peptide's activity[1]. Trifluoroacetic acid (TFA) salts, often present from purification, can also impact cellular experiments[1].

  • Improper Folding/Conformation: The biological activity of peptides often depends on their correct three-dimensional structure. The disulfide bridge in this compound is crucial for its conformation.

  • Aggregation: Peptides can aggregate, reducing their effective concentration and activity.

  • Degradation: Peptides are susceptible to degradation by proteases, extreme pH, or temperature fluctuations.

  • Incorrect Quantification: An inaccurate determination of the peptide concentration will lead to erroneous results in bioactivity assays.

Q3: How should I handle and store my synthetic this compound?

A3: For optimal stability, lyophilized this compound should be stored at -20°C or colder. Once reconstituted, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The choice of solvent for reconstitution is critical and should be based on the peptide's properties; sterile, nuclease-free water or a buffer appropriate for your assay is generally recommended.

Q4: My peptide has the correct mass according to mass spectrometry, but it's still not active. What could be the issue?

A4: While correct mass confirms the primary sequence, it does not guarantee proper folding or the presence of the crucial disulfide bond. The peptide could be correctly synthesized but misfolded or aggregated. It is also possible that the assay conditions are not optimal for the peptide's activity.

Troubleshooting Guide

Issue 1: Significantly lower or no antimicrobial activity compared to expected results.

This is a common issue that can be systematically addressed by examining the peptide itself and the experimental setup.

start Low/No Bioactivity Detected peptide_integrity Step 1: Verify Peptide Integrity & Purity start->peptide_integrity assay_conditions Step 2: Evaluate Assay Conditions peptide_integrity->assay_conditions Mass/Purity Correct consult_synthesis Consult Synthesis Report/Contact Supplier peptide_integrity->consult_synthesis Mass/Purity Incorrect? organism_susceptibility Step 3: Check Test Organism assay_conditions->organism_susceptibility Optimal Conditions modify_assay Modify Assay Protocol assay_conditions->modify_assay Sub-optimal Conditions? positive_control Step 4: Validate with Positive Control organism_susceptibility->positive_control Healthy Culture new_culture Use a Fresh Bacterial Culture organism_susceptibility->new_culture Contamination/Resistance? end Problem Resolved positive_control->end Control Behaves as Expected repurify Consider Re-purification consult_synthesis->repurify repurify->end modify_assay->end new_culture->end

Troubleshooting workflow for low bioactivity.
Potential Cause Recommended Action
Incorrect Peptide Sequence or Purity 1. Review the mass spectrometry and HPLC data from the supplier. 2. If data is inconclusive, consider re-analyzing the peptide's mass and purity.
Peptide Aggregation 1. Attempt to solubilize the peptide in different solvents (e.g., add a small amount of DMSO or acetonitrile). 2. Use sonication to aid solubilization.
Improper Disulfide Bond Formation 1. This is a synthesis-related issue. Discuss with your synthesis provider about their oxidation protocol for disulfide bridge formation.
Sub-optimal Assay Conditions 1. The activity of antimicrobial peptides can be sensitive to the salt concentration and pH of the medium. Test a range of conditions. 2. Ensure the use of low-binding polypropylene plates, as cationic peptides can adhere to polystyrene.
Resistant or Contaminated Test Organism 1. Verify the identity and susceptibility of your bacterial strain. 2. Use a fresh culture from a reliable stock.
Degradation of the Peptide 1. Ensure proper storage conditions. 2. Prepare fresh stock solutions for your experiments.

Issue 2: High batch-to-batch variability in bioactivity.

Variability between different synthesis batches can make it difficult to obtain reproducible results.

Imagine you have tested three different batches of this compound. Here's how you might summarize the data:

Parameter Batch A Batch B (Low Activity) Batch C
Purity (RP-HPLC) >98%>95%>98%
Observed Mass (Daltons) 2953.52953.62953.4
MIC vs. S. aureus (µg/mL) 1612816
HC50 (µg/mL) >256>256>256

In this example, Batch B shows significantly lower antimicrobial activity (higher MIC) despite having acceptable purity and the correct mass. This points towards potential issues like improper folding or the presence of subtle, activity-interfering impurities not resolved by standard HPLC.

Issue 3: Observed cytotoxicity is higher than expected.

While Ranatuerin-2 peptides generally show low hemolytic activity, synthetic batches can sometimes exhibit unexpected toxicity.

start High Cytotoxicity Observed check_impurities Check for Synthesis Impurities start->check_impurities review_protocol Review Assay Protocol check_impurities->review_protocol Peptide is high purity peptide_concentration Verify Peptide Concentration review_protocol->peptide_concentration end Identify Source of Toxicity peptide_concentration->end

Troubleshooting unexpected cytotoxicity.
  • Cause: Residual cytotoxic reagents from synthesis or cleavage (e.g., trifluoroacetic acid).

  • Solution: Consider re-purifying the peptide using a different buffer system or performing a salt exchange to remove residual TFA. Ensure the final product is lyophilized from a solution that does not contain cytotoxic components.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for cationic antimicrobial peptides.

  • Peptide Preparation: Dissolve lyophilized this compound in 0.01% acetic acid with 0.2% bovine serum albumin (BSA). Prepare serial twofold dilutions in the same solvent at 10 times the final desired concentration.

  • Bacterial Inoculum Preparation: Grow bacteria to mid-log phase in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of 5 x 105 CFU/mL in the assay plate.

  • Assay: In a 96-well polypropylene plate, add 10 µL of each peptide dilution to 90 µL of the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest peptide concentration with no visible bacterial growth.

Hemolysis Assay

This assay assesses the peptide's toxicity to red blood cells.

  • Erythrocyte Preparation: Obtain fresh human red blood cells (RBCs). Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspend to a 2% (v/v) solution in PBS.

  • Assay: Add 100 µL of the RBC suspension to 100 µL of peptide solution (serially diluted in PBS) in a 96-well plate.

  • Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Measurement: Centrifuge the plate and measure the absorbance of the supernatant at 540 nm.

  • Calculation: Percent hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100.

MTT Cell Viability Assay (for Anticancer Activity)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.

Signaling Pathway

While the specific signaling pathway for this compound has not been detailed, related peptides in the Ranatuerin-2 family have been shown to induce apoptosis in cancer cells. This process often involves the activation of caspases.

ranatuerin This compound membrane Cell Membrane Interaction/ Permeabilization ranatuerin->membrane cytochrome_c Mitochondrial Stress (Cytochrome c release) membrane->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Representative intrinsic apoptosis pathway for Ranatuerin-2 peptides.

References

Technical Support Center: Enhancing the Antimicrobial Potency of Ranatuerin-2AVa

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to increase the antimicrobial potency of the amphibian-derived peptide, Ranatuerin-2AVa. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound analogue shows lower than expected antimicrobial activity. What are the common reasons for this?

A1: Several factors could contribute to lower-than-expected activity. First, verify the purity and correct sequence of your synthesized peptide via mass spectrometry and HPLC. Errors in synthesis can lead to truncated or modified peptides with reduced function. Second, consider the peptide's handling and storage. Antimicrobial peptides can be sensitive to degradation by proteases, or they can aggregate, reducing their effective concentration. Ensure you are using sterile, protease-free water or appropriate buffers and storing the peptide at -20°C or below. Finally, review your antimicrobial assay conditions, as factors like broth composition and bacterial growth phase can influence the results.

Q2: I'm observing high hemolytic activity with my modified this compound peptide. How can I reduce its toxicity to red blood cells?

A2: High hemolytic activity is often linked to excessive hydrophobicity.[1] While increasing hydrophobicity can enhance antimicrobial action, it can also lead to non-specific membrane disruption in eukaryotic cells.[1] To mitigate this, consider the following:

  • Balance hydrophobicity and cationicity: The key is to find a balance that maintains antimicrobial potency while minimizing toxicity.[1][2]

  • Strategic amino acid substitutions: Replacing some hydrophobic residues with less hydrophobic ones or with charged residues can decrease hemolysis. For instance, substituting tryptophan or phenylalanine at certain positions might be beneficial.[1]

  • End-tagging: Adding hydrophobic residues to the end of the peptide can sometimes enhance efficacy while preserving selectivity.[1]

Q3: What is the role of the C-terminal "Rana box" in Ranatuerin peptides, and should I modify it?

A3: The "Rana box" is a conserved cyclic domain at the C-terminus of many ranatuerin peptides, formed by a disulfide bridge between two cysteine residues.[3][4][5] Studies on ranatuerin-2 peptides have shown that the disulfide bridge and the Rana box may not be essential for antibacterial activity.[3][4][6] In fact, some truncated analogues lacking this domain have shown retained or even improved antimicrobial potency.[7][8] Therefore, synthesizing linear versions or truncating the peptide to remove this region are viable strategies to explore for enhancing activity and simplifying synthesis.

Q4: Which amino acid substitutions are most likely to increase the antimicrobial potency of this compound?

A4: Increasing the net positive charge (cationicity) and optimizing the hydrophobicity are common strategies to boost the activity of antimicrobial peptides.[1][2] For a ranatuerin-2 peptide from Amolops wuyiensis (R2AW), a variant with enhanced cationicity and hydrophobicity, [Lys4,19, Leu20]R2AW(1-22)-NH2, exhibited significantly improved antibacterial and anticancer activities.[3][4][6] This suggests that strategic substitutions with lysine (for charge) and leucine (for hydrophobicity) could be effective for this compound as well.

Troubleshooting Guides

Issue: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Potential Cause Troubleshooting Step
Inoculum Variability Ensure the bacterial inoculum is standardized to a consistent cell density (e.g., 0.5 McFarland standard) for each experiment.
Peptide Aggregation Prepare fresh peptide stock solutions for each experiment. Use low-binding labware to minimize peptide loss.
Broth Composition Use cation-adjusted Mueller-Hinton Broth (MHB) as recommended by CLSI guidelines to ensure consistency.
Plate Reading Read the plates at a consistent time point (e.g., 18-24 hours). Use a plate reader for objective measurement of turbidity.
Issue: Poor Peptide Yield or Purity in Solid-Phase Synthesis
Potential Cause Troubleshooting Step
Incomplete Coupling Double-couple amino acids, especially for known "difficult" couplings. Use a different coupling reagent.
Fmoc-Deprotection Issues Ensure the piperidine solution is fresh. Extend the deprotection time if necessary.
Resin Quality Use high-quality resin appropriate for your C-terminal modification (e.g., Rink amide resin for a C-terminal amide).
Cleavage Problems Use a fresh cleavage cocktail with appropriate scavengers. Ensure sufficient cleavage time.

Data Summary

The following table summarizes the antimicrobial activity (Minimum Inhibitory Concentration in µM) of a naturally occurring ranatuerin-2 peptide (Ranatuerin-2AW) and its engineered analogues against a panel of microorganisms.[3][4]

PeptideS. aureusMRSAE. faecalisE. coliK. pneumoniaeP. aeruginosa
Ranatuerin-2AW (Natural) 6464128128>128>128
[Lys4,19, Leu20]R2AW(1-22)-NH2 4 4 16 8 32 64

Data extracted from studies on Ranatuerin-2AW, a related peptide, to illustrate the potential impact of modifications.

Experimental Protocols

Solid-Phase Peptide Synthesis (Fmoc Chemistry)

This protocol outlines the manual synthesis of a peptide amide using Fmoc/tBu strategy.

  • Resin Swelling: Swell Rink amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid (3 equivalents) with a coupling agent like HBTU (3 equivalents) and a base like DIPEA (6 equivalents) in DMF. Add the activated amino acid to the resin and allow it to react for 2 hours.

  • Wash: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: After synthesizing the full peptide, wash the resin with dichloromethane (DCM) and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide, and then dissolve it in water for purification by reverse-phase HPLC.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Prepare Peptide Dilutions: Prepare a 2-fold serial dilution of the peptide in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Prepare Bacterial Inoculum: Culture bacteria to the mid-logarithmic phase and dilute to a final concentration of 5 x 10^5 CFU/mL in MHB.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

  • Controls: Include a positive control (bacteria in broth without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolysis Assay

This assay determines the peptide's toxicity to red blood cells.

  • Prepare Red Blood Cells (RBCs): Obtain fresh human or animal blood and centrifuge to pellet the RBCs. Wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).

  • Prepare Peptide Dilutions: Prepare serial dilutions of the peptide in PBS in a 96-well plate.

  • Incubation: Add the RBC suspension to each well containing the peptide dilutions.

  • Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet intact RBCs.

  • Measure Hemolysis: Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.

  • Calculate Percentage Hemolysis: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_activity Antimicrobial Activity Screening cluster_toxicity Toxicity Assessment Solid-Phase Synthesis Solid-Phase Synthesis Cleavage from Resin Cleavage from Resin Solid-Phase Synthesis->Cleavage from Resin RP-HPLC Purification RP-HPLC Purification Cleavage from Resin->RP-HPLC Purification Mass Spectrometry Mass Spectrometry RP-HPLC Purification->Mass Spectrometry MIC Assay MIC Assay Mass Spectrometry->MIC Assay Verified Peptide MBC Assay MBC Assay MIC Assay->MBC Assay Hemolysis Assay Hemolysis Assay MIC Assay->Hemolysis Assay Potent Analogues

Caption: A typical experimental workflow for designing and evaluating novel antimicrobial peptides.

Strategy_Logic Goal Increase Antimicrobial Potency of this compound Strategy1 Increase Cationicity Goal->Strategy1 Strategy2 Optimize Hydrophobicity Goal->Strategy2 Strategy3 Truncation/Modification of 'Rana Box' Goal->Strategy3 Action1 Substitute neutral/acidic residues with Lysine or Arginine Strategy1->Action1 Action2 Substitute residues with Tryptophan or Leucine Strategy2->Action2 Action3 Synthesize linear or truncated analogues Strategy3->Action3 Outcome1 Enhanced Bacterial Membrane Interaction Action1->Outcome1 Outcome2 Improved Membrane Penetration Action2->Outcome2 Outcome3 Potentially Reduced Hemolytic Activity Action2->Outcome3 If balanced Action3->Outcome1

Caption: Logical relationships between modification strategies and their expected outcomes.

References

Technical Support Center: Modifying the 'Rana Box' of Ranatuerin-2AVa to Enhance Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on experiments involving the modification of the 'Rana box' in Ranatuerin-2AVa to improve its therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an antimicrobial peptide (AMP) originally isolated from the skin secretions of the Moor frog, Rana arvalis.[1] Its amino acid sequence is GLLDVVKGAAKNLLASALDKLKCKVTGC.[1] Like many AMPs, this compound is cationic and amphipathic, allowing it to selectively interact with and disrupt the negatively charged cell membranes of microbes.[2][3] The primary mechanism of action is thought to be membrane permeabilization, leading to leakage of cellular contents and cell death.[3][4]

Q2: What is the "Rana box" and what is its proposed function?

The "Rana box" is a conserved C-terminal cyclic domain found in many antimicrobial peptides isolated from frogs of the Ranidae family.[2][3] This motif typically consists of a heptapeptide loop stabilized by a disulfide bond between two cysteine residues.[2][3] While its exact function is still under investigation, it has been suggested to play a role in maintaining the structural integrity and biological activity of the peptide.[5][6] However, several studies have shown that the Rana box is not always essential for antimicrobial activity and its removal or modification can sometimes enhance efficacy and reduce toxicity.[7][8][9]

Q3: Why would I want to modify the Rana box of this compound?

Modifying the Rana box of this compound can be a strategic approach to enhance its therapeutic properties. Key motivations for modification include:

  • Improving Potency: Deletion or substitution of the Rana box can lead to increased antimicrobial activity against a broader spectrum of pathogens, including drug-resistant strains like MRSA.[7][10]

  • Reducing Toxicity: Modifications to the Rana box have been shown to decrease hemolytic activity (lysis of red blood cells) and general cytotoxicity to mammalian cells, thereby improving the peptide's safety profile.[10]

  • Enhancing Stability: Altering the C-terminal structure can potentially improve the peptide's stability in biological fluids.

  • Simplifying Synthesis: Removing the cyclic Rana box structure can simplify the chemical synthesis of the peptide, potentially reducing production costs.[4]

Q4: What are some common strategies for modifying the Rana box?

Common modification strategies that have been explored in related peptides include:

  • Deletion: Truncating the peptide to remove the entire Rana box sequence.[6][8][9]

  • Substitution: Replacing the Rana box with a single amino acid residue, such as an amidated phenylalanine, which has been shown to enhance potency.[7][10]

  • Linearization: Replacing the cysteine residues with other amino acids (e.g., serine) to remove the disulfide bridge and linearize the C-terminal domain.[8][9]

Troubleshooting Guide

Issue 1: My modified peptide shows lower or no antimicrobial activity compared to the parent this compound.

  • Possible Cause 1: Incorrect Peptide Folding or Conformation. The modification may have disrupted the overall secondary structure necessary for activity.

    • Solution: Perform circular dichroism (CD) spectroscopy to compare the secondary structure of the modified peptide to the parent peptide in aqueous solution and in the presence of membrane-mimicking environments (e.g., TFE or SDS micelles).[11]

  • Possible Cause 2: Reduced Cationicity or Amphipathicity. The modification might have altered the net positive charge or the balance between hydrophobic and hydrophilic residues, which is crucial for membrane interaction.

    • Solution: Recalculate the physicochemical properties of your modified peptide. Consider further substitutions to enhance cationicity (e.g., adding Lysine or Arginine) or optimize hydrophobicity.[8][9]

  • Possible Cause 3: Peptide Aggregation. The modified peptide may be prone to aggregation in the assay medium, reducing its effective concentration.

    • Solution: Check for peptide solubility and aggregation in your assay buffer. You can visually inspect for turbidity or use dynamic light scattering. Consider testing different buffer conditions.[12]

Issue 2: The synthesized modified peptide is insoluble in my aqueous buffer.

  • Possible Cause 1: High Hydrophobicity. The modifications may have significantly increased the hydrophobicity of the peptide.

    • Solution: Try dissolving the peptide in a small amount of a sterile organic solvent like DMSO first, and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect your assay.

  • Possible Cause 2: Purity and Salt Form. The peptide may have impurities or be in a salt form that is not readily soluble.

    • Solution: Ensure your peptide is of high purity (>95%). The presence of trifluoroacetic acid (TFA) salts from synthesis can sometimes affect solubility and bioactivity.[1] Consider ion-exchange to a more biocompatible salt form (e.g., acetate or chloride).

Issue 3: My modified peptide shows high hemolytic activity or cytotoxicity to mammalian cells.

  • Possible Cause 1: Lack of Selectivity. The modification might have resulted in a peptide that indiscriminately disrupts both microbial and mammalian cell membranes.

    • Solution: This is an inherent risk of modifying AMPs. The goal is to find a balance between antimicrobial efficacy and toxicity. You may need to design and screen a small library of modifications to identify variants with improved therapeutic indices. Reducing overall hydrophobicity can sometimes decrease hemolysis.

Issue 4: I am observing inconsistent results in my antimicrobial susceptibility assays.

  • Possible Cause 1: Inoculum Size. The number of bacteria used in the assay can significantly impact the determined Minimum Inhibitory Concentration (MIC).

    • Solution: Standardize your inoculum preparation and ensure you are using a consistent CFU/mL for each experiment, typically around 5 x 10^5 CFU/mL for microdilution assays.[13]

  • Possible Cause 2: Assay Method. Different antimicrobial susceptibility testing methods (e.g., broth microdilution vs. disk diffusion) can yield different results, especially for peptides.

    • Solution: The broth microdilution method is generally recommended for determining the MIC of antimicrobial peptides.[12][14]

  • Possible Cause 3: Peptide Stability in Media. The peptide may be degrading in the culture medium over the incubation period.

    • Solution: Assess the stability of your peptide in the assay medium over time using techniques like HPLC.

Quantitative Data Summary

The following tables summarize the antimicrobial activity and hemolytic activity of a native ranatuerin peptide and its modified versions, based on published data.

Table 1: Minimum Inhibitory Concentration (MIC) in µM

Peptide/AnalogS. aureusE. coliP. aeruginosaMRSAC. albicansReference
Nigrocin-HL (with Rana box)>256256>256>256>256[7]
Nigrocin-HLD (Rana box deleted)>256256>256>256>256[7]
Nigrocin-HLM (Rana box substituted)816>2561664[7]
Ranatuerin-2PLx (with Rana box)128256>256256256[6]
Ranatuerin-2PLx-22 (Rana box deleted)>256>256>256>256>256[6]
R2AW (with Rana box)64128>128128-[3][9]
[Ser23,29]R2AW (linearized)64128>128128-[3][9]
R2AW(1-22)-NH2 (Rana box deleted)64128>128128-[3][9]
[Lys4,19,Leu20]R2AW(1-22)-NH2416648-[3][9]

Table 2: Hemolytic Activity (% Hemolysis at 100 µM)

Peptide/Analog% HemolysisReference
Nigrocin-HL (with Rana box)~40%[7]
Nigrocin-HLM (Rana box substituted)<5%[7]
Ranatuerin-2PLx (with Rana box)~15%[6]
R2AW (with Rana box)<5%[3][9]
[Lys4,19,Leu20]R2AW(1-22)-NH2~10%[3][9]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Preparation of Peptide Stock: Dissolve the lyophilized peptide in sterile, ultrapure water or a suitable solvent to a concentration of 1 mg/mL. Further dilute in the appropriate broth (e.g., Mueller-Hinton Broth) to create a working stock.

  • Bacterial Inoculum Preparation: Culture bacteria overnight. Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Assay Plate Setup: In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide working stock in broth.

  • Inoculation: Add an equal volume of the bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria in broth without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which there is no visible growth of bacteria.[15]

Protocol 2: Hemolysis Assay

  • Preparation of Red Blood Cells (RBCs): Obtain fresh horse or human red blood cells. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspend to a final concentration of 4% (v/v) in PBS.

  • Peptide Dilutions: Prepare serial dilutions of the peptide in PBS in a 96-well plate.

  • Incubation: Add an equal volume of the 4% RBC suspension to each well containing the peptide dilutions.

  • Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).[16]

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm, which corresponds to the release of hemoglobin.

  • Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls.

Visualizations

antimicrobial_peptide_moa cluster_peptide Antimicrobial Peptide (e.g., this compound) cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cell peptide Cationic (+) & Amphipathic Peptide membrane Anionic (-) Phospholipid Bilayer peptide->membrane Electrostatic Attraction disruption Membrane Disruption (Pore Formation / Carpet Model) membrane->disruption Hydrophobic Insertion leakage Leakage of Cellular Contents disruption->leakage death Cell Death leakage->death

Caption: Generalized mechanism of action for cationic antimicrobial peptides.

experimental_workflow cluster_design Peptide Design & Synthesis cluster_testing In Vitro Efficacy & Toxicity Testing cluster_analysis Data Analysis & Optimization design Design this compound Analog (e.g., Rana Box Deletion/Substitution) synthesis Solid-Phase Peptide Synthesis design->synthesis purification HPLC Purification & Mass Spec Verification synthesis->purification mic_assay Antimicrobial Susceptibility (MIC Assay) purification->mic_assay hemolysis_assay Hemolytic Activity Assay purification->hemolysis_assay cytotoxicity_assay Mammalian Cell Viability (MTT Assay) purification->cytotoxicity_assay analysis Calculate Therapeutic Index (Toxicity / Efficacy) mic_assay->analysis hemolysis_assay->analysis cytotoxicity_assay->analysis optimization Lead Candidate Optimization analysis->optimization

Caption: Workflow for designing and evaluating modified antimicrobial peptides.

References

Addressing poor solubility of Ranatuerin-2AVa in aqueous buffers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of the antimicrobial peptide Ranatuerin-2AVa in aqueous buffers. The information is tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

Understanding the inherent properties of this compound is the first step in troubleshooting solubility issues. The peptide's amino acid sequence dictates its charge and hydrophobicity, which are the primary drivers of its solubility.

PropertyValue / DescriptionRationale / Impact on Solubility
Sequence GLLDVVKGAAKNLLASALDKLKCKVTGC[1]Contains a high proportion of hydrophobic residues.
Net Charge (at pH 7) Approximately +3The peptide is basic, suggesting better solubility in acidic conditions.[2]
Hydrophobic Residues 17 out of 28 (~61%)A high percentage of non-polar amino acids (L, V, A, G, I) promotes aggregation in aqueous solutions.[3]
Structural Motif C-terminal "Rana box"Contains a disulfide bridge between two cysteine residues, forming a cyclic domain common to the ranatuerin family.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my lyophilized this compound not dissolving in standard aqueous buffers like PBS or Tris (pH 7.4)?

A: this compound's poor solubility in neutral aqueous buffers is due to two main factors:

  • High Hydrophobicity: Over 60% of its amino acid residues are hydrophobic, causing the peptide to aggregate in water to minimize contact with the aqueous environment.[6][3]

  • Positive Net Charge: As a basic peptide (net charge of +3), its solubility is lowest at or above neutral pH and increases in acidic conditions where it can be more readily protonated.[2][3]

A logical troubleshooting workflow should be followed to find the optimal solvent.

G cluster_0 Solubility Troubleshooting Workflow start Start with small aliquot of lyophilized peptide test_water Try Sterile Deionized Water start->test_water sonicate1 Sonicate Briefly test_water->sonicate1 test_acid Try 10% Acetic Acid sonicate2 Sonicate Briefly test_acid->sonicate2 test_dmso Try Organic Solvent (DMSO) sonicate3 Sonicate Briefly test_dmso->sonicate3 success Peptide Solubilized (Prepare stock solution) fail Consult Advanced Methods (e.g., Guanidine, Urea) sonicate1->test_acid Insoluble sonicate1->success Soluble sonicate2->test_dmso Insoluble sonicate2->success Soluble sonicate3->success Soluble sonicate3->fail Insoluble

Caption: Troubleshooting workflow for solubilizing this compound.

Q2: What is the recommended first step for solubilizing this compound?

A: Always start with a small test amount of the peptide before dissolving the entire stock.[6] For a basic peptide like this compound, the recommended approach is to use a dilute acidic solution.

  • Allow the lyophilized peptide vial to warm to room temperature before opening.[2]

  • Attempt to dissolve the peptide in sterile deionized water first.

  • If it does not dissolve, add a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) and vortex or sonicate briefly.[2][6] The acidic pH will increase the net positive charge on the peptide, improving its interaction with water.

Q3: Can I use organic co-solvents like DMSO? What are the best practices?

A: Yes, for highly hydrophobic peptides, using an organic co-solvent is a common and effective strategy.[6] Dimethyl sulfoxide (DMSO) is often preferred for its low toxicity in biological assays.[2]

Best Practices:

  • Dissolve the peptide completely in 100% DMSO to create a concentrated stock solution.

  • To create your working solution, add the DMSO stock dropwise into your aqueous buffer while vortexing. This gradual dilution prevents the peptide from crashing out of solution.

  • Keep the final concentration of DMSO in your assay below a level that affects your experimental system, typically <1% (v/v).[6][7]

  • Caution: DMSO can oxidize peptides containing Cysteine (Cys) or Methionine (Met) residues. Since this compound has two Cys residues, use high-purity, anhydrous DMSO and prepare fresh solutions. If oxidation is a major concern, dimethylformamide (DMF) can be an alternative, though it is more cytotoxic.[7]

The following diagram illustrates the workflow for preparing a working solution using a co-solvent.

G cluster_1 Experimental Workflow: Preparing Working Solution powder Lyophilized This compound stock High-Concentration Stock Solution powder->stock dmso 100% DMSO dmso->stock vortex Vortex/Agitate stock->vortex buffer Aqueous Assay Buffer (e.g., PBS) buffer->vortex working Final Working Solution (<1% DMSO) vortex->working

Caption: Workflow for preparing a working solution with a co-solvent.

Q4: What physical methods can I use to help dissolve the peptide?

A: If the peptide solution appears cloudy or has visible particulates, it is not fully dissolved. The following methods can help:

  • Sonication: A brief sonication (e.g., 3 cycles of 10 seconds, cooling on ice in between) can break up aggregates and enhance dissolution.[2][6]

  • Gentle Warming: Warming the solution to a temperature below 40°C can increase solubility. However, use this method with caution to avoid peptide degradation.[8][9]

  • Centrifugation: Before use, always centrifuge your peptide solution to pellet any undissolved material.[6] This ensures the concentration of your supernatant is accurate and prevents particulates from interfering with your assay.

Summary of Recommended Solvents

The choice of solvent depends on the required concentration and the constraints of your experimental assay.

Solvent SystemRecommended UseEstimated Max. ConcentrationNotes
Sterile Deionized Water Initial attempt for low concentrations< 0.1 mg/mLUnlikely to be effective due to high hydrophobicity.
10% Acetic Acid Creating stock solutions for dilution into aqueous buffers1-2 mg/mLAcidic pH increases solubility.[2][6] The acid must be buffered to a neutral pH in the final working solution.
DMSO / Acetonitrile / DMF Creating highly concentrated stock solutions (>2 mg/mL)> 5 mg/mLDissolve peptide fully in organic solvent first, then dilute slowly into buffer.[8] Be mindful of final organic solvent concentration and potential for Cys oxidation with DMSO.[7]

Detailed Experimental Protocols

Protocol 1: Solubilization using an Acidic Solution
  • Add the appropriate volume of 10% acetic acid to your vial of lyophilized this compound to achieve a target concentration of 1 mg/mL.

  • Vortex the vial for 30 seconds.

  • If particulates remain, sonicate the solution in a water bath for 5 minutes.

  • Once dissolved, this acidic stock can be diluted into your final neutral buffer (e.g., PBS). Ensure the final pH of the working solution is suitable for your assay.

  • Centrifuge the final solution at >10,000 x g for 5 minutes to pellet any micro-aggregates before use.

Protocol 2: Solubilization using an Organic Co-Solvent (DMSO)
  • Add the appropriate volume of 100% anhydrous DMSO to your vial of lyophilized this compound to create a concentrated stock (e.g., 10 mg/mL).

  • Vortex thoroughly until the solution is clear.

  • Place your required volume of aqueous assay buffer in a separate tube on a vortex mixer at a medium speed.

  • Slowly, add the DMSO stock solution dropwise to the vortexing buffer to achieve the final desired peptide concentration.

  • Ensure the final DMSO concentration is compatible with your assay (e.g., for a 1:1000 dilution, the final DMSO concentration will be 0.1%).

  • Store any remaining stock solution at -20°C or below.

Mechanism of Action Diagram

Ranatuerin-family peptides are antimicrobial agents that primarily act by disrupting the integrity of bacterial cell membranes. This mechanism is a key area of research for this peptide.

G cluster_2 Antimicrobial Mechanism of Ranatuerin Peptides peptide This compound (Cationic, +3) attraction Electrostatic Attraction peptide->attraction membrane Bacterial Membrane (Anionic Surface) membrane->attraction insertion Hydrophobic Insertion into Lipid Bilayer attraction->insertion pore Pore Formation (Toroidal or Barrel-Stave) insertion->pore disruption Membrane Disruption & Cell Lysis pore->disruption

References

Preventing proteolytic degradation of Ranatuerin-2AVa in serum.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ranatuerin-2AVa. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the proteolytic degradation of this compound in serum.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide degrading in serum?

A: Peptides like this compound are susceptible to degradation by proteases, which are enzymes that break down proteins and peptides.[1][2] Serum and plasma contain a variety of active proteases (e.g., serine proteases, metalloproteases, aminopeptidases) that can cleave the peptide bonds in your this compound, leading to a loss of activity.[3][4] The rate of degradation can be quite rapid, posing a significant challenge for both in vitro experiments and therapeutic applications.[5]

Q2: What is the "Rana box" and does it affect stability?

A: The "Rana box" is a characteristic C-terminal cyclic domain found in many antimicrobial peptides from frogs, including the ranatuerin family.[6][7][8] This loop is formed by an intramolecular disulfide bridge between two cysteine residues.[9][10] The role of the Rana box can be complex and varies between peptide families. For some peptides, it is crucial for stabilizing the peptide's structure and protecting it from degradation by enzymes like carboxypeptidases.[11][12] However, for other ranatuerins, its removal has shown little impact on antimicrobial activity, suggesting its role in stability can be peptide-specific.[8]

Q3: What are the primary strategies to prevent proteolytic degradation?

A: There are three main strategies to enhance the stability of this compound:

  • Structural Modification: Altering the peptide's amino acid sequence or structure to make it resistant to protease recognition and cleavage.[4][5]

  • Use of Protease Inhibitors: Adding chemical compounds to your serum sample that block the activity of proteases.[13]

  • Optimization of Experimental Conditions: Modifying your assay conditions, for example by using plasma instead of serum, to reduce overall proteolytic activity.[4][14]

Q4: Is there a difference between using serum and plasma for my stability assay?

A: Yes, this is a critical consideration. Peptides are generally degraded faster in serum than in plasma.[4][14] The coagulation process that forms serum from blood activates certain proteases, leading to higher proteolytic activity.[4][14] Plasma is collected with anticoagulants like EDTA or heparin, which can inhibit certain classes of proteases (e.g., metalloproteases), resulting in a less harsh environment for the peptide.[4][14] For stability studies, using plasma can provide a more controlled system.

Troubleshooting Guide

Problem: My peptide is almost completely degraded at the first time point (t=0).

  • Possible Cause: Extremely high protease activity in the serum batch or high susceptibility of the peptide sequence. Immediate degradation can also be an artifact of the sample preparation process.

  • Solution:

    • Pre-incubate Serum with Inhibitors: Before adding your peptide, incubate the serum with a broad-spectrum protease inhibitor cocktail for 15-30 minutes at 37°C to neutralize protease activity.[15][16]

    • Use Plasma Instead of Serum: Switch to EDTA- or heparin-treated plasma to reduce the activity of coagulation-activated proteases.[4][14]

    • Check Quenching Method: Ensure your method for stopping the reaction (e.g., adding trichloroacetic acid [TCA] or organic solvents) is rapid and effective at precipitating proteins and halting all enzymatic activity instantly.[17]

Problem: I'm seeing inconsistent degradation rates between experiments.

  • Possible Cause: Variability between different batches or donors of serum/plasma. Proteolytic activity can differ significantly between individuals.[18] Repeated freeze-thaw cycles of the serum can also alter its enzymatic activity.

  • Solution:

    • Pool Serum Samples: For a large set of experiments, pool serum from multiple donors to create a larger, homogenous batch. Aliquot and store at -80°C to avoid freeze-thaw cycles.

    • Standardize Serum Handling: Always handle serum consistently. Thaw it on ice, centrifuge to remove lipids immediately before use, and avoid repeated temperature fluctuations.[19]

    • Include a Control Peptide: Use a commercially available peptide with a known degradation profile as a positive control in every experiment to benchmark the activity of your serum batch.

Problem: My modified, "stabilized" this compound analogue still degrades quickly.

  • Possible Cause: The specific modification may not be effective against the dominant proteases in your system. For example, an N-terminal modification will not protect against an endoprotease that cleaves in the middle of the sequence.

  • Solution:

    • Identify Cleavage Sites: Use LC-MS/MS to analyze the degradation products and identify the exact locations where proteases are cleaving the peptide.[20][21]

    • Targeted Modifications: Once cleavage sites are known, apply modifications directly at or near those sites. For instance, if cleavage occurs after an L-Arginine, consider replacing it with a D-Arginine.[5]

    • Combine Strategies: Employ multiple stabilization strategies simultaneously, such as combining a D-amino acid substitution with C-terminal amidation.[22]

Strategies for Preventing Degradation

Structural Modifications of this compound

Altering the peptide's structure is a powerful way to confer resistance to proteolysis.

  • D-Amino Acid Substitution: Proteases are stereospecific and generally recognize only L-amino acids.[5] Replacing a key amino acid at a cleavage site with its D-enantiomer can make the peptide bond unrecognizable to the enzyme, significantly increasing stability.[5][23]

  • Terminal Modifications:

    • N-terminal Acetylation/Acylation: Protects against aminopeptidases that cleave from the N-terminus.[23]

    • C-terminal Amidation: Protects against carboxypeptidases and can also enhance biological activity.[22][23]

  • Cyclization: Head-to-tail or side-chain cyclization restricts the peptide's conformation, making it a poorer substrate for proteases and increasing its half-life.[1][5][24]

  • Use of Unnatural Amino Acids: Incorporating amino acids not typically found in proteins, such as β-amino acids or N-methylated amino acids, can sterically hinder protease binding and enhance stability.[5][23]

  • PEGylation: Conjugating polyethylene glycol (PEG) chains to the peptide can sterically shield it from proteases and improve its pharmacokinetic profile.[25][26]

Use of Protease Inhibitors

For in vitro assays, adding protease inhibitors to the serum is a direct and effective method to prevent degradation. It is common to use a "cocktail" of inhibitors to block a wide range of proteases.[13][27]

Inhibitor ClassTarget ProteasesExample Inhibitors
Serine Trypsin, Chymotrypsin, ElastaseAEBSF, Aprotinin, Leupeptin, PMSF
Cysteine Papain, Calpains, CathepsinsE-64, Leupeptin
Aspartic Pepsin, RenninPepstatin A
Metalloproteases Thermolysin, Carboxypeptidase AEDTA, Bestatin

Table 1: Common classes of proteases and their inhibitors.[13][27]

Commercially available cocktails, such as cOmplete™ or Halt™, offer broad-spectrum protection and are convenient for routine use.[13][15] Always choose a cocktail appropriate for your sample type (e.g., mammalian serum).[16] Note that some inhibitors, like EDTA, may interfere with downstream applications that require divalent cations.[16][27]

Visualization of Prevention Strategies

The following diagram illustrates the logical relationships between the problem of peptide degradation and the available solutions.

G Degradation This compound Degradation in Serum Mods Structural Modifications Degradation->Mods Inhibitors Protease Inhibitors Degradation->Inhibitors Conditions Assay Optimization Degradation->Conditions DAmino D-Amino Acid Substitution Mods->DAmino Terminal Terminal Capping (Amidation/Acetylation) Mods->Terminal Cyclize Cyclization Mods->Cyclize Cocktails Broad-Spectrum Cocktails Inhibitors->Cocktails Specific Specific Inhibitors (e.g., EDTA) Inhibitors->Specific Plasma Use Plasma instead of Serum Conditions->Plasma Temp Control Temperature & pH Conditions->Temp

Caption: Key strategies to mitigate proteolytic degradation of this compound.

Experimental Protocols

Protocol: Serum Stability Assay using RP-HPLC

This protocol outlines a standard procedure for assessing the stability of this compound in serum over time.

  • Preparation of Serum/Plasma:

    • Thaw frozen human serum (or plasma) on ice.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet lipids and other debris.

    • Transfer the clear supernatant to a new pre-chilled tube.

    • Pre-incubate the serum at 37°C for 15 minutes.

  • Initiation of Degradation Assay:

    • Prepare a stock solution of this compound (e.g., 1 mM in sterile water or DMSO).

    • In a microcentrifuge tube, mix the serum with an equal volume of peptide solution diluted in an appropriate buffer (e.g., PBS) to achieve the final desired concentration (e.g., 10-50 µM).

    • The final serum concentration should be between 25-50%.

    • Incubate the mixture in a shaker incubator at 37°C.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately stop the reaction by adding 2 volumes (100 µL) of a quenching solution, such as 10% Trichloroacetic Acid (TCA) or a cold 1:1 mixture of Acetonitrile (ACN) and Ethanol.[18][22]

    • Vortex thoroughly and incubate on ice or at -20°C for at least 30 minutes to precipitate serum proteins.

  • Sample Clarification:

    • Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the peptide and its degradation fragments, for analysis.

  • RP-HPLC Analysis:

    • Inject the supernatant onto a C18 reversed-phase HPLC column.

    • Run a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).[18][28]

    • Monitor the elution profile using a UV detector at 214 or 220 nm.[17]

    • The amount of intact peptide remaining at each time point is determined by integrating the area of the corresponding peak.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample (which is set to 100%).

    • Plot the percentage of intact peptide versus time and calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Visualization of Experimental Workflow

The following flowchart details the serum stability assay protocol.

G A Prepare Serum/Plasma (Thaw, Centrifuge, Pre-incubate) B Initiate Reaction (Mix Peptide with Serum) A->B Add to C Incubate at 37°C B->C D Collect Aliquots at Time Points C->D During Incubation E Quench Reaction (e.g., add TCA or ACN/EtOH) D->E F Precipitate & Centrifuge (14,000 x g, 4°C) E->F G Collect Supernatant F->G H Analyze by RP-HPLC or LC-MS G->H I Quantify Peak Area & Calculate Half-Life H->I

Caption: Standard workflow for conducting a peptide serum stability assay.

Data Hub: Stability of Antimicrobial Peptides

While specific stability data for this compound is limited, the following table summarizes stability data for other antimicrobial peptides (AMPs) and their modified analogues, providing a valuable reference.

Peptide / AnalogueModificationAssay ConditionHalf-Life (t½) or % Remaining
Sub3 (Linear AMP) None25% Mouse Serum~1 hour
Sub3-Agp Arginine residues replaced with Agp25% Mouse Serum>80% intact after 8 hours
Peptide 67 (Linear) NoneRat Plasma~75% intact after 5 hours
Peptide 68 (Cyclic) Cyclized version of Peptide 67Rat Plasma~100% intact after 5 hours
Oncocin NoneMouse SerumDegraded within 1 hour
Onc72 Ornithine substitutionsMouse Serum~3 hours
Onc112 D-Arginine substitutionsMouse Serum>8 hours

Table 2: Comparative stability of various antimicrobial peptides and their stabilized analogues in serum or plasma.[4][5]

References

Technical Support Center: Optimizing Storage Conditions for Long-Term Stability of Ranatuerin-2AVa

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions for the long-term stability of the antimicrobial peptide, Ranatuerin-2AVa. By following these recommendations, users can minimize degradation and ensure the integrity and bioactivity of the peptide for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of lyophilized this compound?

A1: For maximal long-term stability, lyophilized this compound should be stored at -20°C or lower, with -80°C being preferable for storage extending over several months to years.[1][2][3][4] Storing at these low temperatures significantly reduces the rate of potential degradation reactions. While stable for days to weeks at 4°C, colder temperatures are crucial for preserving the peptide's integrity over extended periods.[2]

Q2: How should I handle the lyophilized peptide upon receipt and before use?

A2: Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the air.[3][5] To prevent degradation due to moisture, it is critical to allow the vial to warm to room temperature in a desiccator before opening.[2][6] This prevents condensation from forming inside the vial. Once at room temperature, weigh out the desired amount of peptide quickly in a clean, dry environment and then tightly reseal the vial.[2][7]

Q3: What is the best way to store this compound once it is in solution?

A3: Storing peptides in solution for long periods is generally not recommended as they are much less stable than in their lyophilized form.[3][7][8] If storage in solution is unavoidable, it is best to dissolve the peptide in a sterile, slightly acidic buffer (pH 5-6).[6][7][8] The peptide solution should then be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[5][7][8] These aliquots should be stored at -20°C or, preferably, -80°C.[2]

Q4: Which amino acid residues in a peptide sequence are particularly sensitive to degradation?

A4: Several amino acid residues are more susceptible to chemical degradation. Peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are prone to oxidation.[3][7][8] Asparagine (Asn) and Glutamine (Gln) can undergo deamidation.[2][3] Aspartic acid (Asp) can also be involved in degradation pathways.[7] Ranatuerin peptides are known to contain a conserved "Rana box," which includes a disulfide bridge between two cysteine residues, making them susceptible to oxidation if not handled properly.[9][10]

Q5: Can I do anything to prevent bacterial contamination of my peptide solution?

A5: Yes. To prevent bacterial degradation, always use sterile buffers and water for reconstitution.[6][8] You can also pass the peptide solution through a 0.2 µm sterile filter to remove any potential bacterial contamination.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of Peptide Activity 1. Improper storage temperature.2. Repeated freeze-thaw cycles.3. Oxidation of sensitive amino acids.4. pH of the solution is not optimal.5. Bacterial contamination.1. Store lyophilized peptide at -20°C or -80°C. Store solutions at -20°C or -80°C.[1][2][3][4]2. Aliquot peptide solutions into single-use vials to minimize freeze-thaw cycles.[5][7][8]3. Store peptides, especially those with Cys, Met, or Trp, under an inert gas (e.g., argon or nitrogen) if possible. Avoid vigorous shaking which can introduce oxygen.[5]4. Reconstitute and store the peptide in a slightly acidic buffer (pH 5-6).[6][7][8]5. Use sterile reconstitution and storage solutions. Consider sterile filtering the peptide solution.[6][7][8]
Peptide Aggregation or Precipitation 1. High peptide concentration.2. Improper pH or ionic strength of the solvent.3. Physical stress (e.g., agitation).1. Dissolve the peptide at a lower concentration. You can perform serial dilutions to find the optimal concentration.2. Test different buffer systems. For basic peptides, a small amount of acetic acid might aid dissolution. For acidic peptides, ammonium bicarbonate may be helpful.[6]3. Avoid vigorous vortexing or shaking. Gently swirl or sonicate briefly to dissolve.[4]
Difficulty Dissolving the Lyophilized Peptide 1. The peptide has formed aggregates.2. The chosen solvent is not appropriate for the peptide's amino acid composition.1. Try gentle sonication to aid dissolution.[6]2. The solubility of a peptide is highly dependent on its amino acid sequence. If water is not a suitable solvent, try adding a small amount of a polar organic solvent like acetonitrile or DMSO, followed by dilution with your aqueous buffer.[6]

Experimental Protocols

Protocol 1: Aliquoting Lyophilized this compound for Long-Term Storage
  • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 30 minutes.[6]

  • In a sterile environment (e.g., a laminar flow hood), briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Carefully open the vial and weigh the desired amount of peptide for each aliquot into separate, sterile, low-protein-binding microcentrifuge tubes.

  • Tightly cap each tube.

  • For optimal long-term stability, place the aliquots in a freezer at -80°C.

Protocol 2: Reconstitution of Lyophilized this compound for Immediate Use
  • Follow steps 1 and 2 from Protocol 1.

  • Add the appropriate volume of sterile, cold reconstitution buffer (e.g., sterile water or a buffer at pH 5-6) to the vial to achieve the desired stock concentration.

  • Gently swirl or pipet up and down to dissolve the peptide. Avoid vigorous shaking to prevent aggregation and oxidation.[4]

  • If the peptide is not intended for immediate use, aliquot the solution into single-use volumes and store at -20°C or -80°C.

Visualizations

experimental_workflow cluster_storage Lyophilized Peptide Handling cluster_reconstitution Peptide Reconstitution start Receive Lyophilized this compound equilibrate Equilibrate to Room Temp in Desiccator start->equilibrate weigh Weigh Aliquots equilibrate->weigh store_lyo Store at -80°C weigh->store_lyo reconstitute Reconstitute in Sterile Buffer (pH 5-6) weigh->reconstitute aliquot_sol Aliquot Solution reconstitute->aliquot_sol use_now Use Immediately in Experiment reconstitute->use_now store_sol Store Aliquots at -80°C aliquot_sol->store_sol

Caption: Workflow for handling and storing this compound.

degradation_pathways cluster_factors Degradation Factors cluster_pathways Degradation Pathways peptide Stable this compound hydrolysis Hydrolysis peptide->hydrolysis oxidation Oxidation peptide->oxidation deamidation Deamidation peptide->deamidation aggregation Aggregation peptide->aggregation temp High Temperature temp->hydrolysis moisture Moisture moisture->hydrolysis oxygen Oxygen oxygen->oxidation ph Extreme pH ph->hydrolysis cycles Freeze-Thaw Cycles cycles->aggregation bacterial Bacterial Contamination bacterial->hydrolysis

Caption: Factors leading to this compound degradation.

References

How to remove TFA from synthetic Ranatuerin-2AVa samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for removing trifluoroacetic acid (TFA) from synthetic Ranatuerin-2AVa samples.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove trifluoroacetic acid (TFA) from my synthetic this compound sample?

A1: Trifluoroacetic acid (TFA) is commonly used during the solid-phase synthesis and purification of peptides like this compound.[1] However, residual TFA can be problematic for several reasons:

  • Biological Assay Interference: TFA can be cytotoxic even at nanomolar concentrations, potentially inhibiting or stimulating cell proliferation, which can lead to variable or false results in cellular assays.[2][3]

  • Alteration of Peptide Structure: TFA binds to positively charged amino acid residues (like Lysine in this compound) as a counterion. This can alter the peptide's secondary structure, solubility, and aggregation properties.[4][5]

  • In Vivo Toxicity: For preclinical or clinical studies, residual TFA is undesirable due to its potential toxicity.[6]

  • Spectroscopic Interference: TFA has a strong absorbance band around 1673 cm-1, which can interfere with secondary structure determination using infrared (IR) spectroscopy by overlapping with the peptide's amide I band.[2][7]

Q2: What are the common salt forms to which I can convert my TFA-salt peptide?

A2: The most common and biologically compatible salt forms are acetate and hydrochloride (HCl).[4] These are preferred for cellular and in vivo studies as they are less likely to interfere with biological systems compared to TFA.[2]

Q3: How much residual TFA is considered acceptable for biological experiments?

A3: For sensitive applications such as cellular assays, in vivo studies, or active pharmaceutical ingredient (API) development, it is often recommended that TFA levels be below 1%.[5] The acceptable upper limit of TFA concentration can vary depending on the specific research application.[8]

Q4: What methods can be used to quantify the amount of residual TFA in my peptide sample?

A4: Several analytical techniques can be used to detect and quantify residual TFA, including:

  • Fourier-transform infrared spectroscopy (FT-IR)[9]

  • 19F Nuclear Magnetic Resonance (19F-NMR)[7][9]

  • Ion Chromatography (IC)[10]

  • High-Performance Liquid Chromatography with an Evaporative Light-Scattering Detector (HPLC-ELSD)[9]

Troubleshooting Guide

Q1: I performed an HCl exchange, but my cell-based assay is still showing inconsistent results. What could be the issue?

A1: Incomplete TFA removal is a likely cause. A single lyophilization cycle with HCl may not be sufficient to remove all bound TFA. It is often necessary to repeat the process of dissolving in HCl solution and lyophilizing at least two to three times to ensure complete exchange.[4][6] A study found that using 10 mM HCl can effectively reduce TFA content below the limit of quantification after a single exchange cycle.[9]

Q2: My this compound sample has poor solubility in the HCl solution for the exchange protocol. What should I do?

A2: While distilled water is often used to dissolve the peptide before adding HCl, you can use a phosphate buffer (e.g., 50mM phosphate and 100mM NaCl) as an alternative solvent.[4][11] If solubility issues persist, ensure you are using a minimal volume of the initial solvent. For highly hydrophobic peptides, a small amount of acetonitrile might be necessary, which can be removed during lyophilization.[12]

Q3: After performing an ion-exchange protocol, the recovery of my peptide is very low. How can I improve the yield?

A3: Peptide loss during salt conversion is a known issue, sometimes reducing yields by 20-30%.[1][6] To improve recovery:

  • Ensure the ion-exchange resin has a sufficient excess of anion sites (10- to 50-fold) relative to the peptide.[13][14]

  • Collect and test all fractions eluted from the column to ensure you are not discarding fractions containing your peptide.[13]

  • For highly hydrophilic peptides, ensure you are using a suitable anion exchange resin, as some methods rely on the peptide's hydrophobicity.[1][6]

Q4: Can I use RP-HPLC to remove TFA? I noticed my peptide purity decreased after the procedure.

A4: Yes, RP-HPLC can be used for TFA removal by replacing TFA in the mobile phase with a more biocompatible acid like acetic acid.[1][6] However, this can sometimes lead to peak broadening and reduced separation efficiency, potentially affecting the final purity. It is crucial to optimize the chromatography conditions. Using a special reversed-phase C-18 material can provide good separation without TFA.[1]

Experimental Protocols

Method 1: TFA Removal by HCl Exchange and Lyophilization

This is the most common method for exchanging TFA counterions with chloride.[4]

Protocol:

  • Dissolution: Dissolve the synthetic this compound-TFA salt in distilled water at a concentration of approximately 1 mg/mL.[11]

  • Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[4][11] A concentration of 10 mM HCl has been identified as optimal for effective TFA removal.[9]

  • Incubation: Allow the solution to stand at room temperature for at least one minute.[4][11]

  • Freezing: Flash-freeze the solution, preferably in liquid nitrogen, or alternatively in a -80°C freezer.[4][11]

  • Lyophilization: Lyophilize the frozen sample overnight until all the liquid has been removed.[4][11]

  • Repeat Cycles: To ensure complete removal, re-dissolve the lyophilized peptide powder in the same HCl solution (Step 2) and repeat the freezing (Step 4) and lyophilization (Step 5) steps at least two more times.[4][6][11]

  • Final Product: After the final lyophilization, the peptide will be in its hydrochloride salt form. It can be re-dissolved in your desired buffer for experiments.[11]

Method 2: TFA Removal by Anion-Exchange Chromatography

This method involves exchanging TFA for acetate using an anion-exchange resin.[13]

Protocol:

  • Resin Preparation: Prepare a column with a strong anion-exchange resin, ensuring a 10- to 50-fold excess of anion sites in the resin relative to the expected amount of TFA in the peptide sample.[13][14]

  • Column Equilibration: Elute the column with a 1 M solution of sodium acetate.

  • Washing: Wash the column thoroughly with distilled water to remove any excess sodium acetate.[13][14]

  • Sample Loading: Dissolve the this compound-TFA salt in distilled water and apply it to the prepared column.[13]

  • Elution: Elute the column with distilled water and collect the fractions containing the peptide.

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.[13][14]

Data Presentation

Table 1: Comparison of Common TFA Removal Methods

MethodAdvantagesDisadvantagesTypical TFA Removal Efficiency
HCl Exchange & Lyophilization High efficiency with multiple cycles.[9] Simple procedure.Can be time-consuming due to repeated cycles. Working at low pH might degrade sensitive peptides.[7]>99% after 2-3 cycles with 10 mM HCl.[9]
Anion-Exchange Chromatography Can exchange TFA for weaker acids like acetate.[7] Harmless to the peptide.[7]Potential for peptide loss during the process.[1] May be less effective for highly hydrophilic peptides.[6]>95% exchange efficiency.[15]
RP-HPLC with Modified Mobile Phase Combines purification and salt exchange in one step.May lead to reduced separation and purity if not optimized.[16] Partial TFA exchange is common.[7]Variable, often results in partial exchange.

Table 2: Effect of HCl Concentration on TFA Removal via Lyophilization

HCl ConcentrationNumber of Exchange CyclesResidual TFA Content (% w/w)Reference
2 mM1>1%[9]
2 mM3<1%[9]
5 mM1>1%[9]
5 mM2<1%[9]
10 mM1<1%[9]
100 mM1<1%[9]

Data synthesized from a study on synthetic peptides, demonstrating that 10 mM HCl is sufficient for effective removal in a single cycle.[9]

Mandatory Visualizations

TFA_Removal_Workflow_HCl cluster_protocol Protocol: HCl Exchange & Lyophilization start This compound (TFA Salt) dissolve 1. Dissolve in H2O (1 mg/mL) start->dissolve add_hcl 2. Add 100 mM HCl (Final: 2-10 mM) dissolve->add_hcl incubate 3. Incubate at RT (1 min) add_hcl->incubate freeze 4. Flash Freeze (Liquid N2) incubate->freeze lyophilize 5. Lyophilize (Overnight) freeze->lyophilize check Repeat Steps 2-5 (2-3 times)? lyophilize->check check->add_hcl Yes final_product Final Product: This compound (HCl Salt) check->final_product No TFA_Removal_Workflow_Ion_Exchange cluster_protocol Protocol: Anion-Exchange Chromatography start This compound (TFA Salt) load_sample 4. Dissolve Peptide & Load on Column start->load_sample prep_column 1. Prepare Anion- Exchange Column equilibrate 2. Equilibrate with 1M Sodium Acetate prep_column->equilibrate wash_column 3. Wash with H2O equilibrate->wash_column wash_column->load_sample elute 5. Elute with H2O & Collect Fractions load_sample->elute lyophilize 6. Combine & Lyophilize elute->lyophilize final_product Final Product: This compound (Acetate Salt) lyophilize->final_product

References

Improving the selectivity of Ranatuerin-2AVa for bacterial vs. mammalian cells.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the selectivity of Ranatuerin-2AVa. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your experiments aimed at enhancing the therapeutic potential of this compound.

Troubleshooting Guides

This section addresses common issues encountered during the optimization of this compound's selectivity for bacterial over mammalian cells.

Issue Possible Cause Suggested Solution
High Hemolytic Activity (Low HC50) Excessive Hydrophobicity: High hydrophobicity can lead to non-specific interactions with mammalian cell membranes, which are rich in cholesterol and zwitterionic phospholipids.- Reduce Hydrophobicity: Substitute hydrophobic residues (e.g., Leucine, Tryptophan) with less hydrophobic ones (e.g., Alanine). - Truncate the Peptide: C-terminal truncation, particularly of the "Rana box," can sometimes reduce hemolytic activity. - Modulate Amphipathicity: Alter the distribution of hydrophobic and hydrophilic residues to optimize the hydrophobic moment. A very high hydrophobic moment can increase lysis of red blood cells.
Low Antimicrobial Potency (High MIC) Insufficient Cationicity: A lower positive charge can weaken the initial electrostatic attraction to negatively charged bacterial membranes. Suboptimal Amphipathicity: An improper balance of hydrophobic and hydrophilic residues can hinder membrane insertion and disruption.- Increase Net Positive Charge: Substitute neutral or acidic amino acids with cationic residues like Lysine (Lys) or Arginine (Arg).[1] - Optimize Hydrophobicity: While avoiding excessive hydrophobicity, ensure there is a sufficient hydrophobic face to facilitate membrane interaction. - Introduce Tryptophan: Judicious placement of Tryptophan can anchor the peptide to the membrane interface.
Poor Selectivity (Low Therapeutic Index) Imbalance of Hydrophobicity and Cationicity: The therapeutic index (TI = HC50 / MIC) is a ratio of toxicity to activity. An imbalance will negatively affect this ratio.- Systematic Amino Acid Substitution: Create a library of analogs with single or double amino acid substitutions to systematically explore the effects of charge and hydrophobicity. - N-terminal or C-terminal Modifications: Amidation of the C-terminus can increase cationicity and activity. Attaching small hydrophobic moieties can also be explored cautiously.
Inconsistent MIC or Hemolysis Assay Results Experimental Variability: Inoculum size, media composition, incubation time, and peptide stability can all contribute to result variability.[2]- Standardize Protocols: Strictly adhere to standardized protocols for inoculum preparation, media, and incubation conditions. - Use Controls: Always include positive and negative controls in your assays. - Check Peptide Stability: Assess the stability of your peptide analogs in the assay medium.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Ranatuerin-2 peptides?

A1: Ranatuerin-2 peptides, like many antimicrobial peptides (AMPs), primarily act by disrupting the cell membranes of microorganisms. Their cationic nature facilitates attraction to the negatively charged components of bacterial membranes, while their amphipathic structure allows for insertion into and perturbation of the lipid bilayer, leading to cell lysis.[3]

Q2: What is the "Rana box" and how does it affect this compound's activity?

A2: The "Rana box" is a conserved cyclic heptapeptide domain at the C-terminus of many ranatuerin peptides, formed by a disulfide bridge between two cysteine residues.[4][5] Its role can be variable; in some ranatuerins, its removal reduces antimicrobial activity, while in others, it has little effect or its removal can even be beneficial by reducing hemolytic activity.[4][5][6] For this compound, the impact of removing the Rana box would need to be empirically determined.

Q3: How do I calculate the Therapeutic Index (TI) and what is a good value?

A3: The Therapeutic Index is a measure of a peptide's selectivity and is calculated as the ratio of its hemolytic activity (HC50) to its antimicrobial activity (MIC): TI = HC50 / MIC. A higher TI value indicates greater selectivity for bacterial cells over mammalian red blood cells. There is no universal "good" TI value, as it depends on the target pathogen and potential application, but generally, a higher TI is more desirable.

Q4: Should I prioritize increasing antimicrobial activity or decreasing hemolytic activity?

A4: The ideal approach is to achieve a balance that maximizes the therapeutic index. Often, strategies to significantly increase antimicrobial potency, such as greatly increasing hydrophobicity, can also lead to a sharp rise in hemolytic activity, thus lowering the overall selectivity. It is often more effective to aim for a moderate to high antimicrobial activity with very low to no hemolytic activity.

Q5: Can modifications affect the peptide's secondary structure, and does this matter?

A5: Yes, amino acid substitutions can alter the propensity of this compound to form an α-helical structure in a membrane environment. This is important because the formation of an amphipathic α-helix is often crucial for its membrane-disrupting activity. Circular dichroism spectroscopy can be used to assess the secondary structure of your peptide analogs in the presence of membrane-mimicking environments (e.g., TFE or SDS micelles).

Quantitative Data Summary

The following tables summarize the antimicrobial and hemolytic activities of some Ranatuerin-2 peptides and their analogs. This data can be used as a reference for your own experimental designs.

Table 1: Antimicrobial Activity (MIC in µM) of Ranatuerin Peptides and Analogs

PeptideS. aureusE. coliP. aeruginosaC. albicansMRSAReference
Ranatuerin-2P5013-67-[7]
Ranatuerin-1T12040-Inactive-[8]
Ranatuerin-2PLx----256[9]
R2AW3232---[2]
[Lys4,19, Leu20]R2AW(1-22)-NH2248-4[2]

Table 2: Hemolytic and Cytotoxic Activity of Ranatuerin Peptides and Analogs

PeptideHemolytic Activity (HC50 in µM)Cytotoxicity (IC50 in µM) against HMEC-1 cellsTherapeutic Index (TI) vs. S. aureusReference
Ranatuerin-2PLx>51279.5>2 (vs. MRSA)[9]
R2AW>256->8[2][6]
[Lys4,19, Leu20]R2AW(1-22)-NH2>128 (no hemolysis at MBC)->64[2][6]

Note: The sequence of this compound is GLLDVVKGAAKNLLASALDKLKCKVTGC.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Peptide stock solution (in a suitable solvent, e.g., sterile water or DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single bacterial colony into 5 mL of MHB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to an optical density (OD) of 0.1 at 600 nm.

    • Further dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Peptide Dilutions:

    • Perform serial two-fold dilutions of the peptide stock solution in MHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the peptide dilutions.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • Measure the OD at 600 nm using a plate reader.

    • The MIC is the lowest peptide concentration at which there is no visible growth (i.e., no increase in OD compared to the negative control).[10][11]

Hemolysis Assay

This assay measures the peptide's ability to lyse red blood cells.

Materials:

  • Freshly collected red blood cells (RBCs), e.g., human or horse

  • Phosphate-buffered saline (PBS)

  • Peptide stock solution

  • Triton X-100 (1% v/v in PBS) for positive control

  • 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare RBC Suspension:

    • Centrifuge the whole blood at 1000 x g for 10 minutes.

    • Remove the supernatant and wash the RBC pellet with PBS. Repeat this step three times.

    • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Assay Setup:

    • Add 100 µL of the 2% RBC suspension to each well of a 96-well plate.

    • Add 100 µL of the peptide dilutions (in PBS) to the wells.

    • For the positive control, add 100 µL of 1% Triton X-100.

    • For the negative control, add 100 µL of PBS.

  • Incubation:

    • Incubate the plate at 37°C for 1 hour.

  • Measure Hemolysis:

    • Centrifuge the plate at 1000 x g for 5 minutes.

    • Carefully transfer 100 µL of the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm.

  • Calculate Percent Hemolysis:

    • % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

    • The HC50 is the peptide concentration that causes 50% hemolysis.[12][13]

MTT Cytotoxicity Assay

This assay assesses the peptide's toxicity to mammalian cells by measuring mitochondrial activity.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Peptide Treatment:

    • Remove the medium and add fresh medium containing serial dilutions of the peptide.

    • Include a vehicle control (medium with the same amount of peptide solvent) and a positive control for cell death (e.g., a known cytotoxic agent).

    • Incubate for 24-48 hours.

  • MTT Addition:

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization:

    • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure Absorbance:

    • Measure the absorbance at 570 nm.

  • Calculate Cell Viability:

    • % Cell Viability = (Abs_sample / Abs_vehicle_control) x 100

    • The IC50 is the peptide concentration that reduces cell viability by 50%.[14]

Visualizations

experimental_workflow start Start: this compound design Design Analogs (Vary Charge & Hydrophobicity) start->design synthesis Peptide Synthesis & Purification design->synthesis mic MIC Assay (Antibacterial Activity) synthesis->mic hemolysis Hemolysis Assay (Toxicity) synthesis->hemolysis cytotoxicity Mammalian Cell Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity calculate_ti Calculate Therapeutic Index (TI = HC50 / MIC) mic->calculate_ti hemolysis->calculate_ti analyze Analyze Structure-Activity Relationship (SAR) calculate_ti->analyze optimize Optimized Analog with High TI analyze->optimize High Selectivity reiterate Reiterate Design Based on SAR analyze->reiterate Low Selectivity cytotoxicity->analyze reiterate->design

Caption: Experimental workflow for improving this compound selectivity.

signaling_pathway cluster_peptide_properties Peptide Properties cluster_interactions Membrane Interactions cluster_outcomes Biological Outcomes charge Net Positive Charge (Cationicity) bacterial_membrane Bacterial Membrane (Negatively Charged) charge->bacterial_membrane Electrostatic Attraction hemolytic_activity Hemolytic/Cytotoxic Activity charge->hemolytic_activity High charge can reduce non-specific binding hydrophobicity Hydrophobicity hydrophobicity->bacterial_membrane Membrane Perturbation mammalian_membrane Mammalian Membrane (Zwitterionic) hydrophobicity->mammalian_membrane Non-specific Interaction amphipathicity Amphipathicity (α-helicity) amphipathicity->bacterial_membrane Pore Formation/ Carpet Mechanism antimicrobial_activity Antimicrobial Activity (Cell Lysis) bacterial_membrane->antimicrobial_activity mammalian_membrane->hemolytic_activity

Caption: Interplay of factors influencing this compound selectivity.

References

Technical Support Center: Enhancing the In Vivo Efficacy of Ranatuerin-2AVa Through Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo efficacy of Ranatuerin-2AVa through various formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary therapeutic applications?

A1: this compound belongs to the Ranatuerin-2 family of antimicrobial peptides (AMPs), which are naturally occurring defense molecules found in amphibians.[1][2] These peptides are promising candidates for combating multidrug-resistant bacteria.[1][2] Ranatuerin-2 peptides typically exhibit broad-spectrum activity against bacteria.[3][4] Some Ranatuerins have also been shown to have anticancer properties.[4] The primary mechanism of action for many AMPs, including likely this compound, is the disruption of the bacterial cell membrane.[3]

Q2: What are the main challenges in achieving in vivo efficacy with this compound?

A2: Like many antimicrobial peptides, the in vivo application of this compound faces several hurdles. These include susceptibility to degradation by proteases, potential for hemolytic activity (toxicity to red blood cells), and reduced activity in the presence of salts and serum.[5][6] Furthermore, ensuring the peptide reaches the site of infection at a sufficient concentration without causing systemic toxicity is a significant challenge.[7]

Q3: What formulation strategies can be used to enhance the in vivo efficacy of this compound?

A3: Various formulation strategies can be employed to improve the stability, bioavailability, and therapeutic index of this compound. These include encapsulation in lipid-based systems like liposomes, or polymeric nanoparticles.[7][8] These nanocarriers can protect the peptide from degradation, control its release, and potentially target it to the infection site.[8] Another approach is PEGylation, the attachment of polyethylene glycol (PEG) chains, which can increase the peptide's solubility and circulation half-life.[5]

Q4: How can the antimicrobial activity of formulated this compound be assessed?

A4: The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the formulated peptide that prevents visible growth of a microorganism.[9][10] The MBC is the lowest concentration that results in microbial death. These values are usually determined using broth microdilution assays.[9]

Q5: What is the importance of assessing the hemolytic activity of this compound formulations?

A5: Assessing hemolytic activity is a crucial step in evaluating the safety of a this compound formulation for systemic use.[5][6] It measures the propensity of the formulation to damage red blood cells, which can lead to anemia and other toxic effects.[6] A desirable formulation will exhibit high antimicrobial activity at concentrations that show low or no hemolytic activity.[11]

Troubleshooting Guides

Issue 1: Inconsistent or higher-than-expected MIC values.

  • Possible Cause 1: Peptide Aggregation.

    • Solution: Ensure the powdered peptide is fully dissolved in an appropriate solvent before dilution. Sonication may help in disaggregating the peptide. The choice of solvent should be compatible with both the peptide and the subsequent assay conditions.

  • Possible Cause 2: Inactivation by Assay Components.

    • Solution: Components of the growth media, such as salts or serum proteins, can interfere with the activity of cationic peptides like this compound. Consider testing the peptide's activity in different media or in the presence of physiological salt concentrations to assess its robustness.

  • Possible Cause 3: Improper Bacterial Inoculum.

    • Solution: The concentration of the bacterial inoculum is critical for reproducible MIC results. Ensure that the bacterial culture is in the logarithmic growth phase and that the final inoculum concentration in the assay wells is standardized, typically around 5 x 10^5 CFU/mL.[9]

Issue 2: High hemolytic activity observed at or near the MIC.

  • Possible Cause 1: High Peptide Hydrophobicity.

    • Solution: While a certain degree of hydrophobicity is required for antimicrobial activity, excessive hydrophobicity can lead to non-specific interactions with mammalian cell membranes, causing hemolysis.[12] Consider peptide engineering to optimize the hydrophobic-hydrophilic balance.

  • Possible Cause 2: Formulation Components Inducing Lysis.

    • Solution: The formulation components themselves may have hemolytic properties. Test the hemolytic activity of the delivery vehicle (e.g., empty liposomes or nanoparticles) alone to rule out this possibility. Adjust the composition of the formulation to reduce toxicity.

  • Possible Cause 3: Peptide Concentration is Too High.

    • Solution: The goal is to have a therapeutic window where the peptide is effective against bacteria at concentrations that are non-toxic to host cells. If the MIC and hemolytic concentrations are too close, further optimization of the peptide sequence or the formulation is necessary to improve its selectivity.

Issue 3: Poor in vivo efficacy despite promising in vitro activity.

  • Possible Cause 1: Rapid Clearance or Degradation in vivo.

    • Solution: Unformulated peptides are often rapidly cleared by the kidneys or degraded by proteases. Encapsulation in nanoparticles or PEGylation can significantly increase the circulation time and protect the peptide from degradation.[5][7]

  • Possible Cause 2: Poor Bioavailability at the Infection Site.

    • Solution: The formulation may not be effectively delivering the peptide to the target tissue. Consider incorporating targeting ligands into your formulation to direct it to the site of infection. The size and surface properties of the formulation can also be modified to influence its biodistribution.

  • Possible Cause 3: Inadequate Dosing Regimen.

    • Solution: The dose and frequency of administration may not be optimal. Conduct pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your formulated peptide and to determine the most effective dosing schedule.

Data Presentation

Table 1: In Vitro and In Vivo Activity of Ranatuerin-2 Analogs

PeptideSequenceMIC (µM) vs. S. aureusMIC (µM) vs. E. coliHC50 (µM)In Vivo Efficacy (MRSA-infected G. mellonella model)Reference
Ranatuerin-2-AW (R2AW)GFMDTAKNVAKNVAATLLDKLKCKITGGC1664>128Not Reported[1][2]
[Lys4,19, Leu20]R2AW(1-22)-NH2GFMKTAKNVAKNVAATLLKLLK-NH22464Significant reduction in mortality[1][2]
Ranatuerin-2PbGLLGSIGNAIGAACKLADECKLTRGGC81616.11Not Reported[12]
RPb (truncated Ranatuerin-2Pb)ACKLA-NH21632178.0Decreased mortality[12]

HC50: Concentration causing 50% hemolysis.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).[9]

  • Preparation of Bacterial Inoculum:

    • A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • The culture is incubated at 37°C with agitation until it reaches the logarithmic growth phase (typically an OD600 of 0.4-0.6).

    • The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in the assay wells.[9]

  • Peptide Preparation:

    • A stock solution of the this compound formulation is prepared in a suitable sterile solvent.

    • Serial two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.

  • Assay Procedure:

    • An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted peptide.

    • Include a positive control (bacteria with no peptide) and a negative control (broth only).

    • The plate is incubated at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the peptide at which there is no visible growth of the bacteria.[9]

Hemolysis Assay

This protocol outlines a standard method for assessing the hemolytic activity of peptide formulations.[5][6][13]

  • Preparation of Red Blood Cells (RBCs):

    • Freshly drawn blood (e.g., human or horse) with an anticoagulant is centrifuged to pellet the RBCs.

    • The supernatant plasma is discarded, and the RBCs are washed three to four times with phosphate-buffered saline (PBS).

    • A final suspension of RBCs is prepared in PBS at a specific concentration (e.g., 2% v/v).[11]

  • Assay Procedure:

    • Serial dilutions of the this compound formulation are prepared in PBS in a 96-well plate.

    • The RBC suspension is added to each well.

    • A negative control (RBCs in PBS) and a positive control (RBCs in a solution that causes 100% lysis, such as 0.1% Triton X-100) are included.[6][13]

    • The plate is incubated at 37°C for a specified time (e.g., 1 hour).[14]

  • Measurement and Calculation:

    • The plate is centrifuged to pellet intact RBCs.

    • The absorbance of the supernatant, which contains the released hemoglobin, is measured at a specific wavelength (e.g., 450 nm or 540 nm).[13]

    • The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

In Vivo Efficacy in a Galleria mellonella (Waxworm) Model

The G. mellonella larva is a useful invertebrate model for preliminary in vivo efficacy and toxicity testing of antimicrobial agents.[15][16][17][18][19]

  • Infection of Larvae:

    • G. mellonella larvae of a specific weight range (e.g., 250-300 mg) are selected.

    • A standardized inoculum of the pathogenic bacteria (e.g., MRSA at 108 CFU/mL) is prepared in sterile saline.[12]

    • A small volume (e.g., 10 µL) of the bacterial suspension is injected into the hemocoel of each larva.[12]

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), the formulated this compound is administered to the larvae via a separate injection into the hemocoel.

    • Control groups should include infected larvae treated with a vehicle control (the formulation without the peptide) and infected larvae receiving no treatment.

  • Monitoring and Endpoint:

    • The larvae are incubated at 37°C and monitored for survival over a period of several days.

    • The primary endpoint is the survival rate of the larvae in each treatment group. A significant increase in survival in the peptide-treated group compared to the control groups indicates in vivo efficacy.[1][2]

Visualizations

Experimental_Workflow cluster_0 Peptide Design & Formulation cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation cluster_3 Analysis & Optimization Peptide_Design This compound Analog Design (e.g., amino acid substitution, truncation) Formulation Formulation Strategy (e.g., Liposomes, Nanoparticles, PEGylation) Peptide_Design->Formulation Optimize for stability & selectivity MIC_Assay Antimicrobial Activity (MIC/MBC) Formulation->MIC_Assay Hemolysis_Assay Hemolytic Activity (HC50) Formulation->Hemolysis_Assay Assess safety Data_Analysis Data Analysis (Therapeutic Index Calculation) MIC_Assay->Data_Analysis Hemolysis_Assay->Data_Analysis Toxicity_Study In Vivo Toxicity Study (e.g., G. mellonella survival) Efficacy_Study In Vivo Efficacy Study (e.g., Infected G. mellonella model) Toxicity_Study->Efficacy_Study Determine safe dose Optimization Lead Candidate Optimization Efficacy_Study->Optimization Feedback loop Data_Analysis->Toxicity_Study Guide in vivo studies Data_Analysis->Optimization Iterative Refinement Optimization->Peptide_Design Refine design

Caption: Workflow for enhancing this compound in vivo efficacy.

References

Validation & Comparative

Comparative Analysis of Ranatuerin-2AVa's Antimicrobial Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial peptide Ranatuerin-2AVa and its potential efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant public health threat. The performance of this compound is evaluated alongside established antibiotics and other antimicrobial peptides, supported by experimental data from scientific literature. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the discovery and development of novel antimicrobial agents.

Executive Summary

Comparative Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of Ranatuerin-2PLx (as a proxy for this compound) and other antimicrobial agents against MRSA. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Antimicrobial AgentMRSA StrainMICMBCSource(s)
Ranatuerin-2PLx ATCC 12493256 µMNot Reported[2]
Vancomycin ATCC 433001 - 2 µg/mL2 - 4 µg/mL[1][2][3]
Daptomycin Clinical Isolates0.38 µg/mL (MIC₅₀)Not Reported
0.75 µg/mL (MIC₉₀)
Lysostaphin ATCC 433001.0 - 2.0 µg/mL2.0 - 4.0 µg/mL[1]
Gallidermin Clinical Isolate1.56 µg/mL1.56 µg/mL[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: A pure culture of the MRSA strain (e.g., ATCC 43300) is grown overnight on a suitable agar medium, such as Mueller-Hinton Agar (MHA). Several colonies are then used to inoculate a tube of cation-adjusted Mueller-Hinton Broth (CAMHB). The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The bacterial suspension is then diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Antimicrobial Dilutions: The antimicrobial agents are serially diluted two-fold in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The final volume in each well is typically 100 or 200 µL. The plate is then incubated at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined following the MIC assay.

  • Subculturing: An aliquot (typically 10 µL) from each well of the MIC plate that shows no visible growth is subcultured onto an MHA plate.

  • Incubation: The MHA plates are incubated at 37°C for 18-24 hours.

  • Determining the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Visualizing Mechanisms and Workflows

Proposed Mechanism of Action of Ranatuerin Peptides

Ranatuerin peptides, like many other cationic antimicrobial peptides, are thought to exert their antimicrobial effect primarily through the disruption of the bacterial cell membrane. The proposed mechanism involves an initial electrostatic attraction to the negatively charged bacterial membrane, followed by insertion into the lipid bilayer, leading to pore formation and subsequent cell lysis.

Ranatuerin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Ranatuerin Ranatuerin Outer_Leaflet Outer Leaflet (Negatively Charged) Ranatuerin->Outer_Leaflet Electrostatic Attraction Pore Pore Formation Outer_Leaflet->Pore Membrane Insertion & Disruption Inner_Leaflet Inner Leaflet Cell_Lysis Cell Lysis Pore->Cell_Lysis Ion Leakage & Loss of Membrane Potential

Caption: Proposed mechanism of this compound action on the bacterial cell membrane.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent against MRSA.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination Start Start: Pure MRSA Culture Inoculum Prepare 0.5 McFarland Standard Inoculum Start->Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Dilution Serially Dilute Antimicrobial Agent Dilution->Inoculation Incubation_MIC Incubate at 35°C for 16-20h Inoculation->Incubation_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from Wells with No Growth Read_MIC->Subculture Proceed if growth is inhibited Incubation_MBC Incubate Agar Plates at 37°C for 18-24h Subculture->Incubation_MBC Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubation_MBC->Read_MBC

Caption: Workflow for MIC and MBC determination against MRSA.

Conclusion

This guide provides a comparative overview of the potential antimicrobial activity of this compound against MRSA, using data from a closely related peptide. The available data suggests that ranatuerins possess antimicrobial properties against this challenging pathogen. However, to establish the true potential of this compound as a therapeutic agent, further direct experimental validation is crucial. Researchers are encouraged to perform comprehensive in vitro and in vivo studies to determine its precise MIC and MBC values against a panel of clinical MRSA isolates and to evaluate its safety and efficacy in preclinical models.

References

A Comparative Analysis of Ranatuerin-2AVa and Other Ranatuerin Family Peptides: Structure, Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative study of Ranatuerin-2AVa and other well-characterized peptides from the ranatuerin family. The focus is on their antimicrobial, anticancer, and hemolytic activities, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these amphibian-derived antimicrobial peptides (AMPs).

Introduction to the Ranatuerin Family

The ranatuerin family of peptides, primarily isolated from the skin secretions of various frog species of the Ranidae family, represents a significant area of interest in the search for novel therapeutic agents. These cationic peptides are characterized by a conserved C-terminal heptapeptide loop, known as the "Rana box," formed by a disulfide bridge between two cysteine residues. This structural motif is believed to be crucial for the biological activity and stability of many of these peptides.[1] Ranatuerins typically exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria and, in some cases, anticancer properties.

This guide will focus on this compound, a peptide identified from the moor frog (Rana arvalis), and compare its known characteristics with those of other notable ranatuerin-2 family members, including Ranatuerin-2PLx, Ranatuerin-2AW (R2AW), and Ranatuerin-2Pb.

Comparative Analysis of Physicochemical and Biological Activities

While specific experimental data on the antimicrobial, anticancer, and hemolytic activities of this compound is not yet publicly available, we can infer its potential properties based on its primary structure and the known activities of its homologs. The amino acid sequence of this compound is GLLDVVKGAAKNLLASALDKLKCKVTGC.

For comparison, quantitative data for other ranatuerin peptides are summarized in the tables below.

Antimicrobial Activity

Ranatuerin peptides generally display moderate to potent antimicrobial activity. The minimal inhibitory concentration (MIC) is a key measure of this activity, with lower values indicating higher potency.

Peptide Organism MIC (μM) Reference
This compound Rana arvalisData not available
Ranatuerin-2PLx Rana palustrisS. aureus: 64, E. coli: 32, P. aeruginosa: 128, C. albicans: 64, MRSA: 256[2]
R2AW Amolops wuyiensisS. aureus: 32, E. coli: 32, MRSA: 64, K. pneumoniae: 64, P. aeruginosa: 128[3]
Ranatuerin-2Pb Rana pipiensS. aureus: 4, E. coli: 8, C. albicans: 8, MRSA: 4
Ranatuerin 1T Rana temporariaS. aureus: 120, E. coli: 40[4]
Anticancer Activity

Several ranatuerin peptides have demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify this activity.

Peptide Cell Line IC50 (μM) Reference
This compound Data not availableData not available
Ranatuerin-2PLx PC-3 (prostate)5.79[2]
H157 (lung)10.12[2]
MDA-MB-435S (melanoma)20.19[2]
U251MG (glioblastoma)9.87[2]
MCF-7 (breast)15.63[2]
R2AW PC-3 (prostate)5.09[3]
H838 (lung)10.78[3]
U251MG (glioblastoma)30.78[3]
MCF-7 (breast)33.20[3]
HCT116 (colorectal)10.82[3]
Ranatuerin-2Pb NCI-H157 (lung)1.45[5]
PC-3 (prostate)2.25[5]
U251MG (glioblastoma)2.17[5]
MCF-7 (breast)7.25[5]
Hemolytic Activity

A critical aspect of peptide therapeutic development is its toxicity to mammalian cells, often initially assessed by its hemolytic activity against red blood cells. The HC50 value represents the concentration at which 50% of red blood cells are lysed. Higher HC50 values are desirable, indicating lower toxicity.

Peptide Hemolytic Activity (HC50 in μM) Reference
This compound Data not available
Ranatuerin-2PLx >512[2]
R2AW >256[3]
Ranatuerin-2Pb 16.11[5]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for the key experiments cited.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
  • Bacterial Strains and Culture Conditions: Standard laboratory strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) are cultured in Mueller-Hinton Broth (MHB).

  • Peptide Preparation: The lyophilized peptide is dissolved in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a stock solution. Serial twofold dilutions are then prepared in MHB in a 96-well microtiter plate.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: An equal volume of the bacterial inoculum is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimal Inhibitory Concentration (MIC) is defined as the lowest peptide concentration at which no visible bacterial growth is observed.[2]

Anticancer Cell Viability Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the peptide. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the peptide concentration that causes a 50% reduction in cell viability compared to the untreated control.[2]

Hemolytic Assay
  • Erythrocyte Preparation: Fresh red blood cells (e.g., from human or horse) are washed several times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 2-4% (v/v).

  • Peptide Incubation: The erythrocyte suspension is incubated with various concentrations of the peptide in a 96-well plate at 37°C for 1-2 hours.

  • Controls: A negative control (erythrocytes in PBS only) and a positive control (erythrocytes in 1% Triton X-100 for 100% hemolysis) are included.

  • Centrifugation and Supernatant Collection: The plate is centrifuged to pellet the intact erythrocytes. The supernatant, containing released hemoglobin, is carefully transferred to a new plate.

  • Absorbance Measurement: The absorbance of the supernatant is measured at 570 nm.

  • HC50 Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC50 value is the peptide concentration that causes 50% hemolysis.[2]

Visualizing Molecular and Experimental Pathways

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity cluster_hemolytic Hemolytic Activity A1 Bacterial Culture A3 Incubation A1->A3 A2 Peptide Dilution A2->A3 A4 MIC Determination A3->A4 B1 Cancer Cell Culture B2 Peptide Treatment B1->B2 B3 MTT Assay B2->B3 B4 IC50 Calculation B3->B4 C1 Erythrocyte Preparation C2 Peptide Incubation C1->C2 C3 Absorbance Measurement C2->C3 C4 HC50 Calculation C3->C4

Caption: Experimental workflow for peptide bioactivity assessment.

ranatuerin_family Ranatuerin Family Ranatuerin Family Ranatuerin-2 Subfamily Ranatuerin-2 Subfamily Ranatuerin Family->Ranatuerin-2 Subfamily Other Ranatuerins Other Ranatuerins Ranatuerin Family->Other Ranatuerins This compound This compound Ranatuerin-2 Subfamily->this compound Ranatuerin-2PLx Ranatuerin-2PLx Ranatuerin-2 Subfamily->Ranatuerin-2PLx R2AW R2AW Ranatuerin-2 Subfamily->R2AW Ranatuerin-2Pb Ranatuerin-2Pb Ranatuerin-2 Subfamily->Ranatuerin-2Pb

Caption: Hierarchical relationship of the ranatuerin peptide family.

anticancer_pathway Ranatuerin Peptide Ranatuerin Peptide Cancer Cell Membrane Cancer Cell Membrane Ranatuerin Peptide->Cancer Cell Membrane Binding Membrane Perturbation Membrane Perturbation Cancer Cell Membrane->Membrane Perturbation Ion Channel Formation Ion Channel Formation Membrane Perturbation->Ion Channel Formation Apoptosis Induction Apoptosis Induction Membrane Perturbation->Apoptosis Induction Cell Lysis (Necrosis) Cell Lysis (Necrosis) Ion Channel Formation->Cell Lysis (Necrosis) Cell Death Cell Death Cell Lysis (Necrosis)->Cell Death Caspase Activation Caspase Activation Apoptosis Induction->Caspase Activation Caspase Activation->Cell Death

Caption: Proposed signaling pathway for ranatuerin-induced cancer cell death.

Discussion and Future Directions

The ranatuerin family of peptides, including this compound, holds considerable promise as a source of new antimicrobial and anticancer agents. The available data for peptides like Ranatuerin-2PLx, R2AW, and Ranatuerin-2Pb demonstrate their potent biological activities. Notably, many of these peptides exhibit high efficacy against pathogenic microbes and cancer cells at concentrations that are not significantly toxic to normal mammalian cells, as indicated by their high HC50 values.

The "Rana box" is a recurring structural feature in this family, and its presence is often linked to the peptides' bioactivity.[1] Structure-activity relationship studies on various ranatuerin-2 peptides have shown that modifications to the amino acid sequence can significantly impact their antimicrobial and anticancer potency, as well as their hemolytic activity.[3]

While direct experimental data for this compound is currently lacking, its sequence similarity to other ranatuerin-2 peptides suggests it is likely to possess similar antimicrobial and potentially anticancer properties. Further research is warranted to isolate or synthesize this compound and perform a comprehensive evaluation of its biological activities. Such studies will be crucial to fully understand its therapeutic potential and to determine its place within the growing arsenal of ranatuerin-based drug candidates. The close evolutionary relationship between Rana arvalis and Rana temporaria suggests that this compound may exhibit a biological activity profile similar to that of Ranatuerin 1T, which has demonstrated notable antimicrobial effects.[4]

References

Ranatuerin-2AVa vs. Vancomycin: A Comparative Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the antimicrobial peptide Ranatuerin-2AVa and the glycopeptide antibiotic vancomycin, offering a comparative look at their mechanisms, efficacy, and the experimental protocols used for their evaluation.

In the ongoing battle against antibiotic resistance, novel antimicrobial agents are of critical interest to the scientific community. Among these, antimicrobial peptides (AMPs) represent a promising class of molecules with distinct mechanisms of action compared to traditional antibiotics. This guide provides a detailed comparison of this compound, a member of the ranatuerin family of AMPs, and vancomycin, a long-standing antibiotic of last resort for serious Gram-positive infections.

While this compound has been identified and sequenced from the skin secretions of the Moor frog (Rana arvalis), its specific minimum inhibitory concentration (MIC) values against key bacterial strains are not yet publicly available. Therefore, for the purpose of a quantitative comparison, this guide will utilize efficacy data from a closely related and well-studied ranatuerin-2 peptide, [Lys4,19, Leu20]R2AW(1-22)-NH2, which has been directly compared with vancomycin in published studies. This provides a valuable insight into the potential efficacy of the ranatuerin-2 family of peptides.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference in the antimicrobial action of this compound and vancomycin lies in their cellular targets.

This compound , like many other antimicrobial peptides, is thought to exert its effect through the physical disruption of the bacterial cell membrane.[1] This process is generally initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane. Upon reaching a threshold concentration, the peptides are believed to aggregate and insert into the lipid bilayer, leading to the formation of pores or other membrane defects. This compromises the integrity of the cell, causing leakage of essential cellular contents and ultimately leading to rapid cell death.[1] This direct, physical mechanism is considered to be less prone to the development of microbial resistance compared to the target-specific action of traditional antibiotics.

Vancomycin , on the other hand, inhibits bacterial cell wall synthesis.[2][3][4] It specifically binds to the D-alanyl-D-alanine termini of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions that are essential for the formation of the rigid cell wall.[4][5][6] This leads to a weakened cell wall that is unable to withstand the internal osmotic pressure, resulting in cell lysis and death.[2][5] Vancomycin is primarily effective against Gram-positive bacteria, as the outer membrane of Gram-negative bacteria prevents its entry to the site of peptidoglycan synthesis.[6]

Diagram of this compound's Proposed Mechanism of Action

G This compound: Membrane Disruption Pathway cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Peptide This compound Membrane Lipid Bilayer Peptide->Membrane Electrostatic Attraction Pore Pore Formation Membrane->Pore Peptide Aggregation & Insertion Contents Cellular Contents Death Bacterial Cell Death Contents->Death Cell Lysis Pore->Contents Leakage

Caption: Proposed mechanism of this compound via membrane disruption.

Diagram of Vancomycin's Mechanism of Action

G Vancomycin: Cell Wall Synthesis Inhibition Vancomycin Vancomycin Binding Binding to D-Ala-D-Ala Vancomycin->Binding Precursor Peptidoglycan Precursor (with D-Ala-D-Ala) Precursor->Binding Inhibition Inhibition of Transglycosylation & Transpeptidation Binding->Inhibition WeakWall Weakened Cell Wall Inhibition->WeakWall Lysis Cell Lysis & Death WeakWall->Lysis

Caption: Mechanism of vancomycin through inhibition of cell wall synthesis.

Comparative Efficacy: A Quantitative Look

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for the proxy ranatuerin peptide, [Lys4,19, Leu20]R2AW(1-22)-NH2, and typical MIC values for vancomycin against key Gram-positive pathogens. Lower MIC values indicate higher potency.

Antimicrobial AgentOrganismStrainMIC (µg/mL)MIC (µM)Reference
[Lys4,19, Leu20]R2AW(1-22)-NH2 Staphylococcus aureusNCTC 107884.72[1]
Methicillin-Resistant S. aureus (MRSA)NCTC 124939.454[1]
Enterococcus faecalisNCTC 1269718.98[1]
Vancomycin Staphylococcus aureusATCC 292130.5 - 20.34 - 1.37[2][3]
Methicillin-Resistant S. aureus (MRSA)Various Clinical Isolates1 - 20.68 - 1.37[3]
Enterococcus faecalisATCC 292121 - 40.68 - 2.74[4]

Note: The molecular weight of [Lys4,19, Leu20]R2AW(1-22)-NH2 is approximately 2362 g/mol , and the molecular weight of vancomycin is approximately 1449 g/mol . These values were used for the µM conversions.

A significant finding from a comparative study is the difference in the speed of bactericidal activity. In a time-kill kinetics assay against S. aureus, the ranatuerin peptide [Lys4,19, Leu20]R2AW(1-22)-NH2 demonstrated a rapid killing effect, while vancomycin only inhibited bacterial growth over a 3-hour period.[1] This suggests that ranatuerin-like peptides may offer a therapeutic advantage in situations requiring rapid bacterial clearance.

Experimental Protocols: A Guide for Researchers

The determination of antimicrobial efficacy is reliant on standardized and reproducible experimental protocols. Below are the methodologies for key experiments cited in the evaluation of antimicrobial peptides and traditional antibiotics.

Workflow for Antimicrobial Susceptibility Testing

G General Workflow for MIC/MBC Determination Prep Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) Inoculation Inoculate Microtiter Plate Wells with Bacteria and Agent Prep->Inoculation Dilution Serial Dilution of Antimicrobial Agent Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC Determine MIC (Lowest concentration with no visible growth) Incubation->MIC Plating Plate Aliquots from Clear Wells onto Agar Plates MIC->Plating Incubation2 Incubate Agar Plates Plating->Incubation2 MBC Determine MBC (Lowest concentration with ≥99.9% killing) Incubation2->MBC

Caption: A generalized workflow for determining Minimum Inhibitory and Bactericidal Concentrations.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
  • Bacterial Strain Preparation: The bacterial strains (S. aureus, MRSA, E. faecalis) are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to reach a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

  • Antimicrobial Agent Dilution: The antimicrobial agents (this compound or vancomycin) are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension, resulting in a final bacterial concentration of approximately 5 x 105 CFU/mL. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Minimum Bactericidal Concentration (MBC) Assay
  • Subculturing from MIC Plate: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well that showed no visible growth is plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated at 37°C for 24 hours.

  • MBC Determination: The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Conclusion

The comparison between the ranatuerin family of antimicrobial peptides and vancomycin highlights a classic trade-off in antimicrobial drug development. Vancomycin is a well-established antibiotic with a specific molecular target, but it faces the challenges of emerging resistance and a relatively slow bactericidal action. Ranatuerin peptides, as represented by the available data, exhibit a rapid, membrane-disrupting mechanism of action that may be less susceptible to traditional resistance mechanisms.

While the specific efficacy of this compound remains to be determined, the data from its analogues suggest that it could be a potent antimicrobial agent. Further research, including the determination of its MIC values against a broad panel of pathogens and in vivo efficacy studies, is crucial to fully assess its therapeutic potential. For drug development professionals, the exploration of ranatuerin-like peptides offers a promising avenue for the development of novel antibiotics to combat the growing threat of multidrug-resistant bacteria.

References

A Comparative Analysis of the Mechanisms of Action: Ranatuerin-2AVa and Melittin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of action of antimicrobial peptides (AMPs) is paramount for their potential therapeutic applications. This guide provides a detailed comparison of two distinct AMPs: Ranatuerin-2AVa, a member of the ranatuerin family of frog skin peptides, and melittin, the principal toxic component of honeybee venom.

While both peptides exhibit antimicrobial properties, their detailed mechanisms of action, lytic capabilities, and cellular targets present significant differences. Melittin is a well-characterized, potent cytolytic peptide, whereas data on the specific activity of this compound is limited. This comparison leverages available information on the ranatuerin-2 family to infer the likely mechanism of this compound and contrasts it with the established properties of melittin.

Overview of Peptide Properties

FeatureThis compoundMelittin
Source Skin secretions of the Moor frog (Rana arvalis)Honeybee (Apis mellifera) venom
Amino Acid Sequence GLLDVVKGAAKNLLASALDKLKCKVTGCGIGAVLKVLTTGLPALISWIKRKRQQ-NH2
Primary Function Host defense (presumed)Venom toxin, host defense
Key Structural Feature C-terminal "Rana box" with a disulfide bridgeAmphipathic α-helix, C-terminal amidation

Mechanism of Action: A Tale of Two Peptides

The primary mode of action for both this compound and melittin involves interaction with and disruption of cell membranes. However, the specifics of these interactions and their downstream consequences differ significantly.

This compound: A Focus on Membrane Permeabilization

Direct experimental data on the mechanism of action for this compound is not currently available in published literature. However, based on studies of closely related ranatuerin-2 peptides, such as Ranatuerin-2PLx and Ranatuerin-2AW, a membrane-centric mechanism can be inferred.[1][2]

Ranatuerin-2 peptides are generally understood to act through the following steps:

  • Electrostatic Attraction: The cationic nature of the peptide facilitates its initial binding to the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Membrane Insertion and Pore Formation: Upon binding, the peptide is thought to insert into the lipid bilayer, leading to membrane permeabilization. The exact model of pore formation (e.g., barrel-stave, toroidal pore, or carpet model) for the ranatuerin-2 family is not definitively established and may vary depending on the specific peptide and membrane composition.[3] This disruption of the membrane barrier leads to the leakage of intracellular contents and ultimately cell death.[1]

The presence of the C-terminal "Rana box," a disulfide-bridged loop, is a characteristic feature of many ranatuerin peptides.[1][4] While its precise role is still under investigation, it is believed to contribute to the peptide's structural stability and biological activity.[1]

Melittin: A Multifaceted Cytolytic Agent

Melittin's mechanism of action is more extensively studied and understood to be more complex and aggressive than that of many other AMPs.[5]

  • Membrane Disruption: Melittin is a potent membrane-disrupting peptide.[5] Its amphipathic α-helical structure allows it to readily insert into lipid bilayers, forming pores and causing significant membrane damage.[5] This leads to the lysis of a wide range of cells, including bacteria and erythrocytes.[5]

  • Enzyme Activation: Melittin can activate phospholipase A2, an enzyme that hydrolyzes phospholipids in cell membranes, further contributing to membrane degradation.

  • Interaction with Ion Channels: Melittin has been shown to modulate the activity of various ion channels, including voltage-gated sodium channels and transient receptor potential (TRP) channels, which can lead to cellular depolarization and other physiological effects.[5]

  • Signaling Pathway Modulation: Melittin can influence intracellular signaling pathways. For instance, it has been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation.

The following diagram illustrates the generalized membrane interaction of these antimicrobial peptides:

Caption: Generalized mechanism of membrane disruption by antimicrobial peptides.

Quantitative Data Comparison

Direct quantitative data for this compound is unavailable. The following table presents data for a representative ranatuerin-2 peptide, Ranatuerin-2PLx, and melittin to provide a comparative perspective. It is crucial to note that the activity of this compound may differ.

ParameterRanatuerin-2PLxMelittinReference
Minimum Inhibitory Concentration (MIC) vs. S. aureus 256 µM8 - 32 µg/mL[1][6]
Minimum Inhibitory Concentration (MIC) vs. E. coli >512 µM8 - 32 µg/mL[1][6]
Hemolytic Activity (HC50) >512 µM (low hemolysis)~0.44 µg/mL[1][6]
Cytotoxicity (IC50) vs. Human Fibroblasts Not Available~6.45 µg/mL[6]
Anticancer Activity (IC50) vs. PC-3 cells 5.79 µMNot Available[1]

Note: MIC and cytotoxicity values can vary depending on the specific bacterial strain, cell line, and experimental conditions.

Experimental Protocols

The characterization of the mechanism of action of peptides like this compound and melittin involves a suite of standardized in vitro assays.

Antimicrobial Activity Assay (MIC Determination)

This assay determines the minimum concentration of a peptide required to inhibit the visible growth of a microorganism.

Protocol:

  • Prepare a serial dilution of the peptide in a suitable growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest peptide concentration at which no visible growth is observed.

Hemolytic Activity Assay

This assay measures the peptide's ability to lyse red blood cells, an indicator of its cytotoxicity towards mammalian cells.

Protocol:

  • Prepare a suspension of fresh red blood cells (e.g., human or horse) in a buffered saline solution (e.g., PBS).

  • Incubate the red blood cell suspension with various concentrations of the peptide for a defined period (e.g., 1 hour at 37°C).

  • Centrifuge the samples to pellet intact cells.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

  • Calculate the percentage of hemolysis relative to a positive control (e.g., Triton X-100) and a negative control (PBS).

Cytotoxicity Assay (MTT or LDH Assay)

These assays assess the peptide's toxicity towards cultured mammalian cells.

MTT Assay Protocol:

  • Seed mammalian cells (e.g., fibroblasts, cancer cell lines) in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the peptide for a specified duration (e.g., 24 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

LDH Assay Protocol:

  • Treat cultured cells with the peptide as in the MTT assay.

  • Collect the cell culture supernatant.

  • Measure the activity of lactate dehydrogenase (LDH), an enzyme released from damaged cells, in the supernatant using a commercially available kit.

  • Relate the LDH activity to the degree of cell lysis.

The following diagram outlines a typical experimental workflow for characterizing an antimicrobial peptide:

Peptide Peptide Synthesis & Purification MIC Antimicrobial Assay (MIC Determination) Peptide->MIC Hemolysis Hemolytic Assay Peptide->Hemolysis Cytotoxicity Cytotoxicity Assay (MTT / LDH) Peptide->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Membrane Permeabilization) MIC->Mechanism Hemolysis->Mechanism Cytotoxicity->Mechanism Data Data Analysis & Comparison Mechanism->Data

Caption: Experimental workflow for AMP characterization.

Conclusion

Further research, including the synthesis and detailed biological characterization of this compound, is necessary to fully elucidate its mechanism of action and therapeutic potential. The experimental protocols outlined in this guide provide a framework for such future investigations. This comparative analysis underscores the importance of detailed mechanistic studies in the development of novel antimicrobial agents.

References

Unveiling the Potent Antimicrobial Activity of Ranatuerin-2AVa and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals are increasingly turning to antimicrobial peptides (AMPs) as a promising alternative to conventional antibiotics in the face of rising drug resistance. Among these, Ranatuerin-2 peptides, isolated from amphibian skin secretions, have demonstrated significant potential. This guide provides a detailed comparison of the structure-activity relationship of Ranatuerin-2AVa and its analogs, supported by experimental data, to aid in the development of novel therapeutic agents.

Ranatuerin-2 peptides are characterized by a conserved C-terminal cyclic domain known as the "Rana box."[1][2] However, the primary structures of these peptides can be poorly conserved, leading to variations in their antimicrobial and hemolytic activities.[3] This guide focuses on this compound, derived from the Wuyi torrent frog Amolops wuyiensis, and its rationally designed analogs, to elucidate the roles of specific structural modifications in their biological functions.[1][2]

Comparative Analysis of Biological Activity

The antimicrobial and hemolytic activities of this compound and its analogs have been systematically evaluated to understand the impact of structural changes, such as amino acid substitutions and truncations. The data presented below summarizes the key findings from these studies.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound and its analogs were determined against a panel of Gram-positive and Gram-negative bacteria.

Peptide/AnalogSequenceS. aureus (NCTC 10788) MIC (µM)MRSA (NCTC 12493) MIC (µM)E. coli (ATCC 8379) MIC (µM)K. pneumoniae (ATCC 43816) MIC (µM)P. aeruginosa (ATCC 9027) MIC (µM)E. faecalis (NCTC 12697) MIC (µM)
R2AW (this compound) GFMDTAKNVAKNVAATLLDKLKCKITGGC32>25632>256>256>256
[Ser23,29]R2AW GFMDTAKNVAKNVAATLLDKLKS KITGGS 6425664256>256256
R2AW(1-22)-NH2 GFMDTAKNVAKNVAATLLDKLK-NH23212864128>256128
[Lys4,19, Leu20]R2AW(1-22)-NH2 GFMK TAKNVAKNVAATLLDK LL -NH24 8 8 16 32 16

Data sourced from Yao et al., 2023.[1][2]

Hemolytic Activity

The toxicity of the peptides towards eukaryotic cells was assessed by measuring their hemolytic activity against horse red blood cells.

Peptide/AnalogHemolysis at 256 µM (%)
R2AW (this compound) ~20%
[Ser23,29]R2AW ~10%
R2AW(1-22)-NH2 ~10%
R2AW(1-22) No hemolysis
[Lys4,19, Leu20]R2AW(1-22)-NH2 Not specified in the provided search results

Data sourced from Yao et al., 2023.[1]

Deciphering the Structure-Activity Relationship

The experimental data reveals key insights into the structure-activity relationship of this compound and its analogs.

The disulfide bridge and the "Rana box" at the C-terminus of this compound appear to be dispensable for its antibacterial activity.[1][2] This is evidenced by the comparable or only slightly reduced activity of the [Ser23,29]R2AW analog, where the cysteine residues are replaced with serine, and the truncated R2AW(1-22)-NH2 analog.[1][2] However, the C-terminal amidation is crucial, as the non-amidated R2AW(1-22) showed no antibacterial activity.[1]

Significantly, enhancing the cationicity and hydrophobicity of the peptide dramatically improves its antimicrobial potency.[1][4] The analog [Lys4,19, Leu20]R2AW(1-22)-NH2, with the substitution of acidic/neutral residues with lysine and the introduction of leucine, exhibited significantly lower MIC values against all tested bacterial strains, including the multidrug-resistant MRSA.[1][2] This suggests that a higher positive charge and increased hydrophobicity facilitate the disruption of bacterial membranes, which is a common mechanism of action for many antimicrobial peptides.[4]

dot

G cluster_0 This compound (R2AW) cluster_1 Modifications cluster_2 Biological Activity R2AW GFMDTAKNVAKNVAATLLDKLKCKITGGC Mod1 Cys to Ser Substitution ([Ser23,29]R2AW) R2AW->Mod1 Disulfide bridge removal Mod2 Truncation & Amidation (R2AW(1-22)-NH2) R2AW->Mod2 Rana box removal Mod3 Increased Cationicity & Hydrophobicity ([Lys4,19, Leu20]R2AW(1-22)-NH2) R2AW->Mod3 Multiple substitutions Activity1 Similar Antibacterial Activity Mod1->Activity1 Mod2->Activity1 Activity2 Significantly Enhanced Antimicrobial & Anticancer Activity Mod3->Activity2

Caption: Structure-activity relationship of this compound analogs.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the replication and validation of these findings.

Antimicrobial Assays (MIC and MBC)

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the peptides were determined using a standard broth microdilution method.[2]

  • Bacterial Strains: Six microorganisms were used: Staphylococcus aureus (NCTC 10788), methicillin-resistant S. aureus (MRSA) (NCTC 12493), Enterococcus faecalis (NCTC 12697), Escherichia coli (ATCC 8379), Klebsiella pneumoniae (ATCC 43816), and Pseudomonas aeruginosa (ATCC 9027).[2]

  • Preparation of Inoculum: Bacterial strains were cultured in Mueller-Hinton broth (MHB) to an optical density corresponding to approximately 1 × 108 CFU/mL. This was then diluted to a final concentration of 1 × 106 CFU/mL.

  • Assay Procedure: The peptides were serially diluted in MHB in a 96-well microtiter plate. An equal volume of the bacterial suspension was added to each well.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the peptide that completely inhibited visible bacterial growth.

  • MBC Determination: Aliquots from the wells showing no visible growth were plated on Mueller-Hinton agar (MHA) and incubated for 24 hours. The MBC was the lowest concentration that resulted in a ≥99.9% reduction in the initial inoculum.

dot

G start Start prep_bacteria Prepare Bacterial Inoculum (1x10^6 CFU/mL) start->prep_bacteria prep_peptides Serially Dilute Peptides in 96-well plate start->prep_peptides add_bacteria Add Bacterial Suspension to each well prep_bacteria->add_bacteria prep_peptides->add_bacteria incubate Incubate at 37°C for 18-24h add_bacteria->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic plate_mbc Plate aliquots from clear wells on MHA read_mic->plate_mbc incubate_mbc Incubate at 37°C for 24h plate_mbc->incubate_mbc read_mbc Determine MBC (≥99.9% killing) incubate_mbc->read_mbc end End read_mbc->end

Caption: Workflow for MIC and MBC determination.

Hemolytic Assay

The hemolytic activity of the peptides was assessed using a 2% (v/v) suspension of horse erythrocytes.[1]

  • Preparation of Erythrocytes: Fresh horse red blood cells were washed three times with phosphate-buffered saline (PBS) and resuspended to a 2% concentration.

  • Assay Procedure: Peptides at various concentrations were incubated with the erythrocyte suspension in a 96-well plate for a specified time at 37°C.

  • Controls: PBS was used as a negative control (0% hemolysis), and 1% Triton X-100 was used as a positive control (100% hemolysis).[3]

  • Measurement: The plate was centrifuged, and the absorbance of the supernatant was measured at a specific wavelength (e.g., 570 nm) to determine the amount of hemoglobin released.

  • Calculation: The percentage of hemolysis was calculated using the formula: % Hemolysis = [(Abspeptide - Absnegative control) / (Abspositive control - Absnegative control)] × 100.

Conclusion

The progressive design and evaluation of this compound analogs have provided valuable insights into their structure-activity relationships. The findings demonstrate that while the "Rana box" is not essential for antibacterial activity, modifications that increase cationicity and hydrophobicity can significantly enhance the peptide's therapeutic potential. The lead analog, [Lys4,19, Leu20]R2AW(1-22)-NH2, with its potent and broad-spectrum antimicrobial activity, represents a promising candidate for further preclinical development as a novel agent to combat bacterial infections, including those caused by drug-resistant pathogens.[1][4] These findings underscore the importance of rational peptide design in the development of next-generation antimicrobial therapeutics.

References

Correlation of In Vitro and In Vivo Activity of Ranatuerin-2 Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo activities of Ranatuerin-2 peptides, with a focus on Ranatuerin-2AW (a close analog of Ranatuerin-2AVa) and its derivatives. The performance of these peptides is compared with other well-established antimicrobial peptides (AMPs), Ranatuerin-2PLx, LL-37, and Polymyxin B, supported by experimental data to facilitate objective evaluation.

Comparative Performance Data

The following table summarizes the key in vitro and in vivo performance metrics of Ranatuerin-2AW, its optimized analog [Lys4,19, Leu20]R2AW(1-22)-NH2, and other selected antimicrobial peptides. This allows for a direct comparison of their antimicrobial potency, selectivity (hemolytic activity), and efficacy in a preclinical model.

Peptide/CompoundOrganismIn Vitro Activity (MIC, µM)Hemolytic Activity (HC50, µM)In Vivo Efficacy (Model)In Vivo Outcome
Ranatuerin-2AW (R2AW) S. aureus32>256--
E. coli32
MRSA>256
[Lys4,19, Leu20]R2AW(1-22)-NH2 S. aureus4>256MRSA-infected waxworm~40% survival at 10 mg/kg[1]
E. coli4
MRSA8
Ranatuerin-2PLx S. aureus>256>256--
E. coli>256
MRSA256[2][3]
LL-37 E. coli2-8>100E. coli-infected miceDose-dependent reduction in bacterial load
Polymyxin B A. baumannii (Carbapenem-Resistant)0.5-2 µg/mL-Mouse pneumonia modelReduced bacterial load in lung tissue[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for reproducing the presented data and for designing new studies.

In Vitro Assays

a) Minimum Inhibitory Concentration (MIC) Assay:

The antimicrobial activity of the peptides was determined using a standard broth microdilution method.

  • Bacterial strains were cultured in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.

  • The bacterial suspension was diluted to a final concentration of 1 x 10^5 CFU/mL in MHB.

  • Peptides were serially diluted in MHB in a 96-well microtiter plate.

  • An equal volume of the diluted bacterial suspension was added to each well.

  • The plate was incubated at 37°C for 18-24 hours.

  • The MIC was defined as the lowest concentration of the peptide that completely inhibited visible bacterial growth.

b) Hemolytic Assay:

The cytotoxicity of the peptides against mammalian cells was assessed by measuring the lysis of red blood cells.

  • Fresh horse red blood cells were washed three times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 2% (v/v) in PBS.

  • Peptides were serially diluted in PBS in a 96-well microtiter plate.

  • An equal volume of the red blood cell suspension was added to each well.

  • The plate was incubated at 37°C for 1 hour.

  • Following incubation, the plate was centrifuged, and the absorbance of the supernatant was measured at 570 nm to quantify hemoglobin release.

  • Positive (1% Triton X-100) and negative (PBS) controls were included. The percentage of hemolysis was calculated relative to the positive control.

In Vivo Assay

a) Waxworm (Galleria mellonella) Infection Model:

This model was used to evaluate the in vivo efficacy of the antimicrobial peptides.

  • Waxworm larvae of a specific weight range were used for the study.

  • A lethal dose of Methicillin-resistant Staphylococcus aureus (MRSA) was injected into the hemocoel of the larvae.

  • After a set period (e.g., 1 hour), the test peptide or control (vancomycin as a positive control, PBS as a negative control) was administered via a separate injection.

  • The larvae were incubated at 37°C, and their survival was monitored daily for a specified period (e.g., 5 days).[1]

  • The survival rate of the larvae in each treatment group was recorded and plotted.

Visualizing Experimental Workflow and Mechanism of Action

The following diagrams illustrate the typical experimental workflow for evaluating antimicrobial peptides and the proposed mechanism of action for Ranatuerin peptides.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_correlation In Vitro-In Vivo Correlation peptide_synthesis Peptide Synthesis & Purification mic_assay MIC Assay (Antimicrobial Activity) peptide_synthesis->mic_assay hemolysis_assay Hemolysis Assay (Cytotoxicity) mic_assay->hemolysis_assay mechanism_study Mechanism of Action Studies hemolysis_assay->mechanism_study animal_model Infection Model (e.g., Waxworm, Mouse) mechanism_study->animal_model Promising Candidates efficacy_testing Efficacy Testing (Survival, Bacterial Load) animal_model->efficacy_testing toxicity_study Toxicity Studies efficacy_testing->toxicity_study ivivc IVIVC Analysis toxicity_study->ivivc

Fig. 1: Experimental workflow for antimicrobial peptide evaluation.

mechanism_of_action cluster_peptide Ranatuerin Peptide cluster_membrane Bacterial Cell Membrane cluster_interaction Mechanism peptide Cationic Peptide electrostatic Electrostatic Attraction peptide->electrostatic membrane Anionic Outer Surface Lipid Bilayer Cytoplasm insertion Hydrophobic Insertion membrane:head->insertion electrostatic->membrane:head disruption Membrane Disruption (Pore Formation/Carpet Model) insertion->disruption lysis Cell Lysis disruption->lysis

Fig. 2: Proposed membrane disruption mechanism of Ranatuerin peptides.

Discussion

The data presented in this guide indicate a promising correlation between the in vitro and in vivo activities of the rationally designed Ranatuerin-2 analog, [Lys4,19, Leu20]R2AW(1-22)-NH2. The enhanced cationic and hydrophobic properties of this analog resulted in significantly improved in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, including the clinically relevant MRSA.[4][5] This enhanced in vitro potency translated to a notable in vivo therapeutic effect in a MRSA-infected waxworm model.[4][5]

In contrast, the parent peptide, R2AW, and another member of the family, Ranatuerin-2PLx, exhibited moderate to low in vitro activity against the tested strains.[3][5] The comparison with established antimicrobial agents like LL-37 and Polymyxin B highlights the competitive antimicrobial profile of the optimized Ranatuerin-2 analog.

The mechanism of action for Ranatuerin peptides is believed to involve the disruption of the bacterial cell membrane.[5][6] The initial electrostatic attraction between the cationic peptide and the anionic bacterial membrane is followed by the insertion of the peptide's hydrophobic regions into the lipid bilayer, leading to membrane permeabilization and cell death.

Conclusion

The targeted modifications of the Ranatuerin-2 peptide structure, specifically enhancing its cationicity and hydrophobicity, have demonstrated a clear and positive correlation between improved in vitro antimicrobial activity and in vivo efficacy. The designed analog, [Lys4,19, Leu20]R2AW(1-22)-NH2, represents a promising candidate for further therapeutic development. This guide provides a foundational dataset and experimental framework for researchers and drug development professionals working on the advancement of novel antimicrobial peptides.

References

Benchmarking the Therapeutic Index of Ranatuerin-2AVa: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of rising antimicrobial resistance, peptide-based therapeutics like Ranatuerin-2AVa are gaining significant attention. This compound, a member of the ranatuerin family of antimicrobial peptides (AMPs) isolated from frog skin, exhibits potent, broad-spectrum antibacterial activity. A critical parameter for the clinical translation of any therapeutic is its therapeutic index (TI), a quantitative measure of its safety and efficacy. This guide provides a comparative benchmark for the therapeutic index of this compound, contextualized with data from related ranatuerin peptides and other antimicrobial peptides.

Comparative Analysis of Therapeutic Indices

The therapeutic index for antimicrobial peptides is typically calculated as the ratio of the concentration that is toxic to host cells (often measured as the 50% hemolytic concentration, HC50) to the concentration that is effective against microbes (measured as the minimum inhibitory concentration, MIC). A higher TI value indicates a more favorable safety profile.

PeptideTarget OrganismMIC (µM)HC50 (µM)Therapeutic Index (HC50/MIC)
Ranatuerin-2Pb S. aureus416.114.03
E. coli816.112.01
RPb (analog of Ranatuerin-2Pb) S. aureus8178.022.25
E. coli16178.011.13
WLBU2 Multidrug-resistant bacteria--<35
d-WLBU2 (enantiomer) Multidrug-resistant bacteria-->140
Melittin S. aureus2.53.51.4
Polymyxin B P. aeruginosa0.5>300>600

Note: Data for Ranatuerin-2Pb and RPb is derived from studies on these specific peptides and serves as a proxy for this compound due to structural and functional similarities within the ranatuerin-2 family.[1]

Mechanism of Action: A Look into Ranatuerin Signaling

Ranatuerin peptides, including this compound, primarily exert their antimicrobial effects by disrupting the integrity of bacterial cell membranes. This mechanism is a hallmark of many antimicrobial peptides and is a key factor in their ability to overcome conventional antibiotic resistance. The interaction with the cell membrane is often followed by the formation of pores or other forms of membrane destabilization, leading to leakage of cellular contents and cell death. Some ranatuerin peptides have also been shown to possess anti-cancer properties by inducing apoptosis in tumor cells.[2]

cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space This compound This compound Membrane_Binding Membrane Binding This compound->Membrane_Binding Pore_Formation Pore Formation Membrane_Binding->Pore_Formation Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis

Figure 1. Simplified signaling pathway of this compound's antimicrobial action.

Experimental Protocols

The determination of the therapeutic index of this compound and its alternatives relies on standardized in vitro assays. The following are detailed methodologies for the key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Bacterial Culture Preparation: A single colony of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Preparation: this compound is serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Incubation: An equal volume of the diluted bacterial suspension is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[2]

Determination of Hemolytic Activity (HC50)

The HC50 is the concentration of a peptide that causes 50% lysis of red blood cells.

  • Red Blood Cell Preparation: Freshly drawn red blood cells (e.g., from a healthy donor) are washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 4% (v/v).

  • Peptide Preparation: this compound is serially diluted in PBS in a 96-well microtiter plate.

  • Incubation: An equal volume of the red blood cell suspension is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 1 hour.

  • Measurement of Hemolysis: The plate is centrifuged, and the supernatant is transferred to a new plate. The release of hemoglobin is measured by reading the absorbance of the supernatant at 570 nm.

  • HC50 Calculation: The percentage of hemolysis is calculated relative to a positive control (1% Triton X-100, which causes 100% hemolysis) and a negative control (PBS). The HC50 value is determined by plotting the percentage of hemolysis against the peptide concentration and fitting the data to a sigmoidal dose-response curve.[1]

cluster_mic MIC Determination cluster_hc50 HC50 Determination cluster_ti Therapeutic Index Calculation A Prepare Bacterial Culture C Incubate Bacteria with Peptide A->C B Serial Dilution of Peptide B->C D Measure Bacterial Growth C->D I TI = HC50 / MIC D->I E Prepare Red Blood Cells G Incubate RBCs with Peptide E->G F Serial Dilution of Peptide F->G H Measure Hemolysis G->H H->I

Figure 2. Experimental workflow for determining the therapeutic index.

Conclusion

While direct data for this compound is pending, the analysis of its close relatives within the ranatuerin-2 family suggests a promising therapeutic window. The significantly improved therapeutic index of engineered analogs like RPb highlights the potential for peptide engineering to enhance the safety and efficacy of ranatuerin-based therapeutics. Further preclinical studies are warranted to definitively establish the therapeutic index of this compound and to explore its full clinical potential in an era of growing antimicrobial resistance.

References

The "Rana Box" Motif: A Comparative Analysis Across Anuran Peptide Families

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive comparative analysis of the "Rana box," a conserved structural motif in many antimicrobial peptides (AMPs) from frogs, reveals its varied and often profound impact on peptide bioactivity. This guide provides researchers, scientists, and drug development professionals with a detailed examination of the Rana box's role in different peptide families, supported by quantitative experimental data, detailed protocols, and mechanistic diagrams.

The Rana box is a C-terminal loop structure stabilized by a disulfide bond between two cysteine residues. It is a characteristic feature of several families of anuran AMPs, including brevinins, esculentins, nigrocins, and ranatuerins. While highly conserved, its functional significance is remarkably diverse, ranging from being essential for antimicrobial and anticancer activities to being dispensable or even detrimental to peptide potency and selectivity.

Comparative Analysis of Bioactivity

The functional importance of the Rana box is highly dependent on the peptide family. In ranatuerin-2 and brevinin-1 peptides, the removal or disruption of this motif often leads to a dramatic reduction in their antimicrobial and anticancer efficacy.[1][2] Conversely, in some members of the brevinin-2 and nigrocin families, deletion or modification of the Rana box can lead to enhanced antimicrobial activity and a significant reduction in toxicity to mammalian cells.[3][4][5] For esculentin-1 peptides, the Rana box appears to have little influence on their primary antimicrobial function.[4]

This variability underscores the complex structure-activity relationships of these peptides and highlights the potential for targeted modifications of the Rana box to optimize their therapeutic profiles. By strategically altering this motif, it is possible to develop novel peptide-based therapeutics with improved potency, selectivity, and reduced toxicity.

Data Presentation

The following tables summarize the quantitative data on the antimicrobial and hemolytic activities of representative peptides and their analogues with modified or deleted Rana boxes.

Table 1: Minimum Inhibitory Concentration (MIC) of Peptides with and without the Rana Box

Peptide FamilyPeptideModificationTarget OrganismMIC (µM)Reference
Brevinin-1 Brevinin-1RL1NativeA549 (cancer cell line)~5-10 (IC50)[2]
Brevinin-1RL1Disulfide reducedA549 (cancer cell line)Inactive[2]
Brevinin-1plNativeS. aureus2[6]
[Lys4]brevinin-1plAmino acid substitutionS. aureus4[6]
Brevinin-2 Brevinin-2OSNativeS. aureus2[3]
B2OS(1-22)-NH2Rana box deletionS. aureus4[3]
Brevinin-2GUbNativeS. aureus256[7]
tB2U-6KRana box deletion & substitutionS. aureus8[4]
Nigrocin Nigrocin-HLNativeS. aureus128[5]
Nigrocin-HLDRana box deletionS. aureus128[5]
Nigrocin-HLMRana box substitutionS. aureus8[5]
Ranatuerin-2 Ranatuerin-2AW (R2AW)NativeS. aureus32[1]
[Ser23,29]R2AWDisulfide bond removalS. aureus64[1]
R2AW(1-22)Rana box deletionS. aureus>128[1]
[Lys4,19, Leu20]R2AW(1-22)-NH2Rana box deletion & substitutionS. aureus4[1]
Esculentin Esculentin(1-21)Native (truncated)E. coli2[8]
Esculentin(1-18)Native (truncated)E. coli16[8]

Table 2: Hemolytic Activity of Peptides with and without the Rana Box

Peptide FamilyPeptideModificationHemolytic Activity (HC50 in µM)Reference
Brevinin-1 Brevinin-1plNative12.1[6]
[Lys4]brevinin-1plAmino acid substitution46.8[6]
Brevinin-2 Brevinin-2OSNative10.44[3]
B2OS(1-22)-NH2Rana box deletion41.88[3]
[D-Leu2]B2OS(1-22)-NH2Rana box deletion & substitution118.1[3]
Ranatuerin-2 Ranatuerin-2PbNative16.11[9]
RPaTruncated63.90[9]
RPbTruncated178.0[9]
Ranatuerin-2AW (R2AW)Native>256[1]
[Trp6,10]R2AW(1-22)-NH2Rana box deletion & substitution~2 (20% hemolysis)[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: A single colony of the test microorganism is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Tryptic Soy Broth for some fungi) and incubated overnight at 37°C with shaking. The culture is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh broth.

  • Peptide Preparation: Peptides are dissolved in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a stock solution. A series of twofold serial dilutions of the peptide are prepared in a 96-well microtiter plate.

  • Incubation: An equal volume of the diluted microbial culture is added to each well of the microtiter plate containing the serially diluted peptide. The final volume in each well is typically 100-200 µL. Control wells containing only the microorganism (positive control) and only the broth (negative control) are included.

  • Reading: The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest peptide concentration at which no visible turbidity is observed.[5][6] The absorbance at 550-600 nm can also be measured using a microplate reader to quantify growth inhibition.

Hemolytic Assay

This protocol assesses the cytotoxicity of antimicrobial peptides against red blood cells.

  • Erythrocyte Preparation: Fresh red blood cells (e.g., from horse or human) are washed three to four times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 2-8% (v/v).[1][10]

  • Peptide Incubation: An equal volume of the erythrocyte suspension is added to a 96-well microtiter plate containing serial dilutions of the peptide in PBS.

  • Controls: PBS is used as a negative control (0% hemolysis), and a lytic agent such as 1% Triton X-100 is used as a positive control (100% hemolysis).

  • Incubation and Measurement: The plate is incubated at 37°C for 1-2 hours. After incubation, the plate is centrifuged to pellet the intact erythrocytes. The supernatant is transferred to a new plate, and the release of hemoglobin is quantified by measuring the absorbance at 550 nm.[10][11]

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100. The HC50 value, the peptide concentration causing 50% hemolysis, can be determined from a dose-response curve.[12]

Mandatory Visualization

The following diagrams illustrate the proposed mechanism of action of Rana box-containing peptides and a typical experimental workflow for their analysis.

G Mechanism of Action of Rana Box-Containing Antimicrobial Peptides cluster_0 Bacterial Cell cluster_1 Membrane Disruption Models Bacterial_Membrane Bacterial Membrane (Negatively Charged) Toroidal_Pore Toroidal Pore Formation Bacterial_Membrane->Toroidal_Pore Peptide Insertion and Pore Formation Carpet_Model Carpet-like Micellization Bacterial_Membrane->Carpet_Model Peptide Accumulation and Membrane Disruption Cytoplasm Cytoplasm Cell_Lysis Cell Lysis and Death Cytoplasm->Cell_Lysis Toroidal_Pore->Cytoplasm Leakage of Cellular Contents Carpet_Model->Cytoplasm Membrane Solubilization Peptide Cationic AMP (with Rana Box) Peptide->Bacterial_Membrane Electrostatic Attraction

Caption: Proposed mechanisms of action for Rana box-containing antimicrobial peptides on bacterial membranes.

G Experimental Workflow for Comparative Analysis of Rana Box Peptides Start Start: Select Peptide Families (e.g., Brevinin, Nigrocin) Peptide_Synthesis Peptide Synthesis (Wild-type and Analogues) Start->Peptide_Synthesis Purity_Analysis Purity and Mass Analysis (RP-HPLC, Mass Spectrometry) Peptide_Synthesis->Purity_Analysis Antimicrobial_Assay Antimicrobial Assays (MIC, MBC, MBEC) Purity_Analysis->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assays (Hemolysis, MTT) Purity_Analysis->Cytotoxicity_Assay Data_Analysis Data Analysis and Comparison Antimicrobial_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Conclusion Conclusion: Structure-Activity Relationship Data_Analysis->Conclusion

Caption: A typical experimental workflow for the comparative analysis of Rana box-containing peptides.

References

A Comparative Analysis of Ranatuerin-2AVa and Other Frog-Derived Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the exploration of novel antimicrobial agents. Amphibian skin, a rich source of bioactive molecules, has yielded a diverse array of antimicrobial peptides (AMPs) with potent and broad-spectrum activity. Among these, the Ranatuerin family, particularly Ranatuerin-2 peptides, has garnered significant interest. This guide provides a detailed comparison of Ranatuerin-2AVa with other prominent frog-derived antimicrobial peptides, focusing on their performance based on available experimental data.

Introduction to Frog-Derived Antimicrobial Peptides

Frog skin is a well-established reservoir of host-defense peptides, each species producing a unique cocktail of AMPs.[1] These peptides are typically cationic, amphipathic, and often adopt an α-helical secondary structure, characteristics that are crucial for their antimicrobial action.[2] Major families of these peptides include the Ranatuerins, Temporins, and Brevinins, each with distinct structural features and activity spectra.

Ranatuerin-2 Family: First identified in the American bullfrog (Lithobates catesbeianus), Ranatuerin-2 peptides are characterized by a conserved C-terminal heptapeptide loop, often referred to as a "Rana box," formed by a disulfide bridge between two cysteine residues.[3][4] They generally exhibit broad-spectrum antibacterial activity with low hemolytic activity.[3]

This compound , the focus of this guide, is a 28-amino acid peptide (Sequence: GLLDVVKGAAKNLLASALDKLKCKVTGC) isolated from the Moor frog (Rana arvalis).[5] While specific experimental data on its antimicrobial and hemolytic activity is limited in publicly available literature, its structural similarity to other Ranatuerin-2 peptides suggests a comparable mechanism of action.

Temporins: This family consists of some of the shortest known naturally occurring AMPs, typically 10-14 amino acids in length.[3] They are hydrophobic, C-terminally amidated, and possess a low positive charge.[3] Temporins are particularly active against Gram-positive bacteria.[3]

Brevinins: This is a large and diverse family of AMPs, generally around 24-33 amino acids long. They also feature a C-terminal "Rana box."[6] Brevinins often display potent, broad-spectrum antimicrobial activity but can also exhibit significant hemolytic activity.[6]

Performance Comparison: Antimicrobial Activity

The antimicrobial efficacy of these peptides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The following tables summarize the available MIC data for representative peptides from the Ranatuerin-2, Temporin, and Brevinin families against a panel of common pathogens. Due to the lack of specific data for this compound, data for the closely related and well-studied Ranatuerin-2AW and Ranatuerin-2PLx are presented as representatives of the Ranatuerin-2 family.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Frog-Derived Antimicrobial Peptides (in µM)

PeptideStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Escherichia coliPseudomonas aeruginosaCandida albicans
Ranatuerin-2AW [3][7]326432>256-
Ranatuerin-2PLx [8][9]64256128>512256
Temporin-A 3.13.1>100>10050
Brevinin-1GHa 244162

Note: A lower MIC value indicates higher antimicrobial activity. Data for Temporin-A and Brevinin-1GHa are from various literature sources and may have been determined under slightly different experimental conditions.

Performance Comparison: Hemolytic Activity

A critical factor for the therapeutic potential of AMPs is their toxicity to host cells. Hemolytic activity, the ability to lyse red blood cells, is a common measure of cytotoxicity and is often expressed as the HC50 value, the concentration of the peptide that causes 50% hemolysis.

Table 2: Hemolytic Activity (HC50) of Selected Frog-Derived Antimicrobial Peptides

PeptideHemolytic Activity (HC50 in µM)
Ranatuerin-2AW [3]>256
Ranatuerin-2PLx [8]>512
Temporin-A ~150
Brevinin-1GHa ~50

Note: A higher HC50 value indicates lower hemolytic activity and thus lower toxicity to host cells.

Mechanism of Action

The primary mechanism of action for most frog-derived antimicrobial peptides involves the disruption of the microbial cell membrane. Their cationic nature facilitates initial binding to the negatively charged components of bacterial membranes (lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria). Following this electrostatic interaction, the peptides insert into the lipid bilayer, leading to membrane permeabilization and cell death. Several models have been proposed to describe this process:

  • Barrel-Stave Model: The peptides aggregate and insert into the membrane, forming a pore where the hydrophobic regions of the peptides face the lipid core of the membrane, and the hydrophilic regions line the aqueous channel.

  • Toroidal Pore Model: Similar to the barrel-stave model, peptides form a pore, but in this case, the lipid monolayers are bent continuously through the pore, such that the head groups of the lipids line the pore along with the peptides.

  • Carpet Model: The peptides accumulate on the surface of the membrane, forming a "carpet." At a critical concentration, this carpet disrupts the membrane in a detergent-like manner, leading to the formation of micelles and membrane collapse.

Membrane_Disruption_Models Barrel_Stave Barrel-Stave Model Peptides form a stable pore Toroidal_Pore Toroidal Pore Model Lipids line the pore with peptides Carpet Carpet Model Detergent-like membrane disruption AMP Antimicrobial Peptide Membrane Bacterial Cell Membrane AMP->Membrane Electrostatic Attraction Pore_Formation Pore Formation & Membrane Permeabilization Membrane->Pore_Formation Peptide Insertion & Aggregation Pore_Formation->Barrel_Stave Pore_Formation->Toroidal_Pore Pore_Formation->Carpet Cell_Death Cell Death Pore_Formation->Cell_Death Loss of Integrity MIC_Assay_Workflow start Start culture_prep Prepare Bacterial Culture (5x10^5 CFU/mL) start->culture_prep inoculation Inoculate wells with Bacterial Culture culture_prep->inoculation peptide_dilution Serially Dilute Peptide in 96-well plate peptide_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Read Results (Visual or Spectrophotometer) incubation->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

References

Validating the Anticancer Potential of Ranatuerin Peptides on Specific Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Ranatuerin-2 Isoforms and Analogues

The Ranatuerin family of antimicrobial peptides (AMPs), isolated from amphibian skin secretions, has garnered significant interest for its potential as a source of novel anticancer therapeutics.[1][2] While research into a specific variant, Ranatuerin-2AVa, is not available in the current scientific literature, extensive studies on other members of the Ranatuerin-2 family, such as Ranatuerin-2PLx, Ranatuerin-2AW, and Ranatuerin-2Pb, provide valuable insights into their anticancer properties and mechanisms of action. This guide offers a comparative analysis of these Ranatuerin-2 peptides, presenting experimental data on their efficacy against various cancer cell lines and detailing the methodologies employed in these investigations.

Comparative Anticancer Activity

The anticancer potential of Ranatuerin-2 peptides and their analogues has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is a key metric in these studies. The table below summarizes the IC50 values for different Ranatuerin-2 peptides and their comparators across various cancer cell lines.

Peptide/AnalogueCell LineCell TypeIC50 (µM)
Ranatuerin-2PLx PC-3Prostate Carcinoma5.79
H157Non-small Cell Lung Cancer>20
MDA-MB-435SMelanoma20.19
U251MGGlioblastoma Astrocytoma11.23
MCF-7Breast Cancer12.04
R2PLx-22 (truncated)PC-3Prostate Carcinoma>100
S⁻²⁴-R2PLx (substituted)PC-3Prostate Carcinoma>100
Ranatuerin-2AW PC-3Prostate Carcinoma48.9
H838Non-small Cell Lung Cancer65.4
U251MGGlioblastoma Astrocytoma70.2
MCF-7Breast Cancer88.1
HCT116Colorectal Carcinoma95.7
[Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂PC-3Prostate Carcinoma8.7
H838Non-small Cell Lung Cancer10.3
U251MGGlioblastoma Astrocytoma12.5
MCF-7Breast Cancer15.6
HCT116Colorectal Carcinoma18.4
Ranatuerin-2Pb NCI-H157Non-small Cell Lung Cancer1.453
MCF-7Breast Cancer7.254
U251MGGlioblastoma Astrocytoma2.172
PC-3Prostate Carcinoma2.251
MDA-MB-435sMelanomaNo inhibitory effect
RPa (truncated)NCI-H157Non-small Cell Lung Cancer5.841
RPb (truncated)NCI-H157Non-small Cell Lung Cancer6.856
Melittin (Control) NCI-H157, MCF-7, U251MG, PC-3, MDA-MB-435sVarious-

Data compiled from multiple sources.[1][3][4]

Mechanism of Action: Induction of Apoptosis

Studies on Ranatuerin-2PLx suggest that its antiproliferative effects are mediated through the induction of apoptosis, or programmed cell death.[1][5][6] Specifically, treatment of PC-3 prostate cancer cells with Ranatuerin-2PLx led to early signs of apoptosis and the activation of Caspase-3, a key executioner enzyme in the apoptotic cascade.[1][5][6] This indicates that Ranatuerin-2PLx may trigger the intrinsic apoptotic pathway.[1] The proposed mechanism involves the peptide interacting with and potentially disrupting the cancer cell membrane, leading to a cascade of intracellular events that culminate in cell death. The observation that these peptides are more active against cancer cells, which often have a more negatively charged cell surface compared to normal cells, supports this hypothesis.[1]

Proposed Intrinsic Apoptotic Pathway of Ranatuerin-2PLx Ranatuerin Ranatuerin-2PLx CancerCell Cancer Cell Membrane (Negatively Charged) Ranatuerin->CancerCell Interaction Mitochondrion Mitochondrion CancerCell->Mitochondrion Signal Transduction CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by Ranatuerin-2PLx in cancer cells.

Experimental Protocols

The validation of the anticancer potential of Ranatuerin peptides involves a series of well-established experimental protocols.

1. Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. MTT Cell Viability Assay: This colorimetric assay is used to assess the metabolic activity of cells and, consequently, their viability.

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the Ranatuerin peptide for a specified period (e.g., 24 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • The MTT is reduced by metabolically active cells to form purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.

  • Procedure:

    • Culture and treat cells with the peptide as described for the MTT assay.

    • Collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

    • LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

    • NADH then reduces the tetrazolium salt to a colored formazan product.

    • Measure the absorbance of the formazan product.

    • Cytotoxicity is calculated based on the amount of LDH released compared to a maximum LDH release control.

4. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Treat cells with the Ranatuerin peptide.

    • Harvest and wash the cells.

    • Resuspend the cells in a binding buffer.

    • Add Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent nucleic acid stain that enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).

    • Incubate in the dark.

    • Analyze the stained cells by flow cytometry.

Experimental Workflow for Anticancer Potential Assessment cluster_in_vitro In Vitro Assays CellCulture Cancer Cell Lines PeptideTreatment Treatment with Ranatuerin Peptides CellCulture->PeptideTreatment MTT MTT Assay (Cell Viability) PeptideTreatment->MTT LDH LDH Assay (Cytotoxicity) PeptideTreatment->LDH ApoptosisAssay Annexin V/PI Assay (Apoptosis) PeptideTreatment->ApoptosisAssay FlowCytometry Flow Cytometry Analysis ApoptosisAssay->FlowCytometry

Caption: General experimental workflow for evaluating the anticancer potential of Ranatuerin peptides.

Conclusion

While data on this compound is currently unavailable, the existing research on other Ranatuerin-2 peptides demonstrates their promising, albeit variable, anticancer activity across a range of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis. Further research, including the investigation of additional Ranatuerin variants and in vivo studies, is warranted to fully elucidate their therapeutic potential and to develop optimized analogues with enhanced efficacy and selectivity for cancer cells.

References

Investigating the Synergy of Ranatuerin-2AVa with Conventional Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, specific studies on the synergistic effects of Ranatuerin-2AVa with conventional antibiotics are not available in the published scientific literature. This guide provides a framework for researchers to conduct such investigations, based on the known mechanisms of action of Ranatuerin peptides and established methodologies for assessing antimicrobial synergy.

Introduction to this compound and the Potential for Synergy

Ranatuerin-2 peptides are a family of antimicrobial peptides (AMPs) originally discovered in the skin secretions of frogs. These peptides are a crucial component of the innate immune system of amphibians, offering broad-spectrum protection against a variety of pathogenic microorganisms. The primary mechanism of action for many Ranatuerin peptides is the disruption of microbial cell membranes, leading to leakage of cellular contents and cell death. This direct, physical mode of action is a promising avenue for combating antibiotic resistance, as it is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways.

The potential for synergistic activity between this compound and conventional antibiotics lies in their complementary mechanisms of action. By permeabilizing the bacterial membrane, this compound could facilitate the entry of conventional antibiotics into the bacterial cell, thereby enhancing their efficacy and potentially re-sensitizing resistant strains. This guide outlines the experimental protocols and data presentation formats to rigorously evaluate these potential synergistic interactions.

Potential Mechanisms of Synergy

The combination of this compound with conventional antibiotics could lead to enhanced antimicrobial activity through several mechanisms:

  • Increased Membrane Permeability: this compound can disrupt the integrity of the bacterial cell membrane, creating pores or channels. This allows conventional antibiotics, which may have intracellular targets, to bypass the membrane barrier and accumulate at their site of action more effectively.[1][2][3]

  • Biofilm Disruption: Bacterial biofilms present a significant challenge in treating chronic infections due to their protective extracellular matrix, which limits antibiotic penetration. AMPs like Ranatuerins can disrupt the biofilm structure, exposing the embedded bacteria to the action of conventional antibiotics.[3]

  • Inhibition of Resistance Mechanisms: Some AMPs have been shown to interfere with bacterial resistance mechanisms, such as efflux pumps that actively remove antibiotics from the cell.[3] By inhibiting these pumps, this compound could increase the intracellular concentration of the co-administered antibiotic.

Experimental Protocols

To investigate the synergistic effects of this compound with conventional antibiotics, two primary in vitro methods are recommended: the checkerboard assay and the time-kill assay.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.[4][5][6]

Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the conventional antibiotic in an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Prepare a standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

  • Plate Setup:

    • In a 96-well microtiter plate, create a two-dimensional gradient of the two agents.

    • Serially dilute this compound along the y-axis (rows) and the conventional antibiotic along the x-axis (columns).

    • The final plate should contain a range of concentrations of each agent alone and in combination.

  • Inoculation and Incubation:

    • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control (no antimicrobial agents) and sterility controls (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.

    • Calculate the FICI using the following formula: FICI = FIC of agent A + FIC of agent B Where:

      • FIC of agent A = (MIC of agent A in combination) / (MIC of agent A alone)

      • FIC of agent B = (MIC of agent B in combination) / (MIC of agent B alone)

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Assay

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial combination over time.[7][8][9][10]

Methodology:

  • Preparation of Cultures:

    • Prepare a logarithmic phase culture of the test bacterium in a suitable broth.

    • Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing the antimicrobial agents.

  • Experimental Setup:

    • Test each agent alone at sub-inhibitory concentrations (e.g., 0.5 x MIC).

    • Test the combination of this compound and the conventional antibiotic at the same sub-inhibitory concentrations.

    • Include a growth control without any antimicrobial agents.

  • Sampling and Plating:

    • Incubate the flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each flask.

    • Perform serial dilutions of the aliquots and plate them on agar plates.

  • Data Analysis:

    • After incubation, count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log₁₀ CFU/mL versus time for each condition.

  • Interpretation of Results:

    • Synergy: A ≥ 2-log₁₀ decrease in CFU/mL at 24 hours for the combination compared with the most active single agent.

    • Indifference: A < 2-log₁₀ change in CFU/mL at 24 hours for the combination compared with the most active single agent.

    • Antagonism: A ≥ 2-log₁₀ increase in CFU/mL at 24 hours for the combination compared with the most active single agent.

Data Presentation

Quantitative data from these experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Checkerboard Assay Results for this compound in Combination with Antibiotic X against [Bacterial Strain]

AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
This compound
Antibiotic X
Combination

Table 2: Time-Kill Assay Results for this compound and Antibiotic X against [Bacterial Strain]

TreatmentLog₁₀ CFU/mL at 0hLog₁₀ CFU/mL at 2hLog₁₀ CFU/mL at 4hLog₁₀ CFU/mL at 8hLog₁₀ CFU/mL at 24hLog₁₀ Reduction at 24h vs. Most Active Agent
Growth Control
This compound (Concentration)
Antibiotic X (Concentration)
This compound + Antibiotic X

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay cluster_analysis Analysis & Interpretation prep_agents Prepare this compound and Antibiotic Stocks setup_plate Set up 96-well Plate with Serial Dilutions prep_agents->setup_plate setup_flasks Set up Flasks with Antimicrobial Agents prep_agents->setup_flasks prep_inoculum Prepare Bacterial Inoculum inoculate_plate Inoculate Plate prep_inoculum->inoculate_plate inoculate_flasks Inoculate Flasks prep_inoculum->inoculate_flasks setup_plate->inoculate_plate incubate_plate Incubate 18-24h inoculate_plate->incubate_plate read_mic Determine MICs incubate_plate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret_fici Interpret FICI (Synergy, Additive, Antagonism) calc_fici->interpret_fici setup_flasks->inoculate_flasks incubate_flasks Incubate and Sample at Time Points inoculate_flasks->incubate_flasks plate_samples Plate Serial Dilutions incubate_flasks->plate_samples count_colonies Count Colonies (CFU/mL) plate_samples->count_colonies plot_curves Plot Time-Kill Curves count_colonies->plot_curves interpret_timekill Interpret Time-Kill (Synergy, Indifference, Antagonism) plot_curves->interpret_timekill

Caption: Generalized workflow for assessing synergy.

Potential Mechanisms of Synergy

synergy_mechanisms cluster_bacterium Bacterial Cell membrane Cell Membrane intracellular Intracellular Targets (DNA, Ribosomes, etc.) membrane->intracellular Increased Permeability efflux_pump Efflux Pump biofilm Biofilm Matrix ranatuerin This compound ranatuerin->membrane Disruption ranatuerin->efflux_pump Inhibition ranatuerin->biofilm Disruption antibiotic Conventional Antibiotic antibiotic->intracellular Inhibition antibiotic->efflux_pump Efflux

Caption: Potential synergistic mechanisms of action.

References

Comparative Genomics of Ranatuerin Peptide Precursors: An Insight into Evolution and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

The skin secretions of ranid frogs are a rich reservoir of host-defense peptides, among which the ranatuerin family stands out for its potent antimicrobial properties. These peptides are a crucial component of the frog's innate immune system. A comprehensive understanding of the genetic architecture and evolutionary dynamics of ranatuerin peptide precursors is vital for researchers, scientists, and drug development professionals. This guide provides a comparative genomic analysis of these precursors, supported by experimental data and detailed methodologies, to illuminate their diversity and therapeutic promise.

Ranatuerin Precursor and Gene Architecture

Ranatuerin peptides are initially synthesized as larger precursor proteins. The genomic structure encoding these precursors exhibits significant diversity, which is a key source of the functional variation observed in the mature peptides.

Precursor Structure: The canonical structure of a ranatuerin precursor protein is multi-domain, typically comprising:

  • A Signal Peptide: A highly conserved N-terminal sequence of about 22 amino acids that directs the precursor to the secretory pathway.[1][2]

  • An Acidic Spacer Region: A variable region that follows the signal peptide. This acidic domain is thought to neutralize the cationic mature peptide, keeping it inactive until secretion.[1][2]

  • A Propeptide Convertase Processing Site: Often a classic "-KR-" (Lysine-Arginine) motif, which is recognized by enzymes that cleave and release the mature peptide.[1]

  • A Mature Peptide: The C-terminal region that, once cleaved, becomes the biologically active antimicrobial peptide.[1] This region is hypervariable and is responsible for the peptide's specific activity.[2]

cluster_precursor Ranatuerin Precursor Protein cluster_processing Post-translational Processing Signal Signal Peptide (Conserved) Acidic Acidic Spacer (Variable) Signal->Acidic Cleavage Cleavage Site (e.g., KR) Acidic->Cleavage Mature Mature Peptide (Hypervariable) Cleavage->Mature Prohormone Prohormone Convertase Mature->Prohormone Cleavage Active_Peptide Active Ranatuerin Prohormone->Active_Peptide

Figure 1: General structure of a ranatuerin peptide precursor.

Gene Structure: The genes encoding ranatuerin precursors show considerable diversity in their size and organization. Studies on the bullfrog (Rana [Lithobates] catesbeiana) have revealed that ranatuerin-encoding genes can range from 1.6 to 15 kbp and contain a varying number of exons and introns.[3][4] This structural variation, coupled with processes like alternative splicing, contributes significantly to the diversity of precursor transcripts and, consequently, the mature peptides.[3][4]

Ranatuerin TypeSpeciesNumber of ExonsKey FeaturesReference
Ranatuerin-1 R. catesbeiana2Subject to alternative splicing.[3]
Ranatuerin-3RC R. catesbeiana2Subject to alternative splicing.[3]
Ranatuerin-2PRc R. catesbeiana3-[3]
Ranatuerin-2RC R. catesbeiana3-[3]
Ranatuerin-4 R. catesbeiana3-[3]

Table 1: Comparison of gene structures for different ranatuerin types identified in the North American bullfrog (Rana [Lithobates] catesbeiana).

Sequence Diversity and Evolution

Comparative sequence analysis reveals a pattern of constrained and divergent evolution across the ranatuerin precursor. While the signal peptide region is highly conserved, the acidic pro-sequence and the mature peptide region are markedly variable.[2] This hypervariability in the mature peptide region is believed to be driven by positive selection, reflecting an evolutionary arms race with a wide spectrum of pathogens.[5]

Even when mature peptide sequences are identical between two precursors, their corresponding prepro regions can show significant divergence, suggesting complex evolutionary pathways.[4] A characteristic feature of many ranatuerin peptides is the C-terminal "Rana box," a cyclic domain formed by an intramolecular disulfide bridge.[6][7][8] The sequence and size of this loop are also variable and crucial for the peptide's biological activity.[9]

Peptide PrecursorSpeciesPrepro-peptide SequenceMature Peptide SequenceReference
Ranatuerin-2Pb Rana pipiensMFSFKKSLFLLVFLGLVSLSLCEQEKRGFFDSLKNAAKVAGQMLDKLKCKITGC[1]
Ranatuerin-2CHb Hylarana chunganensisMFSFKKSLFLLVFLGLVSLSLCEQEKRGFLSFLKNAAKVAGQMLDKLKCKITGC[1]
Ranatuerin-2ONa Odorrana schmackeriMFSFKKSLFLLVFLGLVSLSLCEQEKRGFFDFLKKVAKVAGQMLDKLKCKITGC[1]
Ranatuerin-1 R. catesbeianaMTQSTQKWFKTKYWRVRNRPAMSPDLNPIEHLWRDLKKVVGKRNPSNLRALEELVKEECSEIPVERCKKLIYGYRK[3]
HP4 (Ranatuerin-1 like) R. catesbeiana-NPSNLRALEELVKEECSEIPVERCKKLIYGYRK[3]

Table 2: Alignment of selected ranatuerin precursor amino acid sequences from different frog species. Note the high conservation in the signal peptide (first ~22 residues) and divergence in the mature peptide region. The precursor for HP4 shows divergence in the prepro region despite having a mature peptide identical to Ranatuerin-1.[1][3]

Experimental Protocols for Comparative Genomic Analysis

The study of ranatuerin genomics employs a combination of molecular biology, bioinformatics, and functional assays.

Sample 1. Sample Collection (Frog Skin Secretion/Tissue) RNA_DNA 2. Nucleic Acid Extraction (RNA or gDNA) Sample->RNA_DNA cDNA 3a. cDNA Synthesis (from mRNA) RNA_DNA->cDNA Transcriptome 3b. Transcriptome Sequencing (RNA-Seq) RNA_DNA->Transcriptome Cloning 4a. 'Shotgun' Cloning into cDNA Library cDNA->Cloning Sequencing 5. DNA Sequencing Cloning->Sequencing Assembly 6. Sequence Assembly & Precursor Identification Transcriptome->Assembly Sequencing->Assembly Analysis 7. Bioinformatic Analysis (Alignment, Phylogenetics) Assembly->Analysis Synthesis 8. Peptide Synthesis Analysis->Synthesis Functional 9. Functional Assays (MIC, Hemolysis, etc.) Synthesis->Functional

Figure 2: Experimental workflow for ranatuerin genomics.

1. Peptide Identification and Sequencing:

  • "Shotgun" Cloning: This traditional method involves constructing a cDNA library from mRNA extracted from frog skin secretions. The library is then screened to clone and identify the full-length cDNA encoding the peptide precursor.[1]

  • Transcriptomics (RNA-Seq): High-throughput sequencing of the transcriptome from relevant tissues (e.g., skin, liver) allows for the bioinformatic identification of novel precursor-encoding transcripts without prior knowledge of the peptide sequence.[3][4] This approach is powerful for discovering a wide array of peptides simultaneously.

2. Sequence and Phylogenetic Analysis:

  • Homology Searching: Basic Local Alignment Search Tool (BLAST) is used to compare newly identified sequences against public databases (e.g., GenBank, UniProt) to determine their similarity to known ranatuerins or other peptide families.[6]

  • Multiple Sequence Alignment: Tools like Clustal Omega are used to align multiple precursor sequences, which is essential for identifying conserved domains (like the signal peptide) and regions of high variability.[1]

  • Phylogenetic Reconstruction: Evolutionary relationships are inferred by constructing phylogenetic trees from aligned peptide or nucleotide sequences using methods such as the neighbor-joining algorithm.[10] This can provide insights into species relationships and the evolutionary history of the peptide family.[5]

3. Structural and Functional Analysis:

  • Secondary Structure Analysis: Circular Dichroism (CD) spectroscopy is used to determine the secondary structure (e.g., α-helical content) of synthesized peptides in different environments, such as aqueous solutions versus membrane-mimicking solvents.[1][11]

  • Antimicrobial Activity Assays: The biological activity of synthesized peptides is quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of clinically relevant microorganisms, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi.[4][7]

  • Toxicity Assays: Hemolytic assays are performed to measure the peptide's toxicity to eukaryotic cells (e.g., red blood cells), providing an initial assessment of its therapeutic index.[10]

Functional Consequences of Genomic Variation

The vast genetic diversity of ranatuerin precursors translates directly into a broad spectrum of biological activities. The primary structures of mature peptides are poorly conserved, resulting in significant differences in their antimicrobial potency and spectrum.[1] For example, ranatuerin-2CHb shows broad-spectrum activity, whereas ranatuerin-2ONa is active against E. coli but not S. aureus.[1] Some novel ranatuerins show specific activity against mycobacteria but not common Gram-positive or Gram-negative bacteria.[4]

PeptideTarget OrganismMIC (μM)MBC (μM)Reference
Ranatuerin-1T S. aureus120-[7]
E. coli40-[7]
Ranatuerin-1 S. aureus9797[4]
E. coli4812-48[4]
M. smegmatis2-123-48[4]
Ranatuerin-2Pb S. aureus8-[1]
E. coli16-[1]
C. albicans32-[1]
RPb (analogue) S. aureus8-[1]
E. coli16-[1]
P. aeruginosa64-[1]

Table 3: Comparative antimicrobial activity of various ranatuerin peptides. MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) values highlight the functional diversity. Note that RPb is a truncated, amidated analogue of Ranatuerin-2Pb.

Beyond antimicrobial effects, some ranatuerins, such as ranatuerin-2PLx, have demonstrated potential as anticancer agents by inhibiting the proliferation of tumor cells.[9] This multifunctionality underscores the importance of exploring the genomic landscape of these peptides for novel therapeutic leads.

References

Assessing the Immunomodulatory Effects of Ranatuerin Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the immunomodulatory potential of novel antimicrobial peptides (AMPs) is crucial for the development of new therapeutics. While a specific experimental dossier on Ranatuerin-2AVa's immunomodulatory actions is not available in the current scientific literature, this guide provides a comparative framework based on the known immunomodulatory effects of other well-researched ranatuerin family peptides. This allows for an informed assessment of the potential activities of this compound by analogy to its structural homologues.

The ranatuerin family of antimicrobial peptides, isolated from frog skin, are known for their broad-spectrum antimicrobial activity.[1] Recent studies have also highlighted their potential in modulating the immune response, a key feature for therapeutic agents aimed at treating infections that often involve a significant inflammatory component.

Comparative Analysis of Ranatuerin Peptides

To illustrate the potential immunomodulatory profile of this compound, we present data from studies on other ranatuerin peptides. While direct extrapolation is not possible without specific experimental validation for this compound, the data provides a valuable reference point for its potential biological activities.

PeptideAntimicrobial ActivityImmunomodulatory EffectsKey Findings
Ranatuerin-2PLx Broad-spectrum, including against MRSA.[2]Not explicitly detailed in the provided results, but noted as a potential property of AMPs.[2]Demonstrates antiproliferative activity against cancer cells by inducing apoptosis.[2]
Ranatuerin 1 Broad-spectrum against S. aureus, E. coli, and C. albicans.[1]Not detailed in the provided results.One of the first identified ranatuerins, highlighting the family's antimicrobial potential.[1]
Ranatuerin 1T Active against S. aureus and E. coli.[3]Not detailed in the provided results.Shows variable efficacy against different microbial species.[3]

Note: This table is based on available data for ranatuerin peptides and serves as a proxy for assessing the potential of this compound. Specific experimental data for this compound is needed for a definitive assessment.

Potential Immunomodulatory Signaling Pathways

Based on the known mechanisms of other antimicrobial peptides with immunomodulatory properties, this compound could potentially influence key inflammatory signaling pathways. A hypothetical workflow for investigating these effects is outlined below.

G Hypothetical Workflow for Assessing Immunomodulatory Effects cluster_0 In Vitro Assays cluster_1 In Vivo Models Immune Cells Immune Cells LPS Stimulation LPS Stimulation Immune Cells->LPS Stimulation Induces Inflammation R2AVa Treatment This compound Treatment LPS Stimulation->R2AVa Treatment Co-treatment Cytokine Measurement Cytokine Measurement (ELISA, Luminex) R2AVa Treatment->Cytokine Measurement Signaling Pathway Analysis Signaling Pathway Analysis (Western Blot for NF-κB, MAPKs) R2AVa Treatment->Signaling Pathway Analysis Animal Model Animal Model of Sepsis (e.g., LPS-induced) R2AVa Administration This compound Administration Animal Model->R2AVa Administration Outcome Measurement Measurement of Inflammatory Markers (e.g., Serum Cytokines, Organ Damage) R2AVa Administration->Outcome Measurement G Hypothetical NF-κB Signaling Pathway Modulation LPS LPS TLR4 TLR4/MD2 Complex LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Recruitment IKK IKK Complex MyD88->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Cytokines Pro-inflammatory Cytokines Nucleus->Pro-inflammatory Cytokines Gene Transcription R2AVa This compound R2AVa->TLR4 Potential Inhibition of LPS Binding R2AVa->NF-κB Potential Inhibition of Translocation

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Ranatuerin-2AVa

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

The responsible disposal of Ranatuerin-2AVa, a potent antimicrobial peptide, is critical to prevent environmental contamination and the potential development of antimicrobial resistance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the surrounding ecosystem. Adherence to these protocols is mandatory to maintain a safe and compliant research environment.

Immediate Safety and Handling Precautions

Prior to handling this compound, all personnel must be familiar with its potential hazards. As with all biologically active peptides, appropriate personal protective equipment (PPE) is required.

Personal Protective Equipment (PPE)Specifications
Gloves Nitrile or latex, changed regularly.
Eye Protection Safety glasses or goggles.
Lab Coat Standard laboratory coat.

In case of accidental exposure, follow these immediate first aid measures:

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration.
Ingestion Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person.

Step-by-Step Disposal Protocol for this compound

The following procedures are based on general best practices for the disposal of antimicrobial peptides and chemical waste. Always consult and adhere to your institution's specific environmental health and safety (EHS) guidelines and local regulations.

Step 1: Segregation of Waste

Proper waste segregation is the foundational step for safe disposal.

cluster_0 Waste Generation cluster_1 Segregation Ranatuerin-2AVa_Waste All this compound Waste (Unused solutions, contaminated labware) Chemical_Waste Hazardous Chemical Waste (Clearly labeled container) Ranatuerin-2AVa_Waste->Chemical_Waste Segregate as

Figure 1: Segregation of this compound waste.

All materials contaminated with this compound, including unused stock solutions, experimental media, and disposable labware (e.g., pipette tips, tubes), must be treated as hazardous chemical waste.[1] Do not dispose of this material down the sink or in the regular trash.

Step 2: Inactivation of this compound Solutions

For liquid waste containing this compound, a chemical inactivation step is recommended prior to collection for final disposal. This provides an additional layer of safety.

Experimental Protocol for Inactivation:

  • Prepare a 10% Bleach Solution: In a designated chemical fume hood, prepare a fresh 10% (v/v) solution of sodium hypochlorite (household bleach) in water.

  • Add Bleach to Peptide Solution: To your this compound waste solution, slowly add the 10% bleach solution to achieve a final bleach concentration of at least 1%.

  • Incubate: Allow the mixture to stand for a minimum of 30 minutes at room temperature to ensure the peptide is denatured.

  • Neutralization (Optional but Recommended): To reduce the corrosivity of the bleach, neutralize the solution by adding sodium thiosulfate until the bleach odor is no longer present.

  • Collection: Transfer the inactivated solution to a designated hazardous chemical waste container.

Start Liquid this compound Waste Add_Bleach Add 10% Bleach Solution Start->Add_Bleach Incubate Incubate for 30 minutes Add_Bleach->Incubate Neutralize Neutralize with Sodium Thiosulfate (Optional) Incubate->Neutralize Collect Collect in Hazardous Waste Container Neutralize->Collect

Figure 2: Workflow for the chemical inactivation of this compound solutions.
Step 3: Disposal of Contaminated Solid Waste

All solid waste contaminated with this compound should be collected in a designated hazardous waste container.

Waste TypeDisposal Container
Non-Sharps (e.g., pipette tips, tubes, gloves)Labeled hazardous waste bag or container.
Sharps (e.g., needles, contaminated glass)Puncture-resistant sharps container labeled as hazardous chemical waste.
Step 4: Final Disposal

Ensure all waste containers are securely sealed and clearly labeled with "Hazardous Waste" and the contents, including "this compound." Arrange for pickup and disposal by your institution's certified hazardous waste management service.

The Environmental Impact of Improper Disposal

Improper disposal of antimicrobial peptides like this compound can have severe environmental consequences. The release of these compounds into wastewater can contribute to the selection and proliferation of antimicrobial-resistant bacteria, a significant global health threat.[2][3] Furthermore, the ecological impact on aquatic life and the potential for contamination of drinking water sources underscore the importance of stringent disposal protocols.[2]

By adhering to these procedures, researchers and laboratory professionals can mitigate these risks, ensuring that their valuable scientific work does not inadvertently harm the environment or public health.

References

Safe Handling and Disposal of Ranatuerin-2AVa: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Ranatuerin-2AVa was not found. The following guidance is based on general laboratory safety protocols for handling synthetic peptides and should be supplemented by a risk assessment specific to your facility and experimental procedures. This compound is intended for laboratory use only and not for human use.[1]

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

The appropriate level of PPE is dependent on the scale of the experiment and the potential for exposure. The following table summarizes the recommended PPE for handling this compound.

Activity Required Personal Protective Equipment
Low-Volume Handling (e.g., reconstitution of small quantities) - Standard laboratory coat- Nitrile gloves- Safety glasses with side shields
High-Volume Handling or Aerosol-Generating Procedures (e.g., vortexing, sonicating) - Full-face shield or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat or chemical-resistant apron- Use of a certified chemical fume hood is strongly recommended

General PPE guidelines emphasize the importance of protecting the wearer from chemical splashes and other potential contaminants.[2][3][4]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Reconstitution:

  • Before handling, ensure all necessary PPE is donned correctly.

  • Work in a designated and clean area, preferably within a chemical fume hood, especially when handling powdered forms to avoid inhalation.

  • When reconstituting the peptide, slowly add the solvent to the vial to avoid splashing.

  • Be aware that synthetic peptides may contain residual Trifluoroacetic acid (TFA) from the purification process, which can affect experimental results.[1]

2. Experimental Use:

  • Handle all solutions containing this compound with care to avoid skin contact and splashes.

  • Keep vials and tubes containing the peptide clearly labeled and sealed when not in use.

  • After handling, remove gloves and wash hands thoroughly with soap and water.

3. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures for chemical spills.

  • Ensure the spill area is decontaminated with an appropriate cleaning agent.

Disposal Plan

All waste materials contaminated with this compound should be considered chemical waste and disposed of according to institutional and local regulations.

  • Solid Waste: Contaminated items such as gloves, absorbent pads, and pipette tips should be collected in a designated, labeled waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed waste container. Do not pour down the drain.

  • Consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood Recommended) prep_ppe->prep_area prep_reconstitute Reconstitute Peptide prep_area->prep_reconstitute exp_handle Handle Peptide Solution prep_reconstitute->exp_handle exp_label Label and Store Properly exp_handle->exp_label spill_contain Contain Spill exp_handle->spill_contain Spill Occurs cleanup_decontaminate Decontaminate Work Area exp_label->cleanup_decontaminate cleanup_dispose Dispose of Waste (Solid & Liquid) cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash spill_clean Clean and Decontaminate spill_contain->spill_clean spill_dispose Dispose of Spill Waste spill_clean->spill_dispose spill_dispose->cleanup_decontaminate

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.